Product packaging for Oxabolone(Cat. No.:CAS No. 4721-69-1)

Oxabolone

Cat. No.: B1261904
CAS No.: 4721-69-1
M. Wt: 290.4 g/mol
InChI Key: GXHBCWCMYVTJOW-YGRHGMIBSA-N
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Description

Oxabolone is a steroid. It has a role as an estrogen.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H26O3 B1261904 Oxabolone CAS No. 4721-69-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4721-69-1

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H26O3/c1-18-9-8-11-10-4-6-15(19)17(21)13(10)3-2-12(11)14(18)5-7-16(18)20/h10-12,14,16,20-21H,2-9H2,1H3/t10-,11-,12-,14+,16+,18+/m1/s1

InChI Key

GXHBCWCMYVTJOW-YGRHGMIBSA-N

SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C(C(=O)CC[C@H]34)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C(C(=O)CCC34)O

melting_point

189 °C

Other CAS No.

4721-69-1

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Oxabolone for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Oxabolone is a synthetic anabolic-androgenic steroid and is classified as a prohibited substance by the World Anti-Doping Agency[1]. Its synthesis and use are regulated in many jurisdictions. This document is intended for informational and research purposes only, targeting an audience of researchers, scientists, and drug development professionals. The synthesis of controlled substances should only be conducted by licensed professionals in regulated laboratory environments. Detailed, peer-reviewed protocols for the synthesis of this compound are not widely available in public literature; therefore, the following guide is constructed from patent literature, data on analogous compounds, and established principles of steroid chemistry.

Introduction

This compound, also known as 4-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone)[1]. It has been marketed for medical use in the form of its ester prodrug, this compound cipionate, which extends its release and therapeutic window[1][2]. The defining structural feature of this compound is the introduction of a hydroxyl group at the C4 position of the steroid's A-ring, which modifies its biological activity relative to the parent compound, nandrolone[3].

As with other AAS, the primary mechanism of action for this compound involves its interaction with the androgen receptor (AR)[4]. This interaction modulates gene transcription, leading to anabolic effects such as increased protein synthesis and nitrogen retention in muscle tissue[3]. Its reduced propensity for 5-alpha reduction contributes to a more favorable anabolic-to-androgenic ratio compared to testosterone[3]. This guide provides a comprehensive overview of a representative synthetic route and the analytical characterization of this compound.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a nandrolone-derived precursor. The key transformation involves the introduction of a hydroxyl group at the C4 position[3]. The general route described in patent literature involves an initial epoxidation of the A-ring followed by acid-catalyzed opening of the epoxide to yield the 4-hydroxy product[3].

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Acidolysis cluster_2 Step 3: Purification Nandrolone Nandrolone Epoxidation Epoxidation (e.g., m-CPBA) Nandrolone->Epoxidation Epoxy_Intermediate 4,5-Epoxy Intermediate Epoxidation->Epoxy_Intermediate Acidolysis Acidolysis (e.g., Perchloric Acid) Epoxy_Intermediate->Acidolysis Oxabolone_Crude Crude this compound Acidolysis->Oxabolone_Crude Purification Purification (Chromatography) Oxabolone_Crude->Purification Oxabolone_Pure Pure this compound Purification->Oxabolone_Pure

Caption: A representative workflow for the synthesis of this compound from Nandrolone.

Experimental Protocol: Synthesis

This protocol is a representative example based on general steroid chemistry principles.

Step 1: Epoxidation of Nandrolone

  • Dissolve nandrolone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise over 30 minutes, maintaining the temperature at 0°C.

  • Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4,5-epoxy intermediate.

Step 2: Acid-Catalyzed Ring Opening (Acidolysis)

  • Dissolve the crude epoxy intermediate from Step 1 in a mixture of acetone and water.

  • Add a catalytic amount of a strong acid, such as perchloric acid.

  • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and neutralize the acid with a saturated sodium bicarbonate solution.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude this compound.

Step 3: Purification

  • Purify the crude this compound using column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexane to separate the desired product from impurities.

  • Combine the fractions containing pure this compound (as determined by TLC).

  • Recrystallize the combined product from a suitable solvent system (e.g., acetone/hexane) to obtain pure, crystalline this compound.

Characterization of this compound

The synthesized compound must be rigorously characterized to confirm its identity, purity, and structure. Standard analytical techniques include spectroscopy and chromatography.

Physicochemical Properties

The following table summarizes key physicochemical data for this compound and its common ester prodrug, this compound cipionate.

PropertyThis compoundThis compound CipionateReference
Molecular Formula C₁₈H₂₆O₃C₂₆H₃₈O₄[2][5]
Molar Mass 290.40 g/mol 414.58 g/mol [2][5]
Melting Point 188-190 °C158-160 °C[6]
UV λmax 278 nm276 nm (in alcohol)[6]
Appearance SolidCrystalline Powder[6]
Optical Rotation Not specified[α]D²⁰ +30° (c=1 in CHCl₃)[6]
Analytical Characterization Protocols

3.2.1 High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the synthesized this compound.

  • Method:

    • System: RP-HPLC system with UV detection.

    • Column: C18 analytical column (e.g., 4.6 mm x 100 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 276-278 nm.

    • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

    • Analysis: Inject the sample and analyze the chromatogram for the main peak and any impurities. Purity is calculated based on the relative peak areas.

3.2.2 Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.

  • Method:

    • Derivatization: Steroids often require derivatization to increase their volatility for GC analysis. A common method is silylation. Incubate the sample with a silylating agent (e.g., N-methyl-N-trimethylsilyltrifluoroacetamide, MSTFA) to form trimethylsilyl (TMS) derivatives.

    • System: GC-MS with an electron impact (EI) ionization source.

    • Column: A non-polar capillary column (e.g., HP-5MS).

    • Carrier Gas: Helium.

    • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 320°C).

    • Analysis: The resulting mass spectrum for the derivatized this compound would be analyzed for the molecular ion peak (M+) and characteristic fragment ions.

3.2.3 Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the key functional groups present in the molecule.

  • Method:

    • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

    • Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.

    • Interpretation: The spectrum should show characteristic absorption bands:

      • ~3400 cm⁻¹ (broad): O-H stretching from the hydroxyl groups.

      • ~2950-2850 cm⁻¹: C-H stretching of the steroidal backbone.

      • ~1650 cm⁻¹: C=O stretching of the α,β-unsaturated ketone.

      • ~1610 cm⁻¹: C=C stretching of the A-ring.

Biological Activity and Signaling Pathways

Anabolic-androgenic steroids exert their effects through both genomic and non-genomic signaling pathways. The primary pathway involves the androgen receptor, a nuclear transcription factor[7].

Anabolic Steroid Signaling Pathway Diagram

Signaling_Pathway Genomic and Non-Genomic AAS Signaling cluster_genomic Genomic Pathway (Hours) cluster_nongenomic Non-Genomic Pathway (Seconds-Minutes) AAS AAS (this compound) ARc Cytoplasmic Androgen Receptor (AR) AAS->ARc Binds AAS_AR AAS-AR Complex ARc->AAS_AR ARn Nuclear Androgen Receptor AAS_AR->ARn Translocates to Nucleus ARE Androgen Response Element (on DNA) ARn->ARE Binds Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synth Protein Synthesis (Anabolic Effect) mRNA->Protein_Synth AAS_mem AAS (this compound) GPCR Membrane Receptor (e.g., GPCR) AAS_mem->GPCR Activates PLC PLC GPCR->PLC IP3 IP₃ PLC->IP3 Ca_Release Ca²⁺ Release IP3->Ca_Release Kinase_Cascade Kinase Cascade (e.g., MEK/ERK/mTOR) Ca_Release->Kinase_Cascade Cell_Growth Cell Growth Kinase_Cascade->Cell_Growth

Caption: Generalized signaling pathways for anabolic-androgenic steroids (AAS).

Mechanism of Action
  • Genomic Pathway: As shown in the diagram, AAS like this compound diffuse across the cell membrane and bind to the androgen receptor (AR) in the cytoplasm. This binding causes a conformational change, and the resulting AAS-AR complex translocates into the nucleus. Inside the nucleus, the complex binds to specific DNA sequences known as Androgen Response Elements (AREs). This binding modulates (typically enhances) the transcription of target genes, leading to the synthesis of proteins that are responsible for the anabolic effects observed in muscle tissue[8].

  • Non-Genomic Pathway: AAS can also elicit rapid cellular responses that do not depend on gene transcription[7]. These effects are mediated by membrane-associated receptors, potentially G protein-coupled receptors (GPCRs). This interaction can trigger intracellular second messenger systems, such as the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and subsequent release of intracellular calcium (Ca²⁺)[7]. The increase in intracellular calcium can activate various protein kinase cascades, including the MEK/ERK and mTOR pathways, which are also crucial regulators of cell growth and protein synthesis[7][8].

References

Oxabolone: An In-Depth Technical Guide to its In Vitro Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone, a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone), has been a subject of interest in both clinical research for wasting disorders and in the context of performance enhancement in sports.[1] Its mechanism of action, like other AAS, is primarily mediated through its interaction with the androgen receptor (AR). This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, detailing its interaction with the androgen receptor, the subsequent signaling pathways, and the experimental protocols used to elucidate these actions. This compound is often administered as its cypionate ester, a prodrug that undergoes hydrolysis to release the active this compound molecule.[2][3][4]

Core Mechanism of Action: Androgen Receptor Binding and Activation

The biological effects of this compound are initiated by its binding to and activation of the androgen receptor, a ligand-inducible nuclear transcription factor.[2] In its inactive state, the AR resides in the cytoplasm. Upon binding by an androgen like this compound, the receptor undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.[2] In the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription.[2] This leads to the anabolic effects observed in tissues like skeletal muscle.[2]

Quantitative Data on Androgen Receptor Binding

Disclaimer: The following table presents data for nandrolone and other relevant AAS. Given that this compound is 4-hydroxy-19-nortestosterone, its binding affinity is expected to be in a similar range to nandrolone. This should be considered an estimation pending direct experimental verification for this compound.

CompoundRelative Binding Affinity (RBA) in Rat Skeletal Muscle (MT = 1.00)Relative Binding Affinity (RBA) in Rat Prostate (MT = 1.00)
Methyltrienolone (MT)1.001.00
Nandrolone 0.85 0.95
Testosterone0.330.30
Methenolone0.450.50
1α-Methyl-DHT0.080.25
Stanozolol<0.02<0.02
Methanedienone<0.02<0.02
Data sourced from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984).[5]

Signaling Pathways

The primary signaling pathway for this compound is the androgen receptor-mediated genomic pathway.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) (inactive) AR_active Activated AR-Oxabolone Complex AR->AR_active Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation Dimer AR Dimer AR_active->Dimer Dimerization ARE Androgen Response Element (ARE) on DNA Dimer->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Transcription->Anabolic_Effects

Caption: A diagram illustrating the androgen receptor signaling pathway initiated by this compound.

Experimental Protocols

In Vitro Hydrolysis of this compound Cypionate

To study the active compound, the cypionate ester of this compound must first be hydrolyzed.

  • Objective: To cleave the cypionate ester from this compound cypionate to yield the active this compound.

  • Methodology:

    • Acidic Hydrolysis: Dissolve this compound cypionate in a suitable solvent. Add a 1 M solution of hydrochloric acid (HCl) in water or a 0.5 M solution in a water/methanol (1:1) mixture.[2] Incubate the reaction mixture. The optimal time and temperature should be determined empirically but can start at room temperature for several hours.

    • Reaction Termination and Extraction: Neutralize the reaction with a suitable base (e.g., sodium bicarbonate). Extract the this compound using an organic solvent such as diethyl ether or ethyl acetate.

    • Analysis: Analyze the extracted product using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the presence and purity of this compound.[1]

Competitive Androgen Receptor Binding Assay

This assay is used to determine the binding affinity of this compound to the androgen receptor.

  • Objective: To determine the relative binding affinity of this compound for the androgen receptor.

  • Materials:

    • Receptor Source: Cytosol preparations from rat prostate tissue or recombinant human androgen receptor.

    • Radioligand: A high-affinity, radiolabeled androgen, such as [³H]-methyltrienolone ([³H]-R1881).

    • Test Compound: this compound.

    • Assay Buffer: Tris-HCl buffer containing EDTA and dithiothreitol.

  • Procedure:

    • Incubation: Incubate a fixed concentration of the androgen receptor and the radioligand with varying concentrations of unlabeled this compound.

    • Separation: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

    • Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Data Analysis: Plot the percentage of radioligand displaced against the concentration of this compound to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Competitive AR Binding Assay Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis Receptor Prepare AR Source Incubation Incubate AR, Radioligand, and this compound Receptor->Incubation Radioligand Prepare Radioligand ([3H]-R1881) Radioligand->Incubation Oxabolone_sol Prepare this compound Serial Dilutions Oxabolone_sol->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Displacement_Curve Plot Displacement Curve Quantification->Displacement_Curve IC50 Determine IC50 Displacement_Curve->IC50 Ki Calculate Ki IC50->Ki Transactivation_Assay_Workflow AR Transactivation Assay Workflow cluster_setup Cellular Setup cluster_experiment Experiment cluster_data Data Analysis Cells Culture Mammalian Cell Line Transfection Co-transfect with AR Expression Vector and ARE-Reporter Vector Cells->Transfection Treatment Treat Cells with Varying Concentrations of this compound Transfection->Treatment Incubation Incubate for 24 hours Treatment->Incubation Lysis Lyse Cells Incubation->Lysis Assay Measure Reporter Gene Activity Lysis->Assay Dose_Response Plot Dose-Response Curve Assay->Dose_Response EC50 Determine EC50 Dose_Response->EC50

References

Androgen Receptor Binding Affinity of Oxabolone: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone, also known as 4-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone (19-nortestosterone).[1] It is often available as the prodrug this compound cypionate, which is hydrolyzed in the body to release the active this compound molecule.[2][3] The biological effects of this compound, like other AAS, are mediated through its interaction with the androgen receptor (AR). This guide provides a comprehensive overview of the androgen receptor binding affinity of this compound, drawing upon available data for related compounds to provide a robust understanding of its likely molecular interactions. This document also details the experimental protocols for determining androgen receptor binding affinity and illustrates the associated signaling pathways.

Androgen Receptor Binding Affinity: Quantitative Data

The following table summarizes the AR binding affinities of nandrolone and other relevant anabolic-androgenic steroids. The data is presented as Relative Binding Affinity (RBA) compared to a reference compound, typically a high-affinity synthetic androgen like methyltrienolone (MT) or dihydrotestosterone (DHT).

CompoundRelative Binding Affinity (RBA)Reference CompoundTissue/SystemReference
Methyltrienolone (MT)100-Rat Skeletal Muscle & Prostate[4][5]
Nandrolone (19-Nortestosterone) > MT Methyltrienolone (MT)Rat Skeletal Muscle & Prostate[4][5]
Testosterone< NandroloneMethyltrienolone (MT)Rat Skeletal Muscle & Prostate[4][5]
5α-Dihydrotestosterone (DHT)< NandroloneMethyltrienolone (MT)Rat Prostate[5]
5α-Dihydro-19-nortestosterone (DHN)= NandroloneDihydrotestosterone (DHT)Rat Seminal Vesicle (in cell-free extracts)[6]
Stanozolol< 0.05Methyltrienolone (MT)Rat Skeletal Muscle & Prostate[4]
Methanedienone< 0.05Methyltrienolone (MT)Rat Skeletal Muscle & Prostate[4]

Note: The binding affinity of nandrolone is consistently reported to be higher than that of testosterone.[4][5] The 5α-reduction of testosterone to DHT significantly increases its binding affinity, whereas the 5α-reduction of nandrolone to 5α-dihydro-19-nortestosterone (DHN) does not significantly alter or may even slightly decrease its affinity for the androgen receptor.[6] Given that this compound is 4-hydroxy-19-nortestosterone, its binding affinity is likely to be in a similar range to that of nandrolone, although the addition of the 4-hydroxyl group could modulate this affinity.

Experimental Protocols: Competitive Androgen Receptor Binding Assay

The determination of a compound's binding affinity for the androgen receptor is typically performed using a competitive radioligand binding assay. This assay measures the ability of a test compound (unlabeled ligand) to displace a radiolabeled ligand with known high affinity for the AR.

Principle

A fixed concentration of a high-affinity radiolabeled androgen (e.g., [³H]-methyltrienolone or [³H]-R1881) is incubated with a source of androgen receptors (e.g., rat prostate cytosol or recombinant human AR).[7][8] Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete for binding to the AR. The amount of radiolabeled ligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. From the IC50 value, the inhibition constant (Ki) can be calculated.

Materials
  • Receptor Source: Cytosol preparation from the ventral prostates of castrated male rats or purified recombinant human androgen receptor.[7]

  • Radioligand: [³H]-methyltrienolone ([³H]-R1881) or other suitable high-affinity radiolabeled androgen.[8]

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol or DMSO).

  • Assay Buffer: Tris-EDTA-Dithiothreitol-Glycerol (TEDG) buffer (pH 7.4).

  • Separation Medium: Dextran-coated charcoal or filtration apparatus with glass fiber filters.

  • Scintillation Cocktail and Scintillation Counter .

Procedure
  • Receptor Preparation:

    • Ventral prostates are excised from castrated male rats, minced, and homogenized in ice-cold TEDG buffer.[7]

    • The homogenate is centrifuged at high speed to obtain a supernatant containing the cytosolic fraction with the androgen receptors.[7]

  • Assay Incubation:

    • Aliquots of the receptor preparation are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound in assay tubes.

    • Control tubes are included for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of a non-radiolabeled high-affinity androgen).

    • The incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Charcoal Adsorption: A suspension of dextran-coated charcoal is added to each tube to adsorb the unbound radioligand. The tubes are then centrifuged, and the supernatant containing the receptor-bound radioligand is collected.

    • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the receptor-bound radioligand, while the free radioligand passes through. The filters are then washed with ice-cold buffer.[9]

  • Quantification:

    • The radioactivity of the supernatant (charcoal method) or the filters (filtration method) is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the test compound concentration.

    • The IC50 value is determined from the resulting dose-response curve.

    • The Ki value can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Mandatory Visualizations

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical signaling pathway of the androgen receptor upon binding to a ligand such as this compound.

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., this compound) AR_complex AR-HSP Complex (Inactive) Androgen->AR_complex Binding AR_ligand AR-Ligand Complex (Active) AR_complex->AR_ligand Conformational Change HSP HSPs AR_complex->HSP Dissociation AR_dimer AR Dimer AR_ligand->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binding Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiation Biological_Effects Biological Effects (e.g., Anabolism) Gene_Transcription->Biological_Effects

Caption: A simplified diagram of the androgen receptor signaling pathway.

Experimental Workflow for Competitive AR Binding Assay

The workflow for a typical competitive androgen receptor binding assay is depicted in the following diagram.

AR_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis Receptor_Source Receptor Source (e.g., Rat Prostate Cytosol) Incubation_Mix Incubation of Receptor, Radioligand, and Test Compound Receptor_Source->Incubation_Mix Radioligand Radioligand ([³H]-R1881) Radioligand->Incubation_Mix Test_Compound Test Compound (this compound) Test_Compound->Incubation_Mix Separation Separation of Bound and Free Ligand (Charcoal or Filtration) Incubation_Mix->Separation Counting Scintillation Counting Separation->Counting Data_Analysis Data Analysis (IC50 and Ki Determination) Counting->Data_Analysis

Caption: Workflow of a competitive androgen receptor binding assay.

Conclusion

While direct quantitative data for the androgen receptor binding affinity of this compound remains to be fully elucidated in publicly accessible literature, its structural relationship to nandrolone provides a strong basis for inferring its binding characteristics. This compound is expected to be a potent ligand for the androgen receptor, with an affinity likely comparable to or greater than that of testosterone. The provided experimental protocols offer a standardized methodology for the precise determination of its binding affinity, which is crucial for a comprehensive understanding of its pharmacological profile. The visualization of the androgen receptor signaling pathway and the experimental workflow further clarifies the molecular mechanisms and the scientific process involved in characterizing compounds like this compound for research and drug development purposes.

References

In Vivo Metabolic Pathways of Oxabolone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone, a synthetic anabolic-androgenic steroid (AAS), is a derivative of nandrolone (19-nortestosterone). It is often administered as the prodrug this compound cipionate, which undergoes hydrolysis in vivo to release the active compound, this compound.[1] Understanding the metabolic fate of this compound is critical for various applications, including drug development, clinical toxicology, and anti-doping efforts. This technical guide provides a comprehensive overview of the in vivo metabolic pathways of this compound, detailing its biotransformation, identified metabolites, and the experimental protocols used for their analysis.

Metabolic Pathways of this compound

The in vivo metabolism of this compound primarily occurs in the liver and involves a series of enzymatic reactions, including hydrolysis of the cypionate ester, oxidation, and reduction.[2] The resulting metabolites are then excreted, mainly in the urine.

Key Metabolic Reactions:
  • Hydrolysis: The prodrug, this compound cipionate, is first hydrolyzed to the active steroid, this compound. This reaction cleaves the cypionate ester at the 17β-hydroxyl group.

  • Oxidation: The 17β-hydroxyl group of this compound can be oxidized to a ketone, forming 4-hydroxyestr-4-ene-3,17-dione. This metabolite has been identified as the most abundant in human studies.[3]

  • Reduction: The A-ring of the steroid nucleus can undergo reduction of the double bond.

  • Epimerization: The stereochemistry at the C17 position can be altered, leading to the formation of the 17-epimer of this compound.[3]

  • Hydroxylation: Further hydroxylation reactions can occur, leading to the formation of dihydroxy metabolites.

The major identified metabolites of this compound are:

  • This compound: The active form of the drug.[3]

  • 17-epimer of this compound: An isomer of this compound.[3]

  • 4-Hydroxyestr-4-en-3,17-dione: The most abundant metabolite, formed by oxidation of the 17-hydroxyl group.[3]

  • 4-Hydroxyestran-3,17-dione: Formed by reduction of the A-ring double bond and oxidation of the 17-hydroxyl group.

  • 3α,4-dihydroxy-5α-estran-17-one, 3α,4-dihydroxy-5β-estran-17-one, and 3β,4-dihydroxy-5α-estran-17-one: Isomeric dihydroxy metabolites.

Quantitative Data on this compound Metabolites

A study utilizing a chimeric mouse model with a humanized liver provided valuable insights into the relative abundance of this compound metabolites in urine 24 hours after administration of this compound cipionate. The three major metabolites detected were the 17-epimer of this compound, 4-hydroxy-estr-4-ene-3,17-dione, and the parent compound, this compound.[3]

MetaboliteRelative Abundance in Humanized Mouse Urine (24h post-administration)
17-epimer of this compoundMajor
4-Hydroxy-estr-4-en-3,17-dioneMajor
This compoundMajor

Note: This data is derived from a study on humanized mice and provides relative abundance. Specific concentrations or excretion percentages in humans may vary.[3]

Experimental Protocols

The identification and quantification of this compound and its metabolites are primarily achieved through gas chromatography-mass spectrometry (GC-MS) analysis of urine samples.

Sample Preparation

A typical sample preparation workflow for the analysis of this compound metabolites in urine involves the following steps:

  • Hydrolysis: Urine samples are treated with β-glucuronidase to hydrolyze any glucuronide conjugates of the metabolites, releasing them in their free form.[3]

  • Extraction: The deconjugated metabolites are then extracted from the urine matrix using a liquid-liquid extraction (LLE) method with an organic solvent such as diethyl ether.[3]

  • Derivatization: To improve their volatility and thermal stability for GC-MS analysis, the extracted metabolites are derivatized. A common method is trimethylsilylation (TMS), which converts hydroxyl groups to TMS ethers.[3]

GC-MS Analysis

The derivatized samples are then analyzed by GC-MS. The gas chromatograph separates the different metabolites based on their boiling points and interaction with the chromatographic column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, allowing for their identification and quantification based on their unique mass spectra and retention times.

Visualizations

Metabolic Pathway of this compound

Oxabolone_Metabolism This compound Cipionate This compound Cipionate This compound This compound This compound Cipionate->this compound Hydrolysis 17-epimer of this compound 17-epimer of this compound This compound->17-epimer of this compound Epimerization 4-Hydroxyestr-4-en-3,17-dione 4-Hydroxyestr-4-en-3,17-dione This compound->4-Hydroxyestr-4-en-3,17-dione Oxidation (17-OH) 4-Hydroxyestran-3,17-dione 4-Hydroxyestran-3,17-dione 4-Hydroxyestr-4-en-3,17-dione->4-Hydroxyestran-3,17-dione Reduction (A-ring) Dihydroxy Metabolites Dihydroxy Metabolites 4-Hydroxyestran-3,17-dione->Dihydroxy Metabolites Hydroxylation

Caption: In vivo metabolic pathway of this compound.

Experimental Workflow for Metabolite Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Sample Urine Sample Hydrolysis (β-glucuronidase) Hydrolysis (β-glucuronidase) Urine Sample->Hydrolysis (β-glucuronidase) Liquid-Liquid Extraction Liquid-Liquid Extraction Hydrolysis (β-glucuronidase)->Liquid-Liquid Extraction Derivatization (TMS) Derivatization (TMS) Liquid-Liquid Extraction->Derivatization (TMS) GC-MS Analysis GC-MS Analysis Derivatization (TMS)->GC-MS Analysis Data Analysis Data Analysis GC-MS Analysis->Data Analysis

Caption: Workflow for this compound metabolite analysis.

References

The Cornerstone of Anabolic Innovation: A Technical Guide to the Structure-Activity Relationship of Oxabolone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxabolone, a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone), presents a compelling case study in steroid chemistry and pharmacology. Characterized by a 4-hydroxyl group, its unique structural modification significantly influences its biological activity, offering a favorable anabolic-to-androgenic ratio. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives. It delves into the molecular interactions with the androgen receptor (AR), the impact of structural modifications on anabolic and androgenic potency, and the metabolic fate of these compounds. Detailed experimental protocols for assessing the biological activity of these derivatives are provided, alongside visual representations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers in the field of drug discovery and development.

Introduction to this compound and its Derivatives

This compound (4-hydroxy-19-nortestosterone) is a synthetic AAS that has garnered interest due to its distinct anabolic properties with reduced androgenic effects.[1][2] Like other AAS, its biological effects are mediated through the androgen receptor.[1] this compound is often administered as a prodrug, this compound cypionate, where the 17β-hydroxyl group is esterified with cypionic acid. This esterification enhances the compound's lipophilicity and prolongs its release and duration of action following intramuscular injection.[3][4][5] In the body, the cypionate ester is cleaved by esterases to release the active this compound.[3]

The core of this compound's unique profile lies in its 4-hydroxy modification of the nandrolone backbone. Understanding how this and other structural alterations affect its interaction with the androgen receptor and subsequent downstream signaling is crucial for the rational design of novel selective androgen receptor modulators (SARMs) with improved therapeutic indices.

The Androgen Receptor Signaling Pathway

The biological effects of this compound and its derivatives are initiated by their binding to the androgen receptor (AR), a ligand-activated transcription factor. The activated AR complex then translocates to the nucleus and binds to androgen response elements (AREs) on the DNA, modulating the transcription of target genes responsible for anabolic and androgenic effects.[1]

Androgen Receptor Signaling Pathway for this compound.

Structure-Activity Relationship (SAR) of this compound Derivatives

The anabolic and androgenic activities of this compound derivatives are determined by their structural features, which influence their binding affinity for the AR, their metabolic stability, and their tissue selectivity.

Core Steroid Nucleus Modifications
  • 4-Hydroxy Group: The defining feature of this compound is the hydroxyl group at the C4 position. This modification is known to increase the anabolic-to-androgenic ratio.[1] It is suggested that this is due to a reduced propensity for 5α-reduction, a metabolic process that potentiates the androgenic activity of testosterone.[1]

  • 19-Nor Structure: Like its parent compound nandrolone, this compound lacks the C19-methyl group found in testosterone.[6] This modification generally enhances anabolic properties while reducing androgenic effects.[1] The 5α-reduced metabolite of nandrolone has a lower binding affinity for the AR compared to nandrolone itself, which contributes to its milder androgenic profile.[7]

  • 17β-Hydroxyl Group: This group is essential for high-affinity binding to the androgen receptor and is a critical determinant of anabolic and androgenic activity.[1] Esterification of this group, as seen in this compound cypionate, creates a prodrug that is slowly hydrolyzed to the active 17β-hydroxy steroid.[3]

Quantitative Analysis of Biological Activity
CompoundModification from NandroloneRelative Binding Affinity (RBA) for AR (%)Anabolic Activity (relative to Testosterone)Androgenic Activity (relative to Testosterone)Anabolic/Androgenic Ratio
Testosterone C19-methyl present1001001001
Nandrolone -125125373.4
This compound 4-hydroxyData not availableReported to have a high anabolic-to-androgenic ratioReported to have a high anabolic-to-androgenic ratioHigh
Trenbolone Δ9,11200-3005005001
Stanozolol 17α-methyl, 2,3-pyrazoloLow3203010.7

Note: Data is compiled from multiple sources and may not be directly comparable due to variations in experimental conditions. The anabolic and androgenic activities are based on animal models and may not directly translate to humans.

Experimental Protocols

The evaluation of the biological activity of this compound derivatives involves a series of in vitro and in vivo assays.

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and evaluation of novel this compound derivatives.

Experimental_Workflow Start Start: Nandrolone Precursor Synthesis Chemical Synthesis of This compound Derivatives Start->Synthesis Purification Purification and Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification In_Vitro_Screening In Vitro Screening Purification->In_Vitro_Screening AR_Binding AR Competitive Binding Assay In_Vitro_Screening->AR_Binding Assess Affinity Reporter_Assay AR Reporter Gene Assay In_Vitro_Screening->Reporter_Assay Assess Activity Lead_Selection Lead Compound Selection AR_Binding->Lead_Selection Reporter_Assay->Lead_Selection In_Vivo_Testing In Vivo Testing (Hershberger Assay) Lead_Selection->In_Vivo_Testing Data_Analysis Data Analysis and SAR Determination In_Vivo_Testing->Data_Analysis End End: Optimized Lead Compound Data_Analysis->End

References

An In-Depth Technical Guide to the Chemical Properties of 4-Hydroxy-19-Nortestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-19-nortestosterone, also known as Oxabolone, is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone (19-nortestosterone). Structurally, it is distinguished by the presence of a hydroxyl group at the C4 position of the steroid's A-ring. This modification influences its biological activity, leading to a distinct anabolic-to-androgenic ratio. This technical guide provides a comprehensive overview of the chemical properties of 4-hydroxy-19-nortestosterone, including its synthesis, physicochemical characteristics, spectroscopic data, and receptor binding profiles. The information is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physicochemical Properties

The fundamental physicochemical properties of 4-hydroxy-19-nortestosterone are summarized in the table below. These characteristics are crucial for its handling, formulation, and behavior in biological systems.

PropertyValueReference
Molecular Formula C₁₈H₂₆O₃[1][2]
Molecular Weight 290.40 g/mol [1]
Melting Point 189 °C
Appearance Solid
Solubility Data not available
pKa Data not available
UV Absorption Maximum 278 nm

Synthesis of 4-Hydroxy-19-Nortestosterone

The synthesis of 4-hydroxy-19-nortestosterone typically proceeds from the precursor 19-nortestosterone (nandrolone). A common synthetic route involves a two-step process: epoxidation followed by acidolysis.

Experimental Protocol: Synthesis from 19-Nortestosterone

Step 1: Epoxidation of 19-Nortestosterone

  • Dissolve 19-nortestosterone in a suitable solvent, such as methanol.

  • Add an alkaline aqueous solution to the mixture.

  • Introduce hydrogen peroxide to initiate the epoxidation reaction, forming the 4,5-epoxy intermediate.

  • Monitor the reaction progress using an appropriate analytical technique, such as thin-layer chromatography (TLC).

  • Upon completion, quench the reaction and extract the product with an organic solvent.

  • Purify the crude product to isolate the 19-demethyl-4,5-epoxy-androstane-3-ketone-17β-alcohol intermediate.

Step 2: Acidolysis of the Epoxide Intermediate

  • Dissolve the purified epoxide intermediate in a suitable solvent.

  • Introduce a dry hydrogen catalytic resin to catalyze the acidolysis reaction.

  • Heat the reaction mixture to the appropriate temperature and monitor its progress.

  • Upon completion, filter off the catalyst and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or chromatography to obtain 4-hydroxy-19-nortestosterone.

Synthesis_Workflow Start 19-Nortestosterone Epoxidation Epoxidation (H₂O₂, NaOH, MeOH) Start->Epoxidation Intermediate 19-Demethyl-4,5-epoxy- androstane-3-ketone-17β-alcohol Epoxidation->Intermediate Acidolysis Acidolysis (Dry H⁺ Resin) Intermediate->Acidolysis End 4-Hydroxy-19-nortestosterone Acidolysis->End

Synthesis of 4-Hydroxy-19-Nortestosterone.

Spectroscopic Data

The structural elucidation of 4-hydroxy-19-nortestosterone relies on various spectroscopic techniques. Below is a summary of the expected and reported spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
C18-H₃~0.8C3 (C=O)~200
C17-H~3.6C5~165
C4-OHVariableC4~125
Steroidal Protons0.8 - 2.5C17~81
C13~48
C10~40
C18~11
Mass Spectrometry (MS)

The fragmentation pattern of 4-hydroxy-19-nortestosterone in mass spectrometry provides valuable information for its identification. A proposed fragmentation pathway is illustrated below.

Mass_Fragmentation M [M+H]⁺ m/z 291 F1 [M+H-H₂O]⁺ m/z 273 M->F1 - H₂O F2 [M+H-2H₂O]⁺ m/z 255 F1->F2 - H₂O F3 Further Fragmentation F2->F3

Fragmentation of 4-Hydroxy-19-nortestosterone.

Receptor Binding Affinity

The biological effects of 4-hydroxy-19-nortestosterone are mediated through its interaction with steroid hormone receptors. While specific binding affinities (Ki or IC50 values) are not widely published, its structural similarity to nandrolone suggests it primarily acts as an agonist at the androgen receptor.

Experimental Protocols for Receptor Binding Assays

The following are generalized protocols for competitive binding assays to determine the affinity of a compound for the androgen, estrogen, and progesterone receptors.

Androgen Receptor (AR) Competitive Binding Assay

  • Preparation of Reagents:

    • Prepare a source of AR, typically from rat prostate cytosol or a recombinant human AR ligand-binding domain (LBD).

    • Use a high-affinity radiolabeled androgen, such as [³H]-R1881, as the tracer.

    • Prepare a series of dilutions of the test compound (4-hydroxy-19-nortestosterone) and a known AR agonist (e.g., dihydrotestosterone) as a positive control.

  • Assay Procedure:

    • Incubate the AR preparation with the radiolabeled tracer in the presence of varying concentrations of the test compound or control.

    • Allow the binding to reach equilibrium.

    • Separate the receptor-bound from the free radioligand using a method such as hydroxylapatite precipitation or size-exclusion chromatography.

  • Data Analysis:

    • Measure the radioactivity of the bound fraction.

    • Plot the percentage of bound radioligand against the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Estrogen Receptor (ER) Competitive Binding Assay

  • Preparation of Reagents:

    • Prepare a source of ER, typically from rat uterine cytosol or recombinant human ERα.[3]

    • Use a high-affinity radiolabeled estrogen, such as [³H]-17β-estradiol, as the tracer.[3]

    • Prepare serial dilutions of the test compound and a known ER agonist (e.g., 17β-estradiol) as a positive control.[3]

  • Assay Procedure:

    • Follow a similar incubation and separation procedure as described for the AR binding assay.[3]

  • Data Analysis:

    • Analyze the data as described for the AR binding assay to determine the IC50 and Ki values for the estrogen receptor.[3]

Progesterone Receptor (PR) Competitive Binding Assay

  • Preparation of Reagents:

    • Prepare a source of PR, typically from rabbit uterine cytosol or recombinant human PR-LBD.

    • Use a high-affinity radiolabeled progestin, such as [³H]-promegestone (R5020), as the tracer.

    • Prepare serial dilutions of the test compound and a known PR agonist (e.g., progesterone) as a positive control.

  • Assay Procedure:

    • Follow a similar incubation and separation procedure as described for the AR and ER binding assays.

  • Data Analysis:

    • Analyze the data as described for the other receptor binding assays to determine the IC50 and Ki values for the progesterone receptor.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Separation & Measurement cluster_3 Data Analysis Receptor Receptor (AR, ER, or PR) Incubation Incubate Receptor, Radioligand, and Test Compound Receptor->Incubation Radioligand Radiolabeled Ligand ([³H]-R1881, [³H]-E₂, or [³H]-R5020) Radioligand->Incubation Test_Compound Test Compound (4-Hydroxy-19-nortestosterone) Test_Compound->Incubation Separation Separate Bound and Free Ligand Incubation->Separation Measurement Measure Radioactivity of Bound Fraction Separation->Measurement Analysis Generate Competition Curve and Calculate IC₅₀/Kᵢ Measurement->Analysis

Competitive Receptor Binding Assay Workflow.

Signaling Pathways

Upon binding to the androgen receptor, 4-hydroxy-19-nortestosterone is expected to initiate a cascade of cellular events. These can be broadly categorized into genomic and non-genomic pathways.

Genomic Signaling Pathway

The classical genomic pathway involves the translocation of the steroid-receptor complex into the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the anabolic and androgenic effects of the steroid.

Non-Genomic Signaling Pathways

In addition to the genomic pathway, androgens can elicit rapid, non-genomic effects. These are initiated by the interaction of the steroid with membrane-associated androgen receptors, leading to the activation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway. These rapid signals can influence various cellular processes, including ion channel activity and cell proliferation.

Signaling_Pathways cluster_Genomic Genomic Pathway cluster_NonGenomic Non-Genomic Pathway AR_cyto Cytoplasmic AR Steroid_AR Steroid-AR Complex AR_cyto->Steroid_AR AR_nuc Nuclear AR Dimer Steroid_AR->AR_nuc ARE Androgen Response Element (ARE) AR_nuc->ARE Transcription Gene Transcription ARE->Transcription Protein Protein Synthesis Transcription->Protein Effect_G Anabolic/Androgenic Effects Protein->Effect_G mAR Membrane AR MAPK MAPK Cascade mAR->MAPK Effect_NG Rapid Cellular Effects MAPK->Effect_NG Steroid 4-Hydroxy-19- nortestosterone Steroid->AR_cyto Steroid->mAR

Genomic and Non-Genomic Signaling Pathways.

Conclusion

4-Hydroxy-19-nortestosterone is a synthetic anabolic steroid with distinct chemical properties stemming from the hydroxylation at the C4 position. While its general synthetic route and qualitative biological activities are understood, a significant gap exists in the publicly available quantitative data regarding its physicochemical properties, detailed spectroscopic characteristics, and specific receptor binding affinities. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers. Further empirical studies are necessary to fully elucidate the detailed chemical and pharmacological profile of this compound, which will be critical for its potential applications in research and drug development.

References

The Pharmacodynamics of Oxabolone Cipionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxabolone cipionate, a synthetic anabolic-androgenic steroid (AAS), is the 17β-cyclopentylpropionate ester of this compound. As a prodrug, it is designed to provide a sustained release of the active compound, this compound, following intramuscular administration. This guide provides a comprehensive overview of the pharmacodynamics of this compound cipionate, with a focus on its mechanism of action, receptor binding, anabolic and androgenic effects, and metabolic fate. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers in the fields of endocrinology, pharmacology, and drug development.

Introduction

This compound cipionate is a derivative of nandrolone (19-nortestosterone) and is characterized by the introduction of a hydroxyl group at the 4-position of the steroid nucleus. This modification is believed to influence its biological activity, favoring a distinct anabolic-to-androgenic ratio.[1][2] Like other AAS, its primary mechanism of action is through interaction with the androgen receptor (AR), a ligand-activated nuclear transcription factor that modulates gene expression in target tissues.[1]

Mechanism of Action

The pharmacodynamic activity of this compound cipionate is initiated by the cleavage of its cypionate ester to release the active steroid, this compound.[1] This enzymatic hydrolysis occurs primarily in the bloodstream and target tissues.

Androgen Receptor Binding and Signal Transduction

Released this compound diffuses across the cell membrane and binds to the androgen receptor (AR) located in the cytoplasm.[1] This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins and subsequent translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes responsible for the anabolic and androgenic effects of the steroid.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_HSP AR-HSP Complex This compound->AR_HSP Binds AR Androgen Receptor (AR) HSP Heat Shock Proteins (HSP) AR_HSP->HSP Dissociation Oxabolone_AR This compound-AR Complex AR_HSP->Oxabolone_AR Conformational Change Oxabolone_AR_dimer Dimerized This compound-AR Complex Oxabolone_AR->Oxabolone_AR_dimer Translocation & Dimerization ARE Androgen Response Element (ARE) Oxabolone_AR_dimer->ARE Binds Gene Target Gene ARE->Gene Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic/Androgenic Effects) mRNA->Protein

Figure 1: Androgen Receptor Signaling Pathway for this compound.

Quantitative Pharmacodynamic Data

Precise quantitative data for this compound cipionate's receptor binding affinity and anabolic-androgenic ratio are not extensively reported in publicly available literature. However, based on its classification as a nandrolone derivative, certain characteristics can be inferred and compared to other well-studied AAS.

Receptor Binding Affinity

While a specific relative binding affinity (RBA) for this compound to the androgen receptor is not available, nandrolone and its derivatives are known to possess a high affinity for the AR. For context, the RBA of various steroids from a seminal study by Saartok, Dahlberg, and Gustafsson is presented in Table 1. This study utilized rat skeletal muscle and prostate tissue and methyltrienolone (MT) as the reference compound.

CompoundRelative Binding Affinity (RBA) in Rat Skeletal Muscle (MT = 1.00)Relative Binding Affinity (RBA) in Rat Prostate (MT = 1.00)
Methyltrienolone (MT)1.001.00
Nandrolone1.211.04
Testosterone0.420.29
Dihydrotestosterone (DHT)0.290.63

Table 1: Relative Binding Affinity of Selected Anabolic-Androgenic Steroids to the Androgen Receptor. Data from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984).

Anabolic and Androgenic Effects

The anabolic and androgenic potential of AAS is often expressed as a ratio. One source reports the anabolic/androgenic ratio of this compound cipionate to be in the range of 50-90/20-60.[2] This suggests a compound with moderate anabolic effects and relatively low androgenic activity compared to testosterone, which has an anabolic:androgenic ratio of 100:100. The 4-hydroxyl group in this compound is thought to contribute to its reduced androgenicity.[2]

CompoundAnabolic RatingAndrogenic Rating
Testosterone100100
Nandrolone12537
This compound Cipionate 50-90 20-60

Table 2: Comparative Anabolic and Androgenic Ratings of Selected Steroids.

Experimental Protocols

The following sections detail methodologies that can be employed to investigate the pharmacodynamics of this compound cipionate.

In Vitro Metabolism Study using Human Liver Microsomes

This protocol is adapted from a study on the metabolism of this compound.

Objective: To investigate the in vitro metabolism of this compound using human liver microsomes (HLM).

Materials:

  • This compound

  • Pooled human liver microsomes

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Perchloric acid (to terminate the reaction)

  • Centrifuge

  • Incubator (37°C)

  • Analytical instrumentation (e.g., LC-MS/MS or GC-MS)

Procedure:

  • Prepare a solution of this compound in a suitable solvent.

  • In an Eppendorf tube, combine the this compound solution with phosphate buffer and the NADPH regenerating system.

  • Pre-incubate the mixture for 5 minutes at 37°C.

  • Initiate the metabolic reaction by adding the pooled human liver microsomes.

  • Incubate the reaction mixture at 37°C for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

  • Terminate the reaction at each time point by adding a small volume of perchloric acid.

  • Centrifuge the samples to pellet the precipitated proteins.

  • Analyze the supernatant for the presence of parent drug and metabolites using a validated LC-MS/MS or GC-MS method.

cluster_workflow In Vitro Metabolism Workflow A Prepare this compound Solution B Combine with Buffer and NADPH Regenerating System A->B C Pre-incubate at 37°C for 5 min B->C D Add Human Liver Microsomes C->D E Incubate at 37°C D->E F Terminate Reaction with Perchloric Acid E->F G Centrifuge F->G H Analyze Supernatant (LC-MS/MS or GC-MS) G->H

Figure 2: Experimental Workflow for In Vitro Metabolism Study.

In Vivo Anabolic and Androgenic Activity Assessment (Hershberger Assay)

The Hershberger assay is a standardized in vivo bioassay used to identify substances with androgenic or anti-androgenic activity.[3][4]

Objective: To determine the anabolic and androgenic activity of this compound cipionate in a castrated rat model.

Animals:

  • Peripubertal male rats, castrated at a specific age (e.g., 42 days old).

Materials:

  • This compound cipionate

  • Vehicle (e.g., corn oil)

  • Testosterone propionate (positive control)

  • Surgical instruments for castration

  • Analytical balance

Procedure:

  • Acclimate castrated rats for a period of 7-10 days to allow for the regression of androgen-dependent tissues.

  • Divide the animals into groups (e.g., vehicle control, positive control, and at least three dose levels of this compound cipionate).

  • Administer the respective compounds daily for 10 consecutive days via subcutaneous injection or oral gavage.

  • On day 11, euthanize the animals and carefully dissect the following androgen-dependent tissues:

    • Ventral prostate

    • Seminal vesicles (including coagulating glands)

    • Levator ani muscle

    • Glans penis

    • Cowper's glands

  • Record the wet weight of each tissue.

  • Calculate the mean tissue weights for each group and perform statistical analysis to compare the treated groups to the control groups. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles is indicative of androgenic activity.

Metabolism

This compound cipionate is first hydrolyzed to the active compound, this compound. Subsequent metabolism of this compound occurs primarily in the liver. The major metabolites identified include 4-hydroxyestr-4-en-3,17-dione (the most abundant metabolite), 4-hydroxyestran-3,17-dione, and various dihydroxy-estran-17-one isomers. These metabolites are then excreted in the urine.

Conclusion

This compound cipionate is a long-acting, injectable anabolic-androgenic steroid that exerts its effects through the activation of the androgen receptor. While specific quantitative data on its receptor binding affinity are limited, its anabolic-to-androgenic ratio suggests a preference for anabolic activity with reduced androgenic side effects compared to testosterone. The experimental protocols outlined in this guide provide a framework for further investigation into the detailed pharmacodynamic properties of this compound. A deeper understanding of its mechanism of action and metabolic fate is crucial for both therapeutic applications and for the development of new, more selective androgen receptor modulators.

References

In-Depth Technical Guide to the Metabolism of Oxabolone in Human Liver Microsomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone (4-hydroxy-19-nortestosterone) is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone)[1][2]. While never marketed itself, its prodrug, this compound cypionate, has been used clinically[3]. As with other AAS, understanding its metabolic fate is crucial for drug development, toxicology, and anti-doping applications. The liver is the primary site of steroid metabolism, and in vitro studies using human liver microsomes (HLM) are a cornerstone for elucidating the metabolic pathways of xenobiotics like this compound[3][4]. This guide provides a comprehensive overview of the metabolism of this compound in HLM, detailing experimental protocols, summarizing metabolic products, and visualizing the key processes involved.

Core Concepts in this compound Metabolism

The metabolism of this compound in HLM primarily involves Phase I reactions, which are catalyzed by cytochrome P450 (CYP450) enzymes[5][6]. These reactions introduce or expose functional groups on the steroid scaffold, increasing its polarity and facilitating subsequent conjugation (Phase II reactions) for excretion. For this compound, the key metabolic transformations observed in HLM include oxidation and reduction reactions.

Quantitative Data Summary

MetaboliteProposed StructureMetabolic ReactionRelative Abundance
This compound (Parent) 4,17β-dihydroxyestr-4-en-3-one--
17-epi-Oxabolone 4,17α-dihydroxyestr-4-en-3-oneEpimerization at C17Major
4-hydroxy-estr-4-ene-3,17-dione 4-hydroxyestr-4-ene-3,17-dioneOxidation of the 17β-hydroxyl groupMajor
Reduced Metabolite Fully reduced A-ringReduction of the A-ring double bond and 3-keto groupDetected
Hydroxylated Metabolites Additional hydroxyl group(s)HydroxylationMinor

Experimental Protocols

In Vitro Incubation of this compound with Human Liver Microsomes

This protocol outlines a typical procedure for assessing the metabolism of this compound using pooled human liver microsomes.

1. Reagents and Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar steroid not present in the incubation)

  • Microcentrifuge tubes or 96-well plates

  • Incubator/shaking water bath (37°C)

  • Centrifuge

2. Incubation Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired final concentration in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

  • In a microcentrifuge tube or well of a 96-well plate, combine the following:

    • Phosphate buffer (to final volume)

    • Pooled HLM (final concentration typically 0.5-1.0 mg/mL)

    • This compound solution (final concentration, e.g., 1-50 µM)

  • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath to allow the substrate to partition into the microsomal membranes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate for a defined period (e.g., 0, 15, 30, 60, 120 minutes) at 37°C with gentle shaking. The 0-minute time point serves as a control and is quenched immediately after the addition of the NADPH regenerating system.

  • Terminate the reaction by adding a sufficient volume of cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

  • Vortex the samples vigorously to precipitate the microsomal proteins.

  • Centrifuge the samples at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or well for subsequent analysis.

LC-MS/MS Analysis of this compound and its Metabolites

This section provides a general framework for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the incubation samples.

1. Sample Preparation:

  • The supernatant from the incubation quenching step can often be directly injected into the LC-MS/MS system.

  • Alternatively, for increased sensitivity or to remove potential matrix effects, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step can be employed[7][8].

2. Liquid Chromatography (LC) Conditions:

  • Column: A reversed-phase C18 column is commonly used for steroid analysis.

  • Mobile Phase: A gradient elution with water and methanol or acetonitrile, often with a modifier like formic acid or ammonium formate to improve ionization efficiency.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: Typically 5-20 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is generally suitable for steroid analysis.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification of this compound and its expected metabolites. This involves selecting specific precursor-to-product ion transitions for each analyte.

  • Data Analysis: The peak areas of the analytes are normalized to the peak area of the internal standard. Quantification is achieved by comparing the normalized peak areas to a standard curve prepared with known concentrations of authentic standards.

Visualization of Pathways and Workflows

Metabolic Pathway of this compound in Human Liver Microsomes

Oxabolone_Metabolism This compound This compound (4,17β-dihydroxyestr-4-en-3-one) Epithis compound 17-epi-Oxabolone This compound->Epithis compound Epimerization (C17) KetoMetabolite 4-hydroxy-estr-4-ene-3,17-dione This compound->KetoMetabolite Oxidation (17β-HSD) ReducedMetabolite Reduced Metabolites This compound->ReducedMetabolite Reduction (A-ring) HydroxylatedMetabolites Hydroxylated Metabolites This compound->HydroxylatedMetabolites Hydroxylation (CYP450)

Caption: Proposed metabolic pathways of this compound in human liver microsomes.

Experimental Workflow for this compound Metabolism Assay

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Reagents Prepare Reagents (Buffer, NADPH, this compound) Mix Combine Reagents, HLM, and this compound Reagents->Mix HLM Thaw Human Liver Microsomes HLM->Mix PreIncubate Pre-incubate at 37°C Mix->PreIncubate Initiate Initiate with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Quench Terminate Reaction (Cold Acetonitrile + IS) Incubate->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: General experimental workflow for studying this compound metabolism in HLM.

Concluding Remarks

The in vitro metabolism of this compound in human liver microsomes results in the formation of several metabolites, primarily through oxidation and reduction reactions. The major metabolic pathways involve epimerization at the C17 position and oxidation of the 17β-hydroxyl group. While quantitative kinetic data remains to be fully elucidated, the methodologies and findings presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound and related 19-nor-steroids. Further studies employing recombinant CYP450 enzymes could help pinpoint the specific isoforms responsible for the observed metabolic transformations, providing a more complete picture of this compound's biotransformation in humans.

References

An In-depth Technical Guide to the Discovery and History of Oxabolone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the anabolic-androgenic steroid (AAS) oxabolone and its long-acting ester prodrug, this compound cipionate. While this compound itself was never commercially marketed, this compound cipionate was developed and sold in Europe under brand names such as Steranabol Depo and Steranabol Ritardo for clinical applications related to severe wasting disorders.[1][2] This guide details the history of its development as a derivative of nandrolone, its chemical synthesis, mechanism of action, metabolic fate, and the analytical methodologies employed for its detection. All quantitative data is presented in structured tables, and key experimental protocols are described. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Discovery and History

This compound (4-hydroxy-19-nortestosterone) is a synthetic anabolic-androgenic steroid that emerged from the extensive research into nandrolone (19-nortestosterone) derivatives.[2][3] The core aim of this research was to create compounds with a favorable dissociation of anabolic and androgenic effects, maximizing tissue-building properties while minimizing masculinizing side effects.[4] The addition of a hydroxyl group at the C4 position of the nandrolone backbone was found to reduce androgenicity and inhibit aromatization.[5]

This compound itself was not brought to market.[3] Instead, its C17β cypionate ester, this compound cipionate, was developed to provide a sustained release and prolonged therapeutic effect after intramuscular injection.[1][5] This esterification is a common strategy to increase the lipophilicity and half-life of steroid hormones.[4] this compound cipionate was marketed in Europe for conditions characterized by muscle wasting.[2][5] Despite its clinical use, it has also been classified as a performance-enhancing drug and is included on the World Anti-Doping Agency's (WADA) list of prohibited substances.[5] One database indicates that this compound cipionate reached Phase II of clinical trials, though specific trial data is not publicly available.[6]

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound and this compound cipionate is provided in Table 1.

PropertyThis compoundThis compound Cipionate
IUPAC Name (8R,9S,10R,13S,14S,17S)-4,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one[(8R,9S,10R,13S,14S,17S)-4-hydroxy-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate
Chemical Formula C18H26O3C26H38O4
Molecular Weight 290.40 g/mol 414.6 g/mol
CAS Number 4721-69-11254-35-9
Parent Compound Nandrolone (19-nortestosterone)This compound
Key Structural Features 4-hydroxyl group on the A-ringC17β cypionate ester

Mechanism of Action

Androgen Receptor Binding and Signaling

The biological effects of this compound are mediated through its interaction with the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[4] As a prodrug, this compound cipionate is first hydrolyzed in the body to release the active compound, this compound.[4] this compound then binds to the AR located in the cytoplasm of target cells, such as skeletal muscle and bone cells.[4] This binding induces a conformational change in the receptor, leading to its translocation into the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates gene transcription, ultimately leading to the anabolic effects of the steroid, including increased protein synthesis and muscle hypertrophy.[4]

Androgen Receptor Signaling Pathway Androgen Receptor Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding Oxabolone_AR_Complex This compound-AR Complex AR->Oxabolone_AR_Complex Conformational Change Dimerized_Complex Dimerized Complex Oxabolone_AR_Complex->Dimerized_Complex Translocation & Dimerization ARE Androgen Response Element (ARE) Dimerized_Complex->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Modulation Anabolic_Effects Increased Protein Synthesis Muscle Hypertrophy Gene_Transcription->Anabolic_Effects Leads to

Androgen Receptor Signaling Pathway
Anabolic and Androgenic Activity

ParameterValue
Anabolic/Androgenic Ratio 50-90 / 20-60

Note: This ratio is relative to a reference steroid, typically testosterone or methyltestosterone.

Experimental Protocols

Chemical Synthesis of this compound Cipionate

The synthesis of this compound cipionate typically starts from the precursor nandrolone (19-demethyl-testosterone).[4] The process involves two main steps: epoxidation followed by acidolysis and esterification.

Step 1: Epoxidation of Nandrolone Nandrolone is treated with an oxidizing agent, such as hydrogen peroxide in an alkaline solution, to form the 19-demethyl-4,5-epoxy-androstane-3-ketone-17β-alcohol intermediate.[4]

Step 2: Acidolysis and Esterification The epoxide intermediate is then subjected to acidolysis to introduce the 4-hydroxy group.[4] This is followed by esterification at the 17β-hydroxyl group with cyclopentylpropionic acid or its reactive equivalent to yield this compound cipionate.[4]

Synthesis of this compound Cipionate Synthesis of this compound Cipionate Nandrolone Nandrolone (19-demethyl-testosterone) Epoxidation Epoxidation (e.g., H2O2, NaOH) Nandrolone->Epoxidation Epoxide_Intermediate 19-demethyl-4,5-epoxy- androstane-3-ketone-17β-alcohol Epoxidation->Epoxide_Intermediate Acidolysis Acidolysis Epoxide_Intermediate->Acidolysis This compound This compound (4-hydroxy-19-nortestosterone) Acidolysis->this compound Esterification Esterification (Cyclopentylpropionic acid) This compound->Esterification Oxabolone_Cipionate This compound Cipionate Esterification->Oxabolone_Cipionate Metabolic Pathway of this compound Metabolic Pathway of this compound Oxabolone_Cipionate This compound Cipionate (Prodrug) Hydrolysis Hydrolysis (Esterases) Oxabolone_Cipionate->Hydrolysis This compound This compound (Active Drug) Hydrolysis->this compound Oxidation Oxidation (17β-HSD) This compound->Oxidation Reduction_Oxidation Reduction (A-ring) & Oxidation (17β-HSD) This compound->Reduction_Oxidation Metabolite_M2 4-Hydroxyestr-4-en-3,17-dione (M2) Oxidation->Metabolite_M2 Metabolite_M1 4-Hydroxyestran-3,17-dione (M1) Reduction_Oxidation->Metabolite_M1 Further_Reduction Further Reduction Metabolite_M1->Further_Reduction Dihydroxy_Metabolites Dihydroxy Metabolites Further_Reduction->Dihydroxy_Metabolites

References

Methodological & Application

Application Notes and Protocols for In Vitro Hydrolysis of Oxabolone Cipionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone cipionate is a synthetic anabolic-androgenic steroid that functions as a prodrug of this compound.[1][2][3] Its therapeutic and physiological effects are activated upon cleavage of the 17β-cypionate ester bond through hydrolysis, releasing the active steroid, this compound.[1] This process is critical for the compound's pharmacokinetic profile, prolonging its release and action.[1] Understanding the hydrolysis of this compound cipionate is essential for in vitro studies related to its mechanism of action, stability, and metabolic fate.

This document provides detailed protocols for the in vitro hydrolysis of this compound cipionate under both acidic and enzymatic conditions, relevant for researchers in drug development and related fields.

Data Presentation

Table 1: Summary of In Vitro Hydrolysis Conditions for this compound Cipionate

ParameterAcidic HydrolysisEnzymatic Hydrolysis (Human Liver Microsomes)
Hydrolytic Agent 1 M Hydrochloric Acid (HCl) in water or 0.5 M HCl in 1:1 water/methanolPooled Human Liver Microsomes (HLM)
Incubation Buffer Not applicablePhosphate Buffer
Cofactors Not applicableNADPH Regenerating System
Temperature Not specified, room temperature or 37°C can be starting points37°C
Incubation Time Dependent on desired extent of hydrolysisUp to 18 hours (time course recommended)
Reaction Termination Neutralization (e.g., with NaOH)25 µL of Perchloric Acid
Analytical Method GC-MS, LC-MSGC-MS, LC-MS

Experimental Protocols

Acidic Hydrolysis of this compound Cipionate

This protocol describes the chemical hydrolysis of this compound cipionate to yield this compound, which is particularly useful for generating the active compound for further experiments or as an analytical reference.[1]

Materials:

  • This compound Cipionate

  • 1 M Hydrochloric Acid (HCl) in water

  • 0.5 M Hydrochloric Acid (HCl) in 1:1 water/methanol

  • Methanol (HPLC grade)

  • Water (deionized)

  • Neutralizing agent (e.g., Sodium Hydroxide solution)

  • Vortex mixer

  • Thermostatic water bath or incubator

  • Analytical instruments (e.g., GC-MS, LC-MS)

Procedure:

  • Preparation of this compound Cipionate Solution: Dissolve a known concentration of this compound cipionate in a suitable organic solvent (e.g., methanol or DMSO) to create a stock solution.

  • Reaction Setup: In a reaction vial, add an aliquot of the this compound cipionate stock solution.

  • Initiation of Hydrolysis: Add the acidic solution (either 1 M HCl in water or 0.5 M HCl in 1:1 water/methanol) to the reaction vial. The final concentration of this compound cipionate should be appropriate for the analytical method to be used.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a predetermined period. It is recommended to perform a time-course study (e.g., 0, 1, 2, 4, 8, 24 hours) to determine the optimal incubation time for complete hydrolysis.

  • Reaction Termination: Stop the reaction by neutralizing the solution with a suitable base, such as sodium hydroxide.

  • Sample Analysis: Analyze the resulting solution using a validated analytical method, such as GC-MS or LC-MS, to quantify the amount of this compound formed and any remaining this compound cipionate.[1]

Enzymatic Hydrolysis of this compound Cipionate using Human Liver Microsomes

This protocol simulates the metabolic conversion of this compound cipionate to this compound in a biologically relevant in vitro system.[4]

Materials:

  • This compound Cipionate

  • Pooled Human Liver Microsomes (HLM)

  • Phosphate Buffer (e.g., 0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Perchloric Acid

  • Vortex mixer

  • Thermostatic water bath or incubator (37°C)

  • Centrifuge

  • Analytical instruments (e.g., GC-MS, LC-MS)

Procedure:

  • Preparation of Reagents: Prepare the phosphate buffer and NADPH regenerating system according to the manufacturer's instructions.

  • Pre-incubation: In an Eppendorf tube, combine the phosphate buffer and the NADPH regenerating system. Add a specific amount of this compound cipionate (e.g., to a final concentration of 40 µg/mL). Pre-incubate this mixture at 37°C for 5 minutes.[4]

  • Initiation of Reaction: Add the pooled human liver microsomes to the pre-incubated mixture to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixture at 37°C. It is advisable to conduct a time-course study by setting up multiple reactions to be terminated at different time points (e.g., 0, 1, 2, 3, 4, 5, 7, and 18 hours).[4]

  • Reaction Termination: To stop the enzymatic reaction at the desired time point, add 25 µL of perchloric acid to the tube.[4]

  • Protein Precipitation: Centrifuge the terminated reaction mixture to pellet the precipitated proteins.

  • Sample Analysis: Collect the supernatant and analyze it using a suitable analytical method like GC-MS or LC-MS to identify and quantify this compound and its metabolites.[4] Control samples without the enzyme or with heat-inactivated enzymes should be included to confirm that the hydrolysis is enzymatically driven.[4]

Mandatory Visualization

Hydrolysis_Workflow Experimental Workflow for In Vitro Hydrolysis of this compound Cipionate cluster_chemical Acidic Hydrolysis cluster_enzymatic Enzymatic Hydrolysis (HLM) A1 Prepare this compound Cipionate Solution A2 Add Acidic Solution (e.g., 1M HCl) A1->A2 A3 Incubate (e.g., 37°C) A2->A3 A4 Neutralize to Terminate Reaction A3->A4 A5 Analyze via GC-MS or LC-MS A4->A5 B1 Prepare Reagents (Buffer, NADPH System) B2 Pre-incubate with This compound Cipionate (37°C) B1->B2 B3 Add Human Liver Microsomes B2->B3 B4 Incubate (Time Course) B3->B4 B5 Terminate with Perchloric Acid B4->B5 B6 Centrifuge to Remove Protein B5->B6 B7 Analyze Supernatant via GC-MS or LC-MS B6->B7

Caption: Workflow for acidic and enzymatic hydrolysis of this compound cipionate.

Signaling_Pathway Hydrolysis of this compound Cipionate OC This compound Cipionate (Prodrug) Hydrolysis Hydrolysis (Acidic or Enzymatic) OC->Hydrolysis O This compound (Active Steroid) Hydrolysis->O CP Cipionic Acid (Byproduct) Hydrolysis->CP

Caption: Conversion of this compound cipionate to this compound via hydrolysis.

References

Application Note: Quantification of Oxabolone in Biological Samples using GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Oxabolone is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone. Due to its potential for abuse in sports and its classification as a prohibited substance by the World Anti-Doping Agency (WADA), sensitive and specific analytical methods are required for its detection and quantification in biological matrices.[1] This application note provides a detailed protocol for the quantification of this compound in biological samples, primarily urine, using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology encompasses sample preparation, derivatization, instrument parameters, and validation, tailored for researchers, scientists, and drug development professionals.

Principle

The method involves the enzymatic hydrolysis of this compound conjugates, followed by liquid-liquid extraction (LLE) to isolate the analyte from the biological matrix. To ensure volatility and thermal stability for GC-MS analysis, the extracted this compound is derivatized to form a trimethylsilyl (TMS) ether.[2] Quantification is achieved by operating the mass spectrometer in Selected Ion Monitoring (SIM) mode, which provides high sensitivity and selectivity. An internal standard is used to ensure accuracy and precision.

Experimental Protocols

Reagents and Materials
  • This compound certified reference standard

  • Internal Standard (IS) (e.g., Methyltestosterone)

  • β-glucuronidase from E. coli

  • Phosphate buffer (pH 7.0)

  • Sodium carbonate buffer (pH 9.6)

  • Diethyl ether or n-pentane (HPLC grade)

  • Methanol (HPLC grade)

  • Derivatization reagent: N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst such as ammonium iodide (NH₄I) and ethanethiol (v/w/v).[3]

Sample Preparation (Urine)
  • Hydrolysis: To 2.0 mL of urine, add 1.0 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase solution. Add the internal standard solution. Vortex the mixture and incubate at 56°C for 1.5 hours to hydrolyze the glucuronide conjugates.[3]

  • Extraction: After cooling to room temperature, add 1.0 mL of sodium carbonate buffer (pH 9.6) to raise the pH. Add 5.0 mL of diethyl ether, cap, and vortex for 10 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Derivatization
  • To the dried extract, add 100 µL of the MSTFA-based derivatization reagent.[3]

  • Cap the vial tightly and heat at 80°C for 60 minutes.[3]

  • After cooling to room temperature, the sample is ready for GC-MS analysis.

GC-MS Instrumental Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument.

Parameter Setting
Gas Chromatograph Agilent 7890 GC or equivalent
Injection Port Splitless mode, 280°C
Injection Volume 1.0 µL
Carrier Gas Helium at a constant flow of 1.0 mL/min
GC Column HP-5MS (or equivalent) 30 m x 0.25 mm i.d., 0.25 µm film thickness
Oven Program Initial temperature 160°C, hold for 2 min, ramp at 10°C/min to 300°C, hold for 4 min.[4]
Mass Spectrometer Agilent 5975C MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temperature 230°C
MS Quad Temperature 150°C
Interface Temperature 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Monitored Ions To be determined by analyzing the mass spectrum of the derivatized this compound standard. Select at least two characteristic ions.

Data Presentation: Method Validation

The following tables summarize typical quantitative data for the validation of an analytical method for anabolic steroids using GC-MS. These values are representative and should be established for this compound in the user's laboratory.[5]

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LOD (ng/mL)LOQ (ng/mL)
This compound1 - 100>0.9950.51.0

Representative data based on typical performance for anabolic steroids.

Table 2: Precision and Accuracy

AnalyteSpiked Conc. (ng/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
This compound5<10%<15%90 - 110%
25<10%<15%90 - 110%
75<10%<15%90 - 110%

Representative data based on typical performance for anabolic steroids.[1]

Table 3: Recovery

AnalyteMatrixSpiked Conc. (ng/mL)Recovery (%)
This compoundUrine10>85%

Representative data based on typical performance for anabolic steroids.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Urine Sample (2 mL) hydrolysis Enzymatic Hydrolysis (β-glucuronidase, 56°C) sample->hydrolysis extraction Liquid-Liquid Extraction (Diethyl Ether) hydrolysis->extraction evaporation Evaporation to Dryness extraction->evaporation derivatization Derivatization (MSTFA, 80°C) evaporation->derivatization gcms GC-MS Analysis (SIM Mode) derivatization->gcms data Data Quantification gcms->data

Caption: Experimental workflow for this compound quantification.

logical_relationship cluster_goal Primary Goal cluster_requirements Key Methodological Requirements cluster_solutions Implemented Solutions goal Accurate Quantification of this compound req1 Effective Isolation from Matrix goal->req1 req2 Conversion to Volatile Form goal->req2 req3 Sensitive & Selective Detection goal->req3 sol1 Hydrolysis & LLE req1->sol1 sol2 TMS Derivatization req2->sol2 sol3 GC-MS (SIM) req3->sol3

Caption: Core principles of the GC-MS method for this compound.

References

Application Note: Detection of Oxabolone and its Metabolites using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of the anabolic androgenic steroid (AAS) oxabolone and its major metabolite, 4-hydroxyestr-4-en-3,17-dione, in biological matrices such as urine. This compound is a synthetic derivative of 19-nortestosterone and its detection is crucial in anti-doping control and clinical research.[1][2] The method utilizes a simple liquid-liquid extraction (LLE) for sample preparation, followed by reversed-phase chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach provides high selectivity and sensitivity, making it suitable for routine analysis.

Introduction

This compound (4-hydroxy-19-nortestosterone) is an anabolic steroid known for its muscle-building properties.[1] It is often administered as the prodrug this compound cypionate, which is hydrolyzed in the body to release the active this compound compound.[1][3] Like many steroids, this compound is extensively metabolized in the liver before excretion.[1] The primary metabolic pathway involves the oxidation of the 17-hydroxyl group to form 4-hydroxyestr-4-en-3,17-dione, which is the most abundant metabolite found in urine.[3][4] Other metabolites include reduced and hydroxylated species.[1]

Detecting the metabolites of a parent drug is critical in areas like anti-doping, as metabolites often have a longer detection window than the parent compound itself.[1] LC-MS/MS is the technology of choice for this application due to its high sensitivity, specificity, and ability to analyze compounds without the need for chemical derivatization, which is often required for gas chromatography-mass spectrometry (GC-MS).[1] This note provides a detailed protocol for sample preparation and LC-MS/MS analysis of this compound and its primary metabolite.

Experimental Protocols

Sample Preparation (Human Urine)

Effective sample preparation is crucial for removing interferences and concentrating the analytes.[3] For steroid analysis in urine, a hydrolysis step is often required to cleave conjugated metabolites (glucuronides and sulfates). This is followed by an extraction step.

2.1.1. Enzymatic Hydrolysis

  • To 2.0 mL of urine in a glass tube, add 1.0 mL of phosphate buffer (0.8 M, pH 7.0).

  • Add 50 µL of β-glucuronidase from E. coli.

  • Vortex the mixture gently and incubate at 50°C for 1 hour.

  • Allow the sample to cool to room temperature.

2.1.2. Liquid-Liquid Extraction (LLE)

  • To the cooled, hydrolyzed sample, add 750 µL of a 20% (w/v) potassium carbonate/bicarbonate buffer (1:1 mixture).

  • Add 5.0 mL of methyl tert-butyl ether (MTBE).

  • Vortex vigorously for 5 minutes to ensure thorough extraction.

  • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (MTBE) to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase starting composition (e.g., 50:50 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

2.2.1. Liquid Chromatography (LC)

  • Column: Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.[5]

  • Mobile Phase B: Methanol with 0.1% formic acid and 1 mM ammonium formate.[5]

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: 30% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 30% B

    • 10.1-12 min: 30% B (Re-equilibration)

2.2.2. Mass Spectrometry (MS)

  • Instrument: Triple Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.0 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 800 L/h.

  • Collision Gas: Argon.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM).

Data Presentation

Quantitative analysis is based on the MRM transitions for each analyte. The following tables summarize the proposed mass transitions and expected performance characteristics for the method. Note: The exact m/z values and collision energies should be optimized for the specific instrument used.

Table 1: Proposed MRM Transitions for this compound and its Metabolite

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound291.2273.2 (Quantifier)5015
109.1 (Qualifier)5025
4-Hydroxyestr-4-en-3,17-dione289.2271.2 (Quantifier)5015
121.1 (Qualifier)5020

Precursor ions are calculated based on the chemical formulas (this compound: C18H26O3, 4-Hydroxyestr-4-en-3,17-dione: C18H24O3). Product ions are proposed based on typical steroid fragmentation patterns (e.g., loss of water, [M+H-18]⁺).

Table 2: Typical Method Validation and Performance Characteristics

This table presents typical performance data based on validated LC-MS/MS methods for similar anabolic steroids, as specific validated data for this compound is not widely published.[4][6]

ParameterTypical ValueDescription
Limit of Detection (LOD)0.1 - 0.5 ng/mLThe lowest concentration of analyte that can be reliably detected.
Limit of Quantification (LOQ)0.5 - 2.0 ng/mLThe lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.[6][7]
Linearity (r²)> 0.99Correlation coefficient for the calibration curve, typically in the range of 1-250 ng/mL.
Recovery85 - 110%The efficiency of the sample preparation process in extracting the analyte from the matrix.
Intra-day Precision (%RSD)< 15%The relative standard deviation of replicate measurements within the same day.
Inter-day Precision (%RSD)< 15%The relative standard deviation of replicate measurements on different days.

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to data analysis.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Urine Sample Collection Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Sample->Hydrolysis LLE Liquid-Liquid Extraction (MTBE) Hydrolysis->LLE Evap Evaporation to Dryness LLE->Evap Recon Reconstitution Evap->Recon LC LC Separation (C18 Column) Recon->LC MS MS/MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant Report Reporting Quant->Report Metabolism Prodrug This compound Cypionate (Prodrug) This compound This compound (Active Drug) C18H26O3 Prodrug->this compound Hydrolysis (Esterases) Metabolite 4-Hydroxyestr-4-en-3,17-dione (Major Metabolite) C18H24O3 This compound->Metabolite Oxidation (17β-HSD) in Liver

References

Application Note: Development of Cell-Based Assays for Oxabolone Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxabolone is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone).[1] It is typically administered as the prodrug this compound cipionate, which is hydrolyzed in the body to release the active compound, this compound.[2][3] The primary mechanism of action for this compound and other AAS is binding to and activating the androgen receptor (AR), a ligand-inducible transcription factor.[4][5] Upon activation, the AR translocates to the nucleus, binds to androgen response elements (AREs) on target genes, and modulates their transcription, leading to anabolic and androgenic effects.[4][6]

The development of sensitive and specific cell-based assays is crucial for characterizing the bioactivity of compounds like this compound, screening for novel androgen receptor modulators, and for detecting AAS abuse in sports.[7] This document provides detailed protocols for establishing reporter gene and cell proliferation assays to quantify this compound's androgenic activity.

Principle of the Assays

1. Androgen Receptor (AR) Reporter Gene Assay: This is the most common and sensitive method for quantifying AR activation.[8] The assay utilizes a mammalian cell line that is stably or transiently transfected with two key components: an expression vector for the human androgen receptor (if not endogenously expressed) and a reporter vector containing a luciferase gene under the control of a promoter with multiple AREs.[9][10] When an AR agonist like this compound activates the receptor, the AR-ligand complex binds to the AREs, driving the expression of luciferase. The resulting luminescence is proportional to the androgenic activity of the compound. The Chemically Activated LUciferase eXpression (CALUX) bioassay is a well-established example of this approach.[11][12]

2. Cell Proliferation Assay: Some androgen-dependent cell lines, such as the human prostate cancer cell line LNCaP, proliferate in response to androgens.[8] This characteristic can be exploited to measure androgenic activity. Cell proliferation can be quantified using various methods, such as measuring the incorporation of radioactive nucleotides or using colorimetric reagents that react with viable cells.[13] While generally less sensitive than reporter assays, proliferation assays provide a valuable measure of a downstream physiological response.[8][13]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway activated by this compound and the general workflow for a luciferase-based reporter assay.

Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (inactive) This compound->AR Binding AR_this compound AR-Oxabolone Complex AR->AR_this compound Conformational Change AR_Dimer Dimerized AR Complex AR_this compound->AR_Dimer Translocation & Dimerization ARE Androgen Response Element (ARE) AR_Dimer->ARE Binds to DNA ReporterGene Luciferase Reporter Gene mRNA mRNA ReporterGene->mRNA Transcription Luciferase Luciferase Protein mRNA->Luciferase Translation

Caption: Androgen Receptor (AR) signaling pathway activated by this compound.

Experimental Workflow for AR Luciferase Assay start Start seed_cells 1. Seed AR-reporter cells in 96-well plates start->seed_cells incubate1 2. Incubate for 24 hours seed_cells->incubate1 treat_cells 3. Treat cells with this compound (serial dilutions) & controls incubate1->treat_cells incubate2 4. Incubate for 18-24 hours treat_cells->incubate2 lyse_cells 5. Lyse cells incubate2->lyse_cells measure_luminescence 6. Add luciferase substrate & measure luminescence lyse_cells->measure_luminescence analyze_data 7. Analyze data: - Plot dose-response curve - Calculate EC50 measure_luminescence->analyze_data end End analyze_data->end

Caption: General workflow for an AR-mediated luciferase reporter gene assay.

Protocol 1: AR Luciferase Reporter Gene Assay

This protocol is adapted from established methods for androgen bioassays, such as the AR CALUX® assay.[11][14]

Materials

  • Cell Line: Human osteosarcoma U2-OS cells stably expressing the human androgen receptor and an ARE-driven luciferase reporter construct (e.g., AR CALUX® cells). Alternatively, other cell lines like T47D or CV1-ARluc can be used.[11][15]

  • Cell Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), Penicillin (100 U/mL), and Streptomycin (100 µg/mL).

  • Assay Medium: DMEM/F12 supplemented with 5-10% Dextran-Coated Charcoal-stripped FBS (DCC-FBS) to remove endogenous steroids.

  • Test Compounds: this compound, Dihydrotestosterone (DHT) as a positive control, Flutamide as an antagonist control.

  • Reagents: 96-well white, clear-bottom cell culture plates, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Luciferase Assay Reagent (e.g., Promega ONE-Glo™).

  • Equipment: Humidified CO₂ incubator (37°C, 5% CO₂), Luminometer plate reader, multichannel pipette.

Procedure

  • Cell Seeding: a. Culture cells in standard cell culture medium until they reach 80-90% confluency. b. Harvest cells using Trypsin-EDTA and resuspend in Assay Medium. c. Seed 10,000 cells per well in 100 µL of Assay Medium into a 96-well plate. d. Incubate the plate for 24 hours.[12]

  • Compound Preparation and Treatment: a. Prepare stock solutions of this compound, DHT, and controls in DMSO. b. Create a serial dilution series for each compound in Assay Medium. The final DMSO concentration should be ≤0.1%. c. After 24 hours of incubation, remove the medium from the cells and replace it with 100 µL of the prepared compound dilutions. Include a solvent control (e.g., 0.1% DMSO in Assay Medium).

  • Incubation: a. Incubate the plate for another 18-24 hours in the CO₂ incubator.[12][15]

  • Luminescence Measurement: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for 15-20 minutes. b. Add 100 µL of Luciferase Assay Reagent to each well. c. Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization. d. Measure luminescence using a luminometer.

Data Analysis

  • Subtract the average background luminescence (wells with no cells) from all readings.

  • Normalize the data to the solvent control to determine the fold induction.

  • Plot the fold induction against the log concentration of the test compound.

  • Use a non-linear regression model (four-parameter logistic curve) to determine the EC50 value (the concentration that elicits 50% of the maximal response).

Protocol 2: Androgen-Dependent Cell Proliferation Assay

This protocol utilizes the androgen-responsive LNCaP cell line.[8]

Materials

  • Cell Line: LNCaP human prostate adenocarcinoma cells.

  • Assay Medium: RPMI-1640 medium supplemented with 5-10% DCC-FBS.

  • Reagents: 96-well cell culture plates, Cell Proliferation Reagent (e.g., WST-1 or MTT).

  • Equipment: Humidified CO₂ incubator, microplate reader (for absorbance).

Procedure

  • Cell Seeding: a. Seed 5,000 LNCaP cells per well in 100 µL of Assay Medium in a 96-well plate. b. Incubate for 48 hours to allow cells to attach and enter a quiescent state.

  • Compound Treatment: a. Prepare serial dilutions of this compound and controls in Assay Medium. b. Replace the medium with 100 µL of the compound dilutions and incubate for 3-5 days.

  • Proliferation Measurement (WST-1 Example): a. Add 10 µL of WST-1 reagent to each well. b. Incubate for 1-4 hours at 37°C. c. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Data Analysis

  • Plot the absorbance values against the log concentration of the compound.

  • Calculate the EC50 value using a non-linear regression model as described for the reporter assay.

Data Presentation

Quantitative data should be summarized for clear comparison. The following table presents hypothetical results from an AR Luciferase Reporter Assay comparing this compound to the potent natural androgen, DHT.

CompoundConcentration (nM)Fold Induction (Mean ± SD)
Solvent Control 01.0 ± 0.1
DHT 0.0011.5 ± 0.2
0.015.2 ± 0.6
0.122.8 ± 2.1
135.1 ± 3.4
1036.5 ± 3.1
10035.9 ± 3.5
This compound 0.011.2 ± 0.1
0.13.8 ± 0.4
118.5 ± 1.9
1030.2 ± 2.8
10032.1 ± 3.0
100031.8 ± 2.9

Summary of Bioactivity

CompoundEC50 (nM)Max Fold InductionRelative Potency (vs. DHT)
DHT 0.0736.51.0
This compound 0.9532.1~0.07

Note: The data presented are hypothetical and for illustrative purposes. Actual EC50 values for DHT in sensitive assays can be as low as 0.13 nM.[11]

References

Application Notes and Protocols for Oxabolone in Muscle Hypertrophy Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone, also known as 4-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone).[1][2] It is often formulated as this compound cypionate, a long-acting ester prodrug that enhances its therapeutic and research applications by prolonging its release and activity.[2][3] As a prodrug, this compound cypionate is metabolized in the body to release the active compound, this compound.[4][5] This document provides detailed application notes and experimental protocols for the use of this compound in muscle hypertrophy research, with a focus on its mechanism of action, relevant quantitative data, and methodologies for in vitro and in vivo studies. Due to the limited availability of direct quantitative data for this compound, information from studies on its parent compound, nandrolone, is used as a proxy to provide a comprehensive overview.

Mechanism of Action

This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR), a ligand-inducible nuclear transcription factor.[3] The binding of this compound to the AR initiates a cascade of molecular events that promote muscle protein synthesis and inhibit protein degradation, leading to muscle hypertrophy.

1.1. Androgen Receptor Binding and Genomic Signaling: Upon entering the target cell, this compound binds to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to its dissociation from heat shock proteins and subsequent translocation into the nucleus. Inside the nucleus, the this compound-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) located in the promoter regions of target genes. This interaction modulates the transcription of genes involved in muscle growth and repair.[3]

1.2. Non-Genomic Signaling: Emerging evidence suggests that androgens can also elicit rapid, non-genomic effects that are not dependent on gene transcription. These effects are mediated by AR localized at the cell membrane and can involve the activation of various signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which can also contribute to muscle hypertrophy.

1.3. Modulation of Myogenic Regulatory Factors and Satellite Cells: Androgens like nandrolone have been shown to influence the activity of myogenic regulatory factors (MRFs) such as MyoD, which play a crucial role in myoblast differentiation and fusion.[6] Furthermore, nandrolone can increase the number of satellite cells, the resident stem cells of skeletal muscle, which are essential for muscle repair and hypertrophy.[7][8]

Quantitative Data

Direct quantitative data on the anabolic and androgenic effects of this compound are scarce in publicly available literature. However, data from its parent compound, nandrolone, provide valuable insights into its potential efficacy.

Table 1: Anabolic and Androgenic Properties of Nandrolone

ParameterValueReference CompoundNotes
Anabolic:Androgenic Ratio ~10:1Testosterone (1:1)Indicates a higher propensity for anabolic effects over androgenic side effects.
Androgen Receptor Binding Affinity (Relative to Methyltrienolone) HighMethyltrienolone (R1881)Nandrolone demonstrates strong binding to the androgen receptor.[9]

Table 2: Effects of Nandrolone on Muscle Hypertrophy (Animal Studies)

Animal ModelDosageDurationKey FindingsReference
Rabbit15 mg/kg/week (nandrolone decanoate)4 and 8 weeksSignificant increase in wet and dry weights and contractile forces of tibialis anterior muscle.[10]
Chicken30 mg/week (nandrolone decanoate)4 weeks~24% increase in pectoralis muscle fiber diameter; significant increase in satellite cell frequency and concentration.[7]
Rat5 mg/kg, twice a week (nandrolone decanoate)6 weeksSignificant enlargement in fiber areas of extensor digitorum longus and soleus muscles.[11]
Mouse (castrated)-42 daysIncreased incidence of large-diameter myofibers during recovery from muscle injury.[12]

Table 3: Effects of Nandrolone on Body Composition (Human Studies)

PopulationDosageDurationKey FindingsReference
Experienced Male Bodybuilders200 mg/week (nandrolone decanoate)8 weeksSignificant increase in body mass (+2.2 kg) and fat-free mass (+2.6 kg).[13]

Experimental Protocols

The following protocols are adapted from established methodologies for studying the effects of anabolic-androgenic steroids on muscle hypertrophy and can be applied to research involving this compound.

3.1. In Vitro Myoblast Differentiation and Hypertrophy Assay

This protocol assesses the direct effects of this compound on myoblast differentiation and myotube hypertrophy.

Materials:

  • C2C12 myoblasts (or other suitable myoblast cell line)

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation Medium (DM): DMEM with 2% horse serum and 1% penicillin-streptomycin.

  • This compound (or this compound Cypionate) stock solution in a suitable vehicle (e.g., ethanol or DMSO).

  • Vehicle control.

  • Plates for cell culture (e.g., 6-well or 12-well plates).

  • Antibodies for immunofluorescence (e.g., anti-myosin heavy chain).

  • Fluorescent secondary antibodies and DAPI for nuclear staining.

  • Microscope with fluorescence capabilities.

Procedure:

  • Cell Seeding: Plate C2C12 myoblasts in GM at a density that will allow them to reach 80-90% confluency within 24-48 hours.

  • Induction of Differentiation: Once confluent, replace the GM with DM to induce myoblast fusion into myotubes.

  • Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 nM) or vehicle control to the DM. Refresh the medium with the respective treatments every 48 hours.

  • Incubation: Culture the cells for 4-6 days to allow for myotube formation and maturation.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.25% Triton X-100.

    • Block with a suitable blocking buffer (e.g., 5% goat serum in PBS).

    • Incubate with primary antibody against myosin heavy chain (MHC) to identify myotubes.

    • Incubate with a fluorescently labeled secondary antibody.

    • Counterstain nuclei with DAPI.

  • Image Acquisition and Analysis:

    • Capture images using a fluorescence microscope.

    • Quantify myotube hypertrophy by measuring the diameter of MHC-positive myotubes.

    • Calculate the fusion index (number of nuclei in myotubes / total number of nuclei) to assess differentiation.

3.2. Animal Model of Resistance Training and this compound Administration

This protocol is designed to investigate the synergistic effects of this compound and resistance exercise on muscle hypertrophy in a rodent model.

Materials:

  • Male Wistar rats (or other suitable rodent strain).

  • This compound cypionate for injection.

  • Vehicle control (e.g., sterile oil).

  • Resistance training apparatus (e.g., ladder with weights, squat machine).

  • Anesthesia for terminal procedures.

  • Equipment for tissue collection and analysis (e.g., histology, Western blotting).

Procedure:

  • Acclimatization and Grouping: Acclimatize animals to the housing conditions for at least one week. Randomly assign animals to experimental groups (e.g., Sedentary + Vehicle, Sedentary + this compound, Exercise + Vehicle, Exercise + this compound).

  • Resistance Training Protocol:

    • Familiarize the exercise groups with the resistance training apparatus for one week.

    • Implement a progressive resistance training program (e.g., 3 sessions per week for 8 weeks). The load should be gradually increased as the animals adapt.

  • This compound Administration:

    • Administer this compound cypionate or vehicle via intramuscular injection at a predetermined dose and frequency (e.g., once weekly). The dosage should be based on literature for similar compounds like nandrolone decanoate (e.g., 5-15 mg/kg).[10][11]

  • Monitoring: Monitor animal body weight and food intake throughout the study.

  • Terminal Procedures: At the end of the experimental period, euthanize the animals and carefully dissect and weigh specific muscles (e.g., gastrocnemius, soleus, plantaris).

  • Tissue Analysis:

    • Histology: Prepare muscle cross-sections and perform Hematoxylin and Eosin (H&E) staining to measure muscle fiber cross-sectional area (CSA).

    • Western Blotting: Analyze the expression of key proteins in the anabolic signaling pathways (e.g., Akt, mTOR, S6K1) and markers of protein degradation.

    • Gene Expression Analysis: Use RT-qPCR to measure the mRNA levels of genes related to muscle growth and atrophy.

Visualizations

Signaling Pathway

Androgen_Receptor_Signaling_Pathway cluster_nucleus Nuclear Events This compound This compound AR Androgen Receptor (Cytoplasm) This compound->AR Binds AR_this compound This compound-AR Complex AR->AR_this compound Nucleus Nucleus AR_this compound->Nucleus Translocation ARE Androgen Response Element (DNA) AR_this compound->ARE Binds mTOR_Pathway IGF-1/PI3K/Akt/mTOR Pathway AR_this compound->mTOR_Pathway Activates Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy mTOR_Pathway->Protein_Synthesis

Caption: Androgen Receptor Signaling Pathway for Muscle Hypertrophy.

Experimental Workflow

Experimental_Workflow start Start animal_model Animal Model Selection (e.g., Wistar Rats) start->animal_model grouping Randomized Grouping (Sedentary/Exercise, Vehicle/Oxabolone) animal_model->grouping treatment This compound/Vehicle Administration (e.g., Weekly IM Injections) grouping->treatment exercise Progressive Resistance Training (3x/week for 8 weeks) grouping->exercise monitoring In-life Monitoring (Body Weight, Food Intake) treatment->monitoring exercise->monitoring euthanasia Euthanasia & Tissue Collection (e.g., Gastrocnemius, Soleus) monitoring->euthanasia analysis Tissue Analysis euthanasia->analysis histology Histology (Fiber CSA) analysis->histology western Western Blotting (Anabolic Signaling Proteins) analysis->western qpcr RT-qPCR (Gene Expression) analysis->qpcr data_analysis Data Analysis & Interpretation histology->data_analysis western->data_analysis qpcr->data_analysis end End data_analysis->end

Caption: In Vivo Experimental Workflow for this compound Research.

Metabolism of this compound

This compound cypionate, the administered prodrug, is hydrolyzed to the active form, this compound.[4] this compound is then further metabolized, primarily in the liver.[5] The major metabolites include 4-hydroxyestr-4-en-3,17-dione (M2) and 4-hydroxyestran-3,17-dione (M1).[4] The detection of these metabolites in urine can serve as biomarkers for this compound administration in doping control.[4][5]

Conclusion

This compound, as a derivative of nandrolone, holds potential as a research tool for investigating the mechanisms of skeletal muscle hypertrophy. While direct quantitative data for this compound is limited, the extensive research on nandrolone provides a strong foundation for designing and interpreting studies with this compound. The provided protocols and signaling pathway diagrams offer a framework for researchers to explore the anabolic effects of this compound in both in vitro and in vivo settings. Future research should focus on generating specific dose-response data for this compound and further elucidating its precise molecular interactions to fully characterize its potential in the context of muscle hypertrophy.

References

Protocol for administering Oxabolone cipionate in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The following document is intended for research purposes only. Oxabolone cipionate is a synthetic anabolic-androgenic steroid and is listed as a prohibited substance by the World Anti-Doping Agency[1]. It is not approved for human or veterinary use in many jurisdictions[2]. All animal studies must be conducted in strict accordance with ethical guidelines and require approval from an Institutional Animal Care and Use Committee (IACUC). The information provided is based on general principles of anabolic steroid administration in animal models due to the limited availability of specific, peer-reviewed protocols for this compound cipionate.

Application Notes and Protocols for this compound Cipionate Administration in Animal Studies

1. Introduction

This compound cipionate is a synthetic, injectable anabolic-androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone)[3][4]. It is characterized as a prodrug, meaning it is administered in an inactive ester form. Following administration, enzymes in the body hydrolyze the cypionate ester bond, releasing the active hormone, this compound[2]. This esterification process enhances the compound's lipophilicity, allowing for a slower release from the injection site and prolonging its biological half-life[2][5].

The primary mechanism of action for this compound is its binding to and activation of the androgen receptor (AR). The AR is a ligand-inducible transcription factor found in the cytoplasm of cells in various tissues, including skeletal muscle and bone[2][6]. Upon binding, the hormone-receptor complex translocates to the nucleus, where it modulates the transcription of target genes, leading to the anabolic effects desired in research settings, such as increased protein synthesis and muscle hypertrophy[6]. Research suggests this compound was designed to have a favorable anabolic-to-androgenic ratio, promoting tissue-building effects while minimizing masculinizing properties[2].

Due to a lack of specific published protocols for this compound cipionate, the methodologies presented here are adapted from studies involving similar long-acting nandrolone esters, such as nandrolone decanoate[7][8]. Researchers should begin with a dose-response study to determine the optimal dosage for their specific animal model and research questions.

2. Data Presentation: Example Tables

Quantitative data from animal studies should be meticulously recorded and presented clearly. The following tables are examples of how to structure data for a typical study investigating the effects of this compound cipionate.

Table 1: Animal Body Weight and Food Consumption (Note: Data are hypothetical examples.)

Group IDTreatment (mg/kg/week)NInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Average Daily Food Intake (g)
AVehicle (Sesame Oil)10250.5 ± 5.2280.1 ± 6.811.8%22.5 ± 1.5
BThis compound cipionate (2)10251.2 ± 4.9295.3 ± 7.117.6%24.1 ± 1.8
CThis compound cipionate (5)10249.8 ± 5.5310.7 ± 8.324.4%25.8 ± 1.6
DThis compound cipionate (10)10250.1 ± 5.1325.4 ± 7.930.1%26.5 ± 2.0

Table 2: Anabolic and Androgenic Effects on Organ Weights (Note: Data are hypothetical examples.)

Group IDTreatment (mg/kg/week)NLevator Ani Muscle (mg)Gastrocnemius Muscle (mg)Prostate Weight (mg)Testes Weight (g)
AVehicle (Sesame Oil)10150.2 ± 10.51850.6 ± 50.1450.3 ± 25.73.5 ± 0.3
BThis compound cipionate (2)10185.6 ± 12.12010.2 ± 55.8460.1 ± 28.93.1 ± 0.4
CThis compound cipionate (5)10225.3 ± 15.32245.9 ± 62.3510.8 ± 30.12.5 ± 0.5
DThis compound cipionate (10)10270.8 ± 18.92480.1 ± 70.5595.4 ± 35.61.9 ± 0.6

3. Experimental Protocols

The following protocols provide a framework for conducting a study on this compound cipionate. All procedures must be approved by an IACUC[9][10].

3.1. Protocol: Preparation and Administration of this compound Cipionate

This protocol is adapted from methodologies used for other oil-based, long-acting anabolic steroids[7][8].

  • Objective: To prepare and administer this compound cipionate to a rodent model via intramuscular injection.

  • Materials:

    • This compound cipionate powder (For research use only)[2]

    • Sterile vehicle: Sesame oil or cottonseed oil[7][8]

    • Sterile glass vials

    • Syringes (1 mL) with 25-gauge needles

    • Warming plate or water bath

    • Vortex mixer

    • Animal scale

  • Procedure:

    • Dose Calculation: Calculate the required amount of this compound cipionate based on the desired concentration (e.g., 10 mg/mL) and the total volume needed for the study.

    • Preparation of Sterile Solution:

      • Under a sterile hood, weigh the calculated amount of this compound cipionate powder and place it in a sterile glass vial.

      • Add the sterile oil vehicle to the vial.

      • Gently warm the solution (to approx. 40°C) to aid dissolution.

      • Vortex the vial until the powder is completely dissolved and the solution is clear. The final formulation should be free of particulates[11].

    • Animal Dosing:

      • Weigh each animal to determine the precise injection volume (e.g., for a 10 mg/kg dose and a 10 mg/mL solution, a 250g rat would receive 0.25 mL).

      • Properly restrain the animal. Sedation may be required for some animals to minimize distress and ensure accurate dosing[12].

      • Administer the dose via deep intramuscular (IM) injection into the quadriceps or gluteal muscle[9]. Alternate injection sites (left and right hindlimbs) for subsequent administrations[8].

      • The typical frequency for a long-acting ester like cypionate is once per week[7][8].

    • Monitoring: Observe animals daily for any adverse reactions at the injection site (swelling, irritation) or changes in behavior. Record body weights at least weekly.

3.2. Protocol: Dose-Response and Tissue Collection

  • Objective: To determine the effects of varying doses of this compound cipionate on anabolic and androgenic endpoints.

  • Animal Model: Male Wistar rats (8-10 weeks old). Orchidectomized (castrated) rats can be used to better isolate the compound's effects from endogenous androgens[7].

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., sesame oil, 0.2 mL/week IM)

    • Group 2: Low-dose this compound cipionate (e.g., 2 mg/kg/week IM)

    • Group 3: Mid-dose this compound cipionate (e.g., 5 mg/kg/week IM)

    • Group 4: High-dose this compound cipionate (e.g., 10 mg/kg/week IM)

  • Procedure:

    • Acclimation: Acclimate animals to the housing facility for at least one week prior to the start of the experiment.

    • Administration: Administer the assigned treatment once weekly for a predetermined duration (e.g., 8 weeks)[7].

    • Endpoint Measurement: At the end of the study period, euthanize the animals using an IACUC-approved method.

    • Tissue Dissection: Carefully dissect specific tissues for analysis.

      • Anabolic markers: Levator ani muscle, gastrocnemius muscle, soleus muscle.

      • Androgenic markers: Prostate gland, seminal vesicles.

      • Other organs of interest: Heart, liver, kidneys to assess potential side effects[13].

    • Data Collection: Record the wet weight of each dissected tissue immediately.

    • Further Analysis: Tissues can be flash-frozen in liquid nitrogen for molecular analysis (e.g., gene expression) or fixed in formalin for histological examination.

4. Visualizations

4.1. Signaling Pathway

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus OC This compound Cipionate O This compound (Active) OC->O Hydrolysis by Esterase Enzymes AR_O AR-Oxabolone Complex O->AR_O AR Androgen Receptor (AR) AR->AR_O Binding HSP HSP HSP->AR Stabilizes AR_O->HSP Dissociation AR_O_N AR-Oxabolone Complex AR_O->AR_O_N Translocation ARE Androgen Response Element (ARE) on DNA AR_O_N->ARE Binds to Gene Target Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Protein Protein Synthesis (e.g., Myosin) mRNA->Protein Translation (in Cytoplasm) Effect Anabolic Effects (Muscle Hypertrophy) Protein->Effect

Caption: General signaling pathway for this compound via the Androgen Receptor.

4.2. Experimental Workflow

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment Period cluster_analysis Phase 3: Analysis A1 IACUC Protocol Approval A2 Animal Acclimation (1-2 Weeks) A1->A2 A3 Randomization into Treatment Groups A2->A3 B1 Weekly IM Injections (e.g., 8 Weeks) A3->B1 B2 Weekly Body Weight & Daily Health Monitoring B1->B2 C1 Euthanasia & Tissue Collection B2->C1 C2 Weighing of Anabolic & Androgenic Tissues C1->C2 C3 Histological & Biochemical Analyses C2->C3 C4 Statistical Analysis & Data Reporting C3->C4

Caption: Workflow for a typical preclinical study of an anabolic steroid.

4.3. Logical Relationship Diagram

G OC This compound Cipionate Administration AR Androgen Receptor Activation OC->AR Anabolic Desired Anabolic Effects - Muscle Mass ↑ - Protein Synthesis ↑ - Bone Density ↑ AR->Anabolic High Affinity (Target Tissue) Androgenic Undesired Androgenic Effects - Prostate Growth ↑ - Testicular Atrophy ↑ - Virilization (in females) AR->Androgenic Lower Affinity (Non-Target Tissue)

Caption: Relationship between this compound administration and its effects.

References

Application Notes and Protocols for Studying Protein Synthesis with Oxabolone Cipionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxabolone cipionate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone.[1][2] As a prodrug, it is converted in the body to its active form, this compound.[2] Like other AAS, this compound is investigated for its potential to modulate protein synthesis and nitrogen retention in muscle tissue, making it a subject of interest in research focused on muscle growth and wasting disorders.[3] This document provides detailed application notes and experimental protocols for the use of this compound cipionate in studying protein synthesis.

Disclaimer: this compound and its esters are listed as prohibited substances by the World Anti-Doping Agency (WADA) and are intended for research use only.

Mechanism of Action

The anabolic effects of this compound are primarily mediated through its interaction with the androgen receptor (AR). The general mechanism is as follows:

  • Binding to Androgen Receptor: this compound binds to the AR located in the cytoplasm of target cells, such as skeletal muscle cells.

  • Nuclear Translocation: This binding induces a conformational change in the AR, leading to its translocation into the nucleus.

  • Gene Transcription Modulation: In the nucleus, the this compound-AR complex acts as a ligand-inducible transcription factor, binding to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Stimulation of Protein Synthesis: This interaction modulates the transcription of genes involved in protein synthesis, leading to an increase in the production of muscle proteins.

Beyond this genomic pathway, some evidence suggests that AAS may also exert anti-catabolic effects by interfering with glucocorticoid receptor signaling.

Quantitative Data on Anabolic Steroid Effects on Protein Synthesis

While specific quantitative data for this compound is limited in publicly available literature, studies on similar anabolic steroids, such as oxandrolone and nandrolone, provide insight into the expected magnitude of effects.

ParameterAnabolic SteroidSubject GroupDosageDurationKey FindingsReference
Muscle Protein Synthesis Rate OxandroloneHealthy young men15 mg/day5 daysIncreased from 53.5 ± 3 to 68.3 ± 5 nmol/min/100 mL leg[4][5]
Fractional Synthetic Rate (FSR) of Muscle Protein OxandroloneHealthy young men15 mg/day5 daysIncreased by 44% (P < 0.05)[4][5]
Net Muscle Protein Balance OxandroloneHealthy young men15 mg/day5 daysBecame more positive (P < 0.05)[4][5]
Muscle Protein Synthesis Rate OxandrolonePediatric burn patientsNot specifiedLong-termIncreased from 56 ± 7 to 96 ± 12 nmol/min/100 ml leg volume with amino acid infusion[3]
Myosin Heavy Chain (MHC) Synthesis Rate OxandroloneChildren with Duchenne muscular dystrophy0.1 mg/kg/day3 monthsIncreased by 42%[6]
Fractional Synthetic Rate (FSR) of Gastrocnemius Muscle Nandrolone DecanoateYoung adult male mice10 g/kg/week6 weeksSignificantly greater in the nandrolone group (0.05 ± 0.01 F/D) compared to sham (0.04 ± 0.003 F/D)[7]

Signaling Pathways

The primary signaling pathway for this compound's anabolic effects is the Androgen Receptor (AR) signaling pathway. Additionally, the mTOR pathway is a central regulator of protein synthesis and is a key area of investigation for understanding the downstream effects of AAS.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Associated AR_this compound This compound-AR Complex AR->AR_this compound Translocation ARE Androgen Response Element (ARE) on DNA AR_this compound->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription Protein_Synthesis Increased Protein Synthesis Transcription->Protein_Synthesis

Androgen Receptor Signaling Pathway for this compound.

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., IGF-1) PI3K PI3K Growth_Factors->PI3K Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Inhibits (when active) Promotes (when phosphorylated)

Simplified mTOR Signaling Pathway in Protein Synthesis.

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on protein synthesis.

Protocol 1: In Vivo Measurement of Muscle Protein Synthesis Using Stable Isotope Tracers

This protocol is adapted from studies using oxandrolone and provides a framework for assessing the effects of this compound.[3][4][5]

Objective: To quantify the fractional synthetic rate (FSR) of muscle protein in response to this compound administration.

Materials:

  • This compound cipionate (for research use)

  • Stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine)

  • Saline solution

  • Infusion pumps

  • Catheters for blood sampling

  • Muscle biopsy needles (e.g., Bergström needle)

  • Liquid nitrogen

  • Gas chromatography-mass spectrometry (GC-MS) equipment

  • Reagents for protein hydrolysis and amino acid derivatization

Experimental Workflow:

Stable_Isotope_Workflow cluster_baseline Baseline Measurement cluster_treatment Treatment Period cluster_post_treatment Post-Treatment Measurement Start Start: Acclimatize Subjects Baseline_Infusion Infuse Stable Isotope Tracer Start->Baseline_Infusion Baseline_Biopsy Obtain Baseline Muscle Biopsy Baseline_Infusion->Baseline_Biopsy Baseline_Blood Collect Baseline Blood Samples Baseline_Biopsy->Baseline_Blood Administer_this compound Administer this compound Cipionate Baseline_Blood->Administer_this compound Post_Infusion Infuse Stable Isotope Tracer Administer_this compound->Post_Infusion Post_Biopsy Obtain Post-Treatment Muscle Biopsy Post_Infusion->Post_Biopsy Post_Blood Collect Post-Treatment Blood Samples Post_Biopsy->Post_Blood Analysis Sample Analysis (GC-MS) Post_Blood->Analysis Calculation Calculate FSR Analysis->Calculation End End Calculation->End

Workflow for In Vivo Muscle Protein Synthesis Measurement.

Procedure:

  • Subject Recruitment and Baseline Measurements:

    • Recruit healthy subjects and obtain informed consent.

    • Perform baseline measurements including body composition analysis.

  • Stable Isotope Infusion (Pre-Treatment):

    • Insert catheters for tracer infusion and arterial-venous blood sampling.

    • Administer a primed, continuous infusion of a stable isotope-labeled amino acid (e.g., L-[ring-¹³C₆]phenylalanine).

    • Collect blood samples at regular intervals to determine plasma amino acid enrichment.

    • After a period of infusion (e.g., 3-6 hours), obtain a muscle biopsy from the vastus lateralis. Immediately freeze the sample in liquid nitrogen and store at -80°C.

  • This compound Administration:

    • Administer this compound cipionate at the desired dose and for the specified duration (e.g., intramuscular injection, dose and duration to be determined by the study design).

  • Stable Isotope Infusion (Post-Treatment):

    • Repeat the stable isotope infusion protocol as described in step 2.

    • Obtain a second muscle biopsy from the contralateral leg.

  • Sample Analysis:

    • Muscle Tissue: Homogenize the muscle tissue, precipitate the proteins, and hydrolyze them to their constituent amino acids. Isolate and derivatize the amino acids for GC-MS analysis to determine the incorporation of the labeled amino acid into muscle protein.

    • Blood Samples: Process plasma to determine the enrichment of the labeled amino acid in the precursor pool.

  • Calculation of Fractional Synthetic Rate (FSR):

    • FSR (%/hour) = (E_p / E_a) * (1 / t) * 100

    • Where E_p is the enrichment of the labeled amino acid in the protein-bound fraction, E_a is the average enrichment of the labeled amino acid in the arterial plasma (precursor pool), and t is the duration of the infusion in hours.

Protocol 2: Western Blot Analysis of mTOR Pathway Proteins

Objective: To assess the activation state of key proteins in the mTOR signaling pathway in muscle cells following treatment with this compound.

Materials:

  • Cultured muscle cells (e.g., C2C12 myotubes) or muscle biopsy samples

  • This compound cipionate

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system for chemiluminescence

Procedure:

  • Cell Culture and Treatment (for in vitro studies):

    • Culture muscle cells to the desired confluency or differentiation state (e.g., myotubes).

    • Treat the cells with various concentrations of this compound for a predetermined time. Include a vehicle control (e.g., DMSO).

  • Protein Extraction:

    • For cell cultures, wash cells with ice-cold PBS and lyse with lysis buffer.

    • For muscle biopsies, homogenize the tissue in lysis buffer.

    • Centrifuge the lysates to pellet cellular debris and collect the supernatant.

    • Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using ECL reagents and an imaging system.

  • Densitometric Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the intensity of the phosphorylated protein to the total protein for each target.

Protocol 3: RT-PCR for Androgen Receptor mRNA Quantification

Objective: To measure the relative expression of androgen receptor (AR) mRNA in muscle tissue in response to this compound treatment.

Materials:

  • Muscle biopsy samples

  • RNA extraction kit

  • Reverse transcriptase and reagents for cDNA synthesis

  • Primers specific for the androgen receptor and a housekeeping gene (e.g., GAPDH)

  • Real-time PCR system and reagents (e.g., SYBR Green)

Procedure:

  • RNA Extraction:

    • Extract total RNA from muscle biopsy samples using a suitable RNA extraction kit.

    • Assess the quality and quantity of the extracted RNA.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using reverse transcriptase.

  • Real-Time PCR (qPCR):

    • Set up qPCR reactions using primers for the AR and a housekeeping gene.

    • Perform the qPCR reaction in a real-time PCR system.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for both the AR and the housekeeping gene.

    • Calculate the relative expression of AR mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated group to the control group.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for researchers interested in studying the effects of this compound cipionate on protein synthesis. By employing these methodologies, scientists can gain valuable insights into the anabolic mechanisms of this compound, which can inform further research and drug development efforts in areas related to muscle physiology and pathology. Due to the limited specific data on this compound, it is recommended that researchers initially perform dose-response and time-course studies to determine optimal experimental conditions.

References

Application Note: Analytical Techniques for Oxabolone Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Oxabolone is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone).[1] It is often formulated as the prodrug this compound Cipionate, an ester derivative that prolongs the drug's release and activity.[2][3] As with any active pharmaceutical ingredient (API), ensuring the purity and quality of this compound is critical for safety, efficacy, and regulatory compliance. The presence of impurities, which can arise during synthesis or degradation, can impact the product's stability and potentially pose health risks.[4][5] This document provides detailed application notes and protocols for the primary analytical techniques used to assess the purity of this compound, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Impurity Profiling and Reference Standards Impurity profiling is the identification and quantification of all potential impurities in an API.[4] For this compound, these can include starting materials, by-products of the synthesis, and degradation products.[5] Key potential related substances are its metabolites, as the metabolic pathways can indicate likely degradation products. This compound Cipionate is first hydrolyzed to the active steroid, this compound.[2] this compound is then primarily metabolized through oxidation and reduction into metabolites like 4-hydroxy-estr-4-ene-3,17-dione (M2) and 4-hydroxy-estrane-3,17-dione (M1).[6][7][8]

Accurate purity assessment relies on the use of certified reference standards for both the main compound (this compound) and its known impurities.[9] These standards are essential for method validation and for the accurate quantification of any detected impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a robust and widely used technique for the purity assessment and assay of non-volatile and thermally labile compounds like steroids.[10][11] It is particularly suitable for quantifying this compound and separating it from its related impurities.[2]

Experimental Protocol: RP-HPLC Method

This protocol outlines a reversed-phase HPLC (RP-HPLC) method suitable for this compound analysis.

  • Instrumentation : A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Sample Preparation :

    • Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 0.5 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions : The conditions listed in Table 1 are a starting point and may require optimization.[2][12][13]

  • Analysis :

    • Inject the prepared sample solution into the HPLC system.

    • Monitor the chromatogram at the specified wavelength. The retention time of the main peak should correspond to that of the this compound reference standard.

    • Calculate the purity by the area normalization method, assuming all impurities have a similar response factor to the main peak. For higher accuracy, use reference standards for known impurities to calculate their specific concentrations.

Data Presentation: HPLC Method Parameters

Table 1: Recommended Chromatographic Conditions for this compound Analysis

Parameter Recommended Setting
Column C8 or C18 (e.g., 150 mm x 4.6 mm, 5 µm)[2][11]
Mobile Phase Acetonitrile and Water (e.g., 60:40 or 90:10 v/v)[2][12]
Detection UV at 240 nm[12]
Flow Rate 1.0 - 1.2 mL/min[12][14]
Injection Volume 10 - 20 µL

| Column Temperature | 25 - 35 °C[12][14] |

Table 2: Typical HPLC Method Validation Parameters (based on ICH guidelines) [2][12][14]

Parameter Acceptance Criteria
Specificity No interference from blank or placebo at the retention time of the analyte.
Linearity (R²) ≥ 0.998[2]
Accuracy (% Recovery) 97 - 103%[2]
Precision (% RSD) ≤ 1.5% (Intra-day and Inter-day)[2]
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1

| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds.[15] For steroids like this compound, derivatization is often employed to increase volatility and improve chromatographic peak shape.[16] GC-MS provides high sensitivity and structural information, making it excellent for identifying unknown impurities.[17]

Experimental Protocol: GC-MS Method
  • Instrumentation : A gas chromatograph coupled to a mass spectrometer (e.g., single quadrupole or ion trap).

  • Sample Preparation & Derivatization :

    • Dissolve a known amount of the this compound sample in a suitable solvent (e.g., methanol).

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add a derivatizing agent (e.g., MSTFA with NH₄I and 2-mercaptoethanol) to the dried residue.[16]

    • Heat the mixture (e.g., at 60°C for 20-30 minutes) to complete the reaction.

    • Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic and Spectrometric Conditions : Refer to Table 3 for typical parameters.[18]

  • Analysis :

    • Run the sample in full scan mode to identify all eluted compounds.

    • Compare the resulting mass spectra with a spectral library (e.g., NIST, Wiley) and with the spectrum of a derivatized this compound reference standard.

    • For quantitative analysis, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for higher sensitivity and specificity.[18]

Data Presentation: GC-MS Method Parameters

Table 3: Typical GC-MS Conditions for Steroid Analysis

Parameter Recommended Setting
GC Column HP-5MS or equivalent (e.g., 25 m x 0.20 mm, 0.33 µm film)[18]
Carrier Gas Helium at a constant flow (e.g., 2.5 mL/min)[18]
Injector Temperature 280 °C[18]
Oven Program Initial 200°C, ramp 30°C/min to 250°C (hold 16 min), ramp 30°C/min to 300°C (hold 8.5 min)[18]
MS Ion Source Temp. 230 °C[18]
Ionization Mode Electron Ionization (EI) at 70 eV[18]

| Mass Range | 50 - 550 amu (Full Scan) |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.[17] It is particularly useful for detecting and quantifying trace-level impurities without the need for derivatization.[19]

Experimental Protocol: LC-MS/MS Method
  • Instrumentation : An HPLC or UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or TOF).

  • Sample Preparation :

    • Prepare the sample as described in the HPLC protocol, typically at a lower concentration (e.g., in the ng/mL range) due to the high sensitivity of the technique.[20]

    • Use a mobile phase-compatible solvent for the final dilution.

  • LC-MS/MS Conditions : See Table 4 for recommended parameters. The mobile phase may require additives like formic acid or ammonium formate to improve ionization.[21][22]

  • Analysis :

    • Develop a Multiple Reaction Monitoring (MRM) method for quantitative analysis. This involves selecting a precursor ion (typically the molecular ion [M+H]⁺) and one or two product ions for both this compound and each known impurity.

    • For identifying unknown impurities, a full scan or product ion scan can be performed. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine the elemental composition of an unknown.[19]

Data Presentation: LC-MS/MS Method Parameters

Table 4: Typical LC-MS/MS Conditions for Steroid Analysis

Parameter Recommended Setting
LC Column C18 reversed-phase (e.g., 30 mm x 2.0 mm, 2 µm)[22]
Mobile Phase A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid (Gradient elution)
Flow Rate 0.1 - 0.4 mL/min[22]
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[2][19]
Polarity Positive Ion Mode
Scan Mode Multiple Reaction Monitoring (MRM) for quantification

| Example Transition | For a similar steroid, Oxandrolone: m/z 307 → 271[22] |

Visualizations and Workflows

Diagrams

cluster_prep Sample Handling cluster_analysis Analytical Technique Selection cluster_reporting Data Analysis & Reporting Sample This compound Bulk Sample Prep Sample Preparation (Dissolution, Dilution, Filtration) Sample->Prep Decision Select Primary Technique Prep->Decision Ref Prepare Reference Standard Solution Compare Compare vs. Reference (Retention Time, Spectrum) Ref->Compare HPLC HPLC-UV/PDA (Assay, Purity) Decision->HPLC Routine QC GCMS GC-MS (Impurity ID, Volatiles) Decision->GCMS Unknown ID LCMS LC-MS/MS (Trace Impurities, High Sensitivity) Decision->LCMS Trace Analysis Analysis Data Acquisition & Processing HPLC->Analysis GCMS->Analysis LCMS->Analysis Analysis->Compare Quant Quantify Impurities & Calculate Purity Compare->Quant Report Final Purity Report & Certificate of Analysis Quant->Report

Caption: General workflow for the purity assessment of this compound.

Caption: Metabolic pathway of this compound Cipionate.

Center Analytical Method Validation (ICH Guidelines) Specificity Specificity Center->Specificity Linearity Linearity Center->Linearity Accuracy Accuracy Center->Accuracy Precision Precision Center->Precision LOD LOD / LOQ Center->LOD Robustness Robustness Center->Robustness

Caption: Key parameters for analytical method validation.

References

Troubleshooting & Optimization

Troubleshooting Oxabolone stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Oxabolone in aqueous solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions in experimental settings.

Problem Potential Cause Recommended Solution
Cloudiness or Precipitation in Aqueous Solution Low Aqueous Solubility: this compound, like many steroids, has limited solubility in water.[1]1. Use a Co-solvent: Initially dissolve this compound in a small amount of an organic solvent (e.g., ethanol, DMSO) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system.2. Adjust pH: The solubility of compounds with ionizable groups can be pH-dependent. While this compound itself does not have strongly acidic or basic groups, extreme pH values should be avoided as they can promote degradation.[2][3]3. Gently Warm the Solution: A slight increase in temperature may help dissolve the compound. However, be cautious as elevated temperatures can accelerate degradation.[4][5]
Loss of Potency or Inconsistent Results Over Time Chemical Degradation: this compound may be degrading in the aqueous solution due to factors like pH, temperature, or light exposure.1. Control pH: Maintain the pH of your solution within a stable range, typically close to neutral (pH 7.0-7.4), unless your experimental protocol requires otherwise. Use appropriate buffer systems to maintain a constant pH.[2][3]2. Optimize Storage Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to minimize degradation. For working solutions, prepare them fresh before each experiment if possible. If short-term storage is necessary, keep them at 2-8°C.[4][6]3. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil to prevent photodegradation.[7][8]
Unexpected Peaks in Analytical Assays (e.g., HPLC, LC-MS) Formation of Degradation Products: The appearance of new peaks suggests that this compound is breaking down into other compounds.1. Characterize Degradants: If possible, use mass spectrometry (MS) to identify the mass of the unknown peaks. This can provide clues about the degradation pathway (e.g., oxidation, isomerization).2. Perform Forced Degradation Studies: To understand potential degradation pathways, expose this compound solutions to stress conditions (e.g., acidic, basic, oxidative, high temperature, and photolytic).[8][9] This can help in identifying and co-eluting potential degradation products in your primary assay.3. Review Solution Preparation and Storage: Ensure that the solvents and buffers used are of high purity and that the storage conditions are appropriate to minimize degradation.
Variability Between Different Batches of Solution Inconsistent Solution Preparation: Minor variations in pH, solvent concentration, or storage conditions between batches can lead to different rates of degradation.1. Standardize Protocol: Develop and strictly follow a standard operating procedure (SOP) for solution preparation, including the source and purity of reagents, pH measurement and adjustment, and final storage conditions.2. Quality Control Checks: For each new batch of stock solution, perform a quality control check, such as measuring the concentration by UV-Vis spectrophotometry or HPLC, to ensure it meets the required specifications. This compound has a UV maximum absorption at approximately 278 nm.[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

Due to its lipophilic nature and low aqueous solubility, it is recommended to first dissolve this compound in an organic solvent such as ethanol or dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental medium. Always check the tolerance of your specific assay or cell culture system to the final concentration of the organic solvent.

Q2: How should I store my aqueous this compound solutions?

For long-term storage, concentrated stock solutions in an appropriate organic solvent should be stored at -20°C or -80°C in tightly sealed containers, protected from light. Aqueous working solutions are generally less stable and should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, store them at 2-8°C and protect them from light.[4][6]

Q3: My experiment runs for over 24 hours at 37°C. Is my this compound solution likely to be stable?

Prolonged incubation at physiological temperature (37°C) can increase the rate of degradation for many compounds, including steroids.[4][5] It is highly recommended to perform a stability study under your specific experimental conditions. This can be done by incubating the this compound solution for the duration of your experiment and then analyzing the concentration and purity using a suitable analytical method like HPLC.

Q4: I am working with this compound Cipionate. Does this guide apply?

This compound Cipionate is a prodrug of this compound.[10][11] It is designed to be hydrolyzed to release the active this compound. The stability of the cipionate ester is also a concern, particularly its hydrolysis. The ester linkage is more susceptible to hydrolysis under both acidic and basic conditions.[12] While the general principles of protecting the steroid core from degradation apply, you also need to consider the stability of the ester bond. Acidic conditions are more effective for controlled hydrolysis to this compound, whereas alkaline conditions can lead to degradation of the steroid itself.[12][13]

Q5: What are the expected degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound in aqueous solution are not extensively documented in the literature, based on its chemical structure, potential degradation pathways could include:

  • Oxidation: The hydroxyl groups and the enone structure in the A-ring could be susceptible to oxidation.

  • Isomerization: Changes in pH or exposure to light could potentially lead to isomerization.

  • Photodegradation: Like many complex organic molecules, exposure to UV light can induce degradation.[8][14]

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Aqueous Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer under defined temperature and light conditions.

Materials:

  • This compound

  • HPLC-grade organic solvent (e.g., ethanol or DMSO)

  • Aqueous buffer of choice (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)

  • Incubator/water bath

  • Calibrated pH meter

  • Amber and clear vials

Methodology:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in the chosen organic solvent.

  • Preparation of Working Solutions: Dilute the stock solution with the aqueous buffer to the final desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, analyze an aliquot of the working solution by HPLC to determine the initial concentration and purity of this compound. This will serve as the baseline.

  • Incubation: Aliquot the remaining working solution into different sets of vials:

    • Temperature: Store vials at the desired temperatures (e.g., 4°C, room temperature, 37°C).

    • Light Exposure: For each temperature, store one set of vials protected from light (amber vials or wrapped in foil) and another set exposed to ambient light.

  • Time-Point Analysis: At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove a vial from each condition and analyze the contents by HPLC.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A significant decrease (e.g., >10%) indicates instability under those conditions. Monitor for the appearance and increase of any degradation peaks.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products and pathways of this compound.

Methodology:

  • Prepare separate aqueous solutions of this compound.

  • Expose each solution to one of the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C.

    • Alkaline Hydrolysis: Add 0.1 M NaOH and incubate at 60°C.

    • Oxidation: Add 3% hydrogen peroxide and store at room temperature.

    • Thermal Degradation: Incubate at a high temperature (e.g., 80°C) in a neutral buffer.

    • Photodegradation: Expose to a light source as per ICH Q1B guidelines.[8][14]

  • At various time points, take samples, neutralize if necessary, and analyze by HPLC or LC-MS to profile the degradation products.

Visualizations

experimental_workflow Experimental Workflow for this compound Stability Testing cluster_prep Solution Preparation cluster_analysis Analysis cluster_incubation Incubation Conditions prep_stock Prepare Stock Solution (Organic Solvent) prep_work Prepare Working Solution (Aqueous Buffer) prep_stock->prep_work initial_analysis Initial Analysis (T=0) (HPLC/LC-MS) prep_work->initial_analysis Baseline temp Temperature (4°C, RT, 37°C) prep_work->temp light Light (Protected vs. Exposed) prep_work->light timepoint_analysis Time-Point Analysis initial_analysis->timepoint_analysis data_analysis Data Analysis (% Remaining, Degradants) timepoint_analysis->data_analysis temp->timepoint_analysis light->timepoint_analysis

Caption: Workflow for assessing this compound stability in aqueous solutions.

logical_troubleshooting Troubleshooting Logic for this compound Solution Instability cluster_causes Potential Causes cluster_solutions Solutions start Problem Encountered (e.g., Precipitation, Inconsistent Results) cause_solubility Poor Solubility start->cause_solubility cause_degradation Chemical Degradation start->cause_degradation cause_prep Inconsistent Preparation start->cause_prep sol_solvent Use Co-solvent cause_solubility->sol_solvent sol_ph Control pH cause_degradation->sol_ph sol_temp Optimize Temperature cause_degradation->sol_temp sol_light Protect from Light cause_degradation->sol_light sol_sop Standardize Protocol (SOP) cause_prep->sol_sop sol_qc Perform QC Checks cause_prep->sol_qc

Caption: A logical approach to troubleshooting common this compound stability issues.

degradation_pathway Potential Degradation Pathways of this compound cluster_stressors Stress Factors cluster_products Potential Degradation Products This compound This compound prod_oxidized Oxidized Products This compound->prod_oxidized Oxidation prod_isomerized Isomers This compound->prod_isomerized Isomerization prod_photodegraded Photodegradants This compound->prod_photodegraded Photolysis stress_ph Extreme pH stress_ph->prod_isomerized stress_temp High Temperature stress_temp->prod_isomerized stress_light UV Light stress_light->prod_photodegraded stress_oxidants Oxidants stress_oxidants->prod_oxidized

Caption: Potential degradation pathways for this compound under various stress conditions.

References

Technical Support Center: Overcoming Poor Solubility of Oxabolone In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the poor solubility of Oxabolone in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers like PBS?

A1: this compound, like many steroids, is a lipophilic molecule with poor water solubility. Its chemical structure leads to unfavorable interactions with polar solvents like water and phosphate-buffered saline (PBS), causing it to precipitate. Qualitative data for the related compound, this compound cipionate, indicates it is "practically insoluble in water".

Q2: What are the recommended starting solvents for dissolving this compound?

A2: For initial stock solutions, organic solvents such as dimethyl sulfoxide (DMSO) or ethanol are recommended. These solvents are less polar than water and can effectively solvate the steroid molecule. It is crucial to prepare a concentrated stock solution in one of these organic solvents before further dilution into your aqueous cell culture media.

Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?

A3: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the compound dissolved in the final aqueous solution. To mitigate this, ensure the final concentration of your co-solvent (e.g., DMSO) in the cell culture medium is kept as low as possible while still maintaining solubility. Typically, the final DMSO concentration should not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity. You can also try a serial dilution approach, where the stock solution is gradually diluted in the medium.

Q4: Are there any alternative methods to improve the solubility of this compound in my experiments?

A4: Yes, several techniques can enhance the solubility of poorly soluble compounds like this compound for in vitro use:

  • Co-solvents: Besides DMSO and ethanol, other water-miscible organic solvents can be tested.

  • Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming a water-soluble inclusion complex.[1]

  • Serum in Media: The presence of serum proteins, like albumin, in cell culture media can help to bind and solubilize steroids.[2] If your experimental design allows, using media containing serum can improve this compound's solubility.

  • pH Adjustment: While less common for neutral steroids, slight adjustments to the pH of your buffer (if compatible with your cells) can sometimes improve the solubility of certain compounds.

Q5: What is the active form of this compound to use in in vitro studies, this compound or this compound Cipionate?

A5: this compound cipionate is a prodrug of this compound, meaning it is converted to the active form, this compound, in the body. For in vitro studies, it is generally preferable to use the active compound, this compound (4-hydroxy-19-nortestosterone), to ensure direct effects are being measured. If using this compound cipionate, be aware that the rate of conversion to this compound in your specific cell culture system may be a variable.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in the initial solvent. Incorrect solvent choice.Use 100% DMSO or absolute ethanol as the initial solvent. For this compound cipionate, chloroform or dioxane can also be used.[3]
Insufficient solvent volume.Increase the volume of the solvent to ensure the concentration is below the solubility limit.
Precipitate forms immediately upon adding the stock solution to the aqueous medium. The final concentration of this compound exceeds its solubility in the final solution.Decrease the final concentration of this compound in your experiment.
The final concentration of the organic co-solvent is too low.While keeping the co-solvent concentration as low as possible to avoid toxicity, ensure it is sufficient to maintain solubility. A final concentration of 0.1% DMSO is a good starting point.
Rapid addition of the stock solution.Add the stock solution dropwise to the aqueous medium while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations.
Cells in the treated wells are dying or appear unhealthy. Cytotoxicity from the organic solvent.Perform a solvent tolerance test with your specific cell line to determine the maximum non-toxic concentration of DMSO or ethanol. Ensure the final solvent concentration in all experimental wells, including controls, is consistent and below this toxic threshold.
The concentration of this compound is too high and causing a cytotoxic effect.Perform a dose-response curve to determine the optimal working concentration of this compound for your assay.
Inconsistent results between experiments. Precipitation of this compound over time in the incubator.Prepare fresh dilutions of this compound from the stock solution for each experiment. Do not store working solutions in aqueous media for extended periods.
Adsorption of the steroid to plasticware.Steroids can adsorb to plastic surfaces.[2] Consider using low-adhesion microplates or glass vials for preparing and storing solutions. Pre-wetting pipette tips with the solvent before handling the stock solution can also help.

Data Presentation: Solubility of Related Anabolic Steroids

CompoundSolventSolubility (approx.)Source
OxymetholoneEthanol~5 mg/mL[4]
DMSO~1 mg/mL[4]
1:2 Ethanol:PBS (pH 7.2)~0.3 mg/mL[4]
NandroloneEther, Chloroform, AlcoholSoluble[5]
PrednisoneEthanol~3 mg/mL[6]
DMSO~30 mg/mL[6]
CorticosteroneEthanol, DMSO, DMF~25 mg/mL[7]
MethylprednisoloneEthanol~5 mg/mL
DMSO~20 mg/mL

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molar Mass: ~290.40 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipette

Procedure:

  • Weigh out 2.9 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can also be used to aid dissolution.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (with or without serum, as per experimental design)

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you would perform a 1:1000 dilution.

  • Important: When diluting, add the this compound stock solution to the cell culture medium, not the other way around. Add the stock solution dropwise while gently mixing.

  • Ensure the final concentration of DMSO in the cell culture medium is below the cytotoxic level for your cell line (typically ≤ 0.1%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experiment.

  • Use the freshly prepared working solutions immediately.

Mandatory Visualizations

G cluster_workflow Experimental Workflow: this compound Solution Preparation start Start: Weigh this compound Powder dissolve Dissolve in 100% DMSO (Vortex/Sonicate) start->dissolve stock 10 mM Stock Solution (Store at -20°C) dissolve->stock dilute Serially Dilute in Cell Culture Medium stock->dilute final Prepare Final Working Concentrations (e.g., 1 nM - 10 µM) dilute->final control Prepare Vehicle Control (Medium + same % DMSO) dilute->control assay Add to Cell Culture for Assay final->assay control->assay

Caption: Workflow for preparing this compound solutions for in vitro assays.

G cluster_pathway Simplified Androgen Receptor Signaling Pathway This compound This compound AR_complex Inactive Androgen Receptor (AR) Complexed with Heat Shock Proteins (HSPs) This compound->AR_complex Binds to AR AR_active Active AR AR_complex->AR_active HSP Dissociation dimer AR Dimerization AR_active->dimer nucleus Nuclear Translocation dimer->nucleus ARE Androgen Response Element (ARE) in DNA nucleus->ARE Binds to DNA transcription Recruitment of Co-activators & Gene Transcription ARE->transcription response Cellular Response (e.g., Protein Synthesis) transcription->response

Caption: General signaling pathway of the Androgen Receptor activated by this compound.

References

Optimizing Oxabolone Dosage for Cell-Based Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Oxabolone dosage in cell-based experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in a cellular context?

This compound is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of nandrolone (19-nortestosterone).[1][2] Its primary mechanism of action is through binding to and activating the androgen receptor (AR), a ligand-inducible transcription factor.[3] Upon binding, the this compound-AR complex translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction initiates the transcription of genes involved in protein synthesis and other anabolic processes, leading to cellular effects such as muscle hypertrophy.[3] this compound is often used in its prodrug form, this compound cipionate, which is hydrolyzed in the body to release the active this compound molecule.[2]

Q2: What is a typical starting concentration range for this compound in cell-based experiments?

A precise optimal concentration of this compound for all cell-based experiments cannot be universally defined as it is highly dependent on the cell type, experimental duration, and the specific endpoint being measured. However, based on in vitro studies with other anabolic steroids and related compounds, a starting point for dose-response experiments can be inferred. For instance, studies on other AAS have shown biological effects and cytotoxicity in the micromolar (µM) range.[4][5] Therefore, a sensible approach is to perform a dose-response curve starting from a low concentration (e.g., nanomolar range) and extending to higher concentrations (e.g., up to 100 µM) to determine the optimal concentration for your specific experimental setup.

Q3: How do I determine the optimal (anabolic) versus toxic (cytotoxic) concentration of this compound for my cells?

A critical step in optimizing this compound dosage is to establish a therapeutic window where anabolic effects are maximized and cytotoxic effects are minimized. This is achieved by conducting parallel dose-response experiments to assess both anabolic and cytotoxic endpoints.

  • Anabolic Effects: Measure markers of anabolism such as increased protein synthesis, myotube hypertrophy in muscle cells (e.g., C2C12), or activation of androgen receptor-dependent reporter genes.

  • Cytotoxic Effects: Assess cell viability using assays like MTT, or measure markers of apoptosis (e.g., caspase activity) or necrosis (e.g., LDH release).

By comparing the dose-response curves for both anabolic and cytotoxic effects, you can identify a concentration range that provides the desired biological activity with minimal cell death.

Troubleshooting Guide

Issue 1: this compound Precipitates in Cell Culture Media

  • Possible Cause: this compound, like many steroids, has low aqueous solubility. Direct addition of a highly concentrated stock solution (e.g., in DMSO) to the aqueous cell culture medium can cause it to precipitate out of solution, a phenomenon known as "dilution shock."

  • Solution:

    • Prepare a high-concentration stock solution: Dissolve this compound in an appropriate organic solvent like dimethyl sulfoxide (DMSO) or ethanol.

    • Use a stepwise dilution method: When preparing your final working concentrations, add the stock solution to pre-warmed (37°C) media while gently vortexing or swirling. This gradual introduction helps to prevent precipitation.

    • Avoid high final solvent concentrations: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5% for DMSO) to avoid solvent-induced cytotoxicity.

    • Test solubility in your specific media: The composition of your cell culture media can influence the solubility of this compound. It is advisable to perform a small-scale test to ensure the desired concentrations are soluble in your specific media and serum combination before proceeding with a large experiment.

Issue 2: Inconsistent or No Biological Effect Observed

  • Possible Cause 1: Suboptimal Dosage: The concentration of this compound may be too low to elicit a measurable response or so high that it is causing cytotoxicity that masks any anabolic effects.

  • Solution 1: Perform a comprehensive dose-response experiment as described in Q3 to identify the optimal concentration.

  • Possible Cause 2: Rapid Metabolism: Cells, particularly primary cells or those with high metabolic activity, may rapidly metabolize this compound, reducing its effective concentration over time.

  • Solution 2:

    • Replenish the media: For longer-term experiments, consider replenishing the cell culture media with freshly prepared this compound at regular intervals (e.g., every 24-48 hours).

    • Use a more stable analog (if available): Investigate if more metabolically stable analogs of this compound are available and suitable for your experimental goals.

  • Possible Cause 3: Low Androgen Receptor Expression: The cell line you are using may have low or no expression of the androgen receptor, which is necessary for this compound's mechanism of action.

  • Solution 3:

    • Verify AR expression: Confirm the expression of the androgen receptor in your cell line at both the mRNA and protein level (e.g., using RT-qPCR and Western blotting).

    • Use an AR-positive cell line: If your current cell line does not express AR, consider using a well-characterized AR-positive cell line, such as certain prostate cancer cell lines or muscle cell lines like C2C12.

Issue 3: High Cell Death Observed at Expected Anabolic Concentrations

  • Possible Cause: Off-Target Effects or Oxidative Stress: At higher concentrations, anabolic steroids can induce off-target effects and oxidative stress, leading to apoptosis or necrosis.[6]

  • Solution:

    • Lower the concentration: Based on your dose-response data, select a lower concentration that still provides a significant anabolic effect but with minimal cytotoxicity.

    • Investigate markers of oxidative stress: Measure reactive oxygen species (ROS) levels or other markers of oxidative stress to determine if this is a contributing factor.

    • Consider co-treatment with an antioxidant: In some cases, co-treatment with an antioxidant may help to mitigate cytotoxicity. However, this should be carefully validated to ensure it does not interfere with the primary experimental endpoints.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound in a Muscle Cell Line

This compound Concentration (µM)Protein Synthesis (% of Control)Cell Viability (% of Control)
0 (Control)100 ± 5100 ± 4
0.01115 ± 698 ± 5
0.1140 ± 895 ± 6
1180 ± 1092 ± 7
10150 ± 970 ± 8
100110 ± 740 ± 9

Note: This table presents hypothetical data for illustrative purposes. Researchers must generate their own data for their specific experimental system.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolving: In a sterile, light-protected tube, dissolve the this compound powder in a minimal amount of sterile, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-100 mM). Vortex thoroughly to ensure complete dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response Experiment for Anabolic and Cytotoxic Effects

  • Cell Seeding: Seed your target cells in a multi-well plate (e.g., 96-well) at a density that allows for logarithmic growth during the experiment. Allow the cells to adhere and recover overnight.

  • Preparation of Working Solutions: Prepare a serial dilution of this compound from your stock solution in pre-warmed cell culture medium. Ensure the final DMSO concentration is consistent across all wells, including the vehicle control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Endpoint Assays:

    • Anabolic Effect (Protein Synthesis): In the final hours of incubation, add a labeled amino acid (e.g., ³H-leucine or a non-radioactive alternative like puromycin) to the medium. After incubation, lyse the cells and measure the incorporation of the label into newly synthesized proteins.

    • Cytotoxic Effect (Cell Viability): At the end of the incubation period, perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.

  • Data Analysis: Normalize the results to the vehicle control and plot the dose-response curves for both the anabolic and cytotoxic effects. From these curves, you can determine the EC50 (half-maximal effective concentration) for the anabolic effect and the IC50 (half-maximal inhibitory concentration) for cytotoxicity.

Mandatory Visualizations

Signaling_Pathway cluster_nucleus Cell Nucleus This compound This compound AR_cytoplasm Androgen Receptor (AR) (Cytoplasm) This compound->AR_cytoplasm Binds AR_complex This compound-AR Complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Leads to

Caption: Simplified signaling pathway of this compound action.

Experimental_Workflow cluster_assays Endpoint Assays start Start cell_seeding Seed Cells in Multi-well Plate start->cell_seeding prepare_this compound Prepare Serial Dilutions of this compound cell_seeding->prepare_this compound treat_cells Treat Cells with this compound and Vehicle Control prepare_this compound->treat_cells incubation Incubate for Desired Duration treat_cells->incubation anabolic_assay Anabolic Assay (e.g., Protein Synthesis) incubation->anabolic_assay cytotoxic_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxic_assay data_analysis Data Analysis and Dose-Response Curves anabolic_assay->data_analysis cytotoxic_assay->data_analysis end Determine Optimal Dosage Range data_analysis->end

Caption: Workflow for determining optimal this compound dosage.

Troubleshooting_Logic action_node action_node start Precipitation in Media? yes1 Yes start->yes1 no1 No start->no1 check_stock Is Stock Solution Clear? yes1->check_stock action_proceed Proceed with Experiment no1->action_proceed yes2 Yes check_stock->yes2 no2 No check_stock->no2 check_dilution Stepwise Dilution Used? yes2->check_dilution action_remake_stock Remake Stock Solution (Anhydrous DMSO) no2->action_remake_stock yes3 Yes check_dilution->yes3 no3 No check_dilution->no3 check_concentration Concentration Too High? yes3->check_concentration action_use_stepwise Use Stepwise Dilution into Warmed Media no3->action_use_stepwise action_lower_concentration Lower Working Concentration check_concentration->action_lower_concentration

Caption: Troubleshooting logic for this compound precipitation.

References

Technical Support Center: Minimizing Isomeric Impurities in Oxabolone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize isomeric impurities during the synthesis of Oxabolone.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomeric impurities formed during this compound synthesis?

The synthesis of this compound from its precursor, 19-nortestosterone (nandrolone), typically involves two key steps: epoxidation of the Δ4 double bond to form 4,5-epoxy-19-nortestosterone, followed by acid-catalyzed ring-opening of the epoxide to introduce the 4-hydroxyl group.[1] Isomeric impurities can arise from both steps:

  • Epoxidation: The epoxidation of the double bond can result in the formation of two diastereomers: the 4α,5α-epoxide and the 4β,5β-epoxide. The relative amounts of these isomers depend on the epoxidation agent and reaction conditions.

  • Epoxide Ring-Opening: The acid-catalyzed opening of the epoxide ring is the most critical step for the formation of isomeric impurities. The reaction is intended to yield the desired 4-hydroxy-19-nortestosterone (this compound). However, under non-optimized conditions, the acid-catalyzed opening can lead to the formation of other structural isomers. The regioselectivity of the ring-opening is influenced by the stability of the carbocation-like intermediate formed during the reaction.[2][3] Attack of the nucleophile (e.g., water from the acidic medium) at the C5 position instead of the C4 position can lead to the formation of the undesired 5-hydroxy isomer.

Q2: How can I control the formation of epoxide diastereomers during the first step?

Q3: What are the key factors influencing the regioselectivity of the epoxide ring-opening?

The acid-catalyzed ring-opening of the 4,5-epoxide intermediate is a crucial step where isomeric impurities can be generated. The reaction proceeds through a mechanism with significant SN1 character, where a partial positive charge develops on the more substituted carbon atom (C5) in the transition state.[3] This makes the C5 position susceptible to nucleophilic attack, leading to the formation of the undesired 5-hydroxy isomer.

Key factors influencing regioselectivity include:

  • Nature of the Acid Catalyst: The strength and type of acid used can affect the stability of the intermediate and the reaction pathway. A Chinese patent suggests using a dry hydrogen catalytic resin for the acidolysis step to achieve high purity (over 99%).

  • Solvent: The polarity and nucleophilicity of the solvent can influence the reaction.

  • Temperature: Reaction temperature can impact the selectivity of the ring-opening.

Troubleshooting Guide

This guide addresses common issues encountered during this compound synthesis that can lead to the formation of isomeric impurities.

Problem Potential Cause Troubleshooting Steps
High percentage of 5-hydroxy isomer detected after acidolysis. Poor regioselectivity during epoxide ring-opening.Optimize Acid Catalyst: Switch to a milder or solid-supported acid catalyst, such as a dry acidic resin, to favor attack at the C4 position. Control Temperature: Perform the reaction at a lower temperature to increase selectivity. Solvent Selection: Use a less polar, non-nucleophilic solvent to minimize side reactions.
Presence of multiple unidentified peaks in the chromatogram. Formation of various by-products during epoxidation or acidolysis.Purify the Epoxide Intermediate: Isolate and purify the 4,5-epoxy-19-nortestosterone intermediate before proceeding to the acidolysis step. This can be achieved through column chromatography. Monitor Reaction Progress: Use thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to monitor the reaction and stop it once the starting material is consumed to avoid the formation of degradation products.
Difficulty in separating this compound from its isomers. Similar physicochemical properties of the isomers.Employ Preparative HPLC: Use preparative high-performance liquid chromatography (HPLC) with a suitable chiral or reversed-phase column for efficient separation.[4][5] Recrystallization: Attempt fractional crystallization from a suitable solvent system. This method can sometimes effectively separate diastereomers.[6] Flash Chromatography: Utilize flash chromatography with an appropriate stationary and mobile phase for purification.
Low overall yield of pure this compound. A combination of incomplete reactions, side reactions, and losses during purification.Optimize Each Step Individually: Optimize the reaction conditions for both the epoxidation and acidolysis steps separately to maximize the yield of the desired intermediate and final product. Minimize Purification Losses: Carefully select and optimize the purification method to minimize the loss of the target compound.

Experimental Protocols

Synthesis of this compound Cipionate (Adapted from CN102453068B)

This protocol describes an improved preparation method for this compound Cipionate, the ester prodrug of this compound, with a reported purity of over 99%.

Step 1: Epoxidation of 19-Nortestosterone

  • Dissolve 19-nortestosterone in methanol.

  • Add an alkaline aqueous solution (e.g., sodium hydroxide).

  • Slowly add hydrogen peroxide while maintaining the temperature between -5°C and 15°C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Isolate the 4,5-epoxy-19-nortestosterone intermediate.

Step 2: Acidolysis of the Epoxide

  • Dissolve the 4,5-epoxy-19-nortestosterone intermediate in a suitable solvent (e.g., acetic acid).

  • Add a dry acid catalyst resin.

  • Stir the reaction mixture at a controlled temperature (e.g., 15°C - 20°C) for a specified time.

  • Quench the reaction and isolate the crude this compound.

  • The protocol then proceeds with the esterification to this compound Cipionate.

Analytical Methods for Isomer Separation and Quantification

1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of steroid isomers.[7][8]

  • Sample Preparation: Derivatization of the steroid hydroxyl groups to form more volatile trimethylsilyl (TMS) ethers is typically required.

  • GC Separation: A capillary column with a suitable stationary phase is used to separate the isomers based on their boiling points and interactions with the column.

  • MS Detection: The mass spectrometer provides structural information and allows for quantification based on the abundance of specific ions.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is another highly sensitive and specific method for steroid isomer analysis.[9][10]

  • LC Separation: Reversed-phase HPLC with a C18 or other suitable column is commonly used to separate the isomers.

  • MS/MS Detection: Tandem mass spectrometry provides high selectivity by monitoring specific precursor-to-product ion transitions for each isomer, minimizing interference from the matrix and other closely related compounds.[11]

Visualizations

Synthesis_Workflow cluster_synthesis This compound Synthesis cluster_purification Purification Nandrolone 19-Nortestosterone Epoxide 4,5-Epoxy-19-nortestosterone (α and β isomers) Nandrolone->Epoxide Epoxidation This compound This compound (4-hydroxy-19-nortestosterone) Epoxide->this compound Acidolysis Impurity Isomeric Impurities (e.g., 5-hydroxy isomer) Epoxide->Impurity Non-regioselective ring-opening Crude Crude Product (this compound + Impurities) This compound->Crude Impurity->Crude Pure Pure this compound Crude->Pure Preparative HPLC / Recrystallization

Caption: Workflow for this compound synthesis and purification.

Troubleshooting_Logic cluster_problem Problem Identification cluster_cause Potential Causes cluster_solution Solutions HighImpurity High Isomeric Impurity PoorRegio Poor Regioselectivity in Ring-Opening HighImpurity->PoorRegio SideRxn Side Reactions HighImpurity->SideRxn InefficientSep Inefficient Separation HighImpurity->InefficientSep OptimizeAcid Optimize Acid Catalyst PoorRegio->OptimizeAcid ControlTemp Control Temperature PoorRegio->ControlTemp PurifyInter Purify Intermediate SideRxn->PurifyInter MonitorRxn Monitor Reaction SideRxn->MonitorRxn PrepHPLC Preparative HPLC InefficientSep->PrepHPLC Recrystallize Recrystallization InefficientSep->Recrystallize

Caption: Troubleshooting logic for high isomeric impurities.

References

Technical Support Center: Addressing Oxabolone Cross-Reactivity in Steroid Immunoassays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in addressing challenges related to oxabolone cross-reactivity in steroid immunoassays. Accurate quantification of steroid hormones is critical, and understanding potential interferences is paramount for reliable experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in steroid immunoassays?

A1: this compound is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of 19-nortestosterone (nandrolone).[1][2] It is often encountered as its prodrug, this compound cypionate, which is designed for a sustained release of the active compound.[1] Due to its structural similarity to endogenous steroid hormones like testosterone and its parent compound nandrolone, this compound and its metabolites can bind to the antibodies used in immunoassays for these hormones. This phenomenon, known as cross-reactivity, can lead to falsely elevated measurements and inaccurate results.[3][4][5]

Q2: What is the principle of cross-reactivity in a competitive immunoassay?

A2: In a competitive immunoassay, a labeled antigen (tracer) and the unlabeled antigen in the sample compete for a limited number of antibody binding sites. The more unlabeled antigen present in the sample, the less tracer will bind, resulting in a lower signal. Cross-reactivity occurs when a compound structurally similar to the target antigen also binds to the antibody, displacing the tracer and generating a signal as if it were the target analyte. This leads to an overestimation of the true analyte concentration.

Q3: How is the percentage of cross-reactivity calculated?

A3: The percentage of cross-reactivity is typically determined by comparing the concentration of the target analyte and the cross-reacting compound required to produce a 50% inhibition of the maximum signal (IC50). The formula is as follows:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reacting Compound) x 100

A higher percentage indicates a greater degree of cross-reactivity.[6][7]

Q4: Which steroid immunoassays are most likely to show cross-reactivity with this compound?

A4: Given that this compound is a derivative of nandrolone, immunoassays for nandrolone and testosterone are at the highest risk of cross-reactivity.[3][8] The degree of interference will depend on the specificity of the antibody used in the particular assay kit.[9] It is also possible that immunoassays for other structurally related steroids could be affected.

Q5: How can I confirm if my immunoassay results are affected by this compound cross-reactivity?

A5: The gold standard for confirming immunoassay results and investigating cross-reactivity is to re-analyze the samples using a more specific analytical method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .[3] LC-MS/MS separates compounds based on their physicochemical properties before detection, providing a much higher degree of specificity and eliminating interferences from structurally similar molecules.

Troubleshooting Guides

This guide is designed to help you diagnose and resolve common issues encountered during your experiments that may be related to this compound cross-reactivity.

Issue 1: Higher-Than-Expected Steroid Concentrations

Potential Cause: Cross-reactivity of the immunoassay antibody with this compound or its metabolites present in the sample.

Recommended Actions:

  • Review Assay Specificity: Carefully examine the cross-reactivity data provided in the package insert of your immunoassay kit. While this compound may not be listed, look for data on related compounds like nandrolone.

  • Sample Purification: Implement a sample purification step to remove interfering substances before performing the immunoassay. Common and effective methods include Solid Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).

  • Confirmation by LC-MS/MS: If sample purification does not resolve the issue or if you require definitive quantification, analyze the samples using LC-MS/MS.

Issue 2: Inconsistent or Non-Reproducible Results

Potential Cause: Variable levels of this compound and its metabolites in the samples, leading to inconsistent degrees of cross-reactivity.

Recommended Actions:

  • Standardize Sample Collection: Ensure that all samples are collected and stored under identical conditions to minimize variability in steroid metabolism.

  • Implement Rigorous Sample Preparation: Utilize a validated SPE or LLE protocol consistently across all samples to ensure uniform removal of interfering compounds.

  • Assay Validation: Perform a validation of your immunoassay for the specific sample matrix you are using, including spike and recovery experiments with known concentrations of the target analyte and suspected cross-reactants.

Quantitative Data Summary

While specific cross-reactivity data for this compound is limited in publicly available literature, data for its parent compound, nandrolone, and other structurally similar anabolic steroids can provide a strong indication of potential interference in testosterone immunoassays. The following table summarizes the cross-reactivity of several anabolic steroids in the Roche Elecsys Testosterone II immunoassay.

Table 1: Cross-Reactivity of Anabolic Steroids in a Testosterone Immunoassay

Compound% Cross-Reactivity
Nandrolone 2.1%
Boldenone5.0%
19-Norclostebol11.0%
Dianabol7.8%
Methyltestosterone12.0%
Normethandrolone5.4%

Data extracted from Krasowski et al. (2014).[3]

It is important to note that even a seemingly low cross-reactivity percentage can lead to significant analytical errors if the concentration of the interfering substance is high.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Steroid Hormones from Urine

This protocol is a general procedure for the extraction of steroids and can be adapted and optimized for the removal of this compound and its metabolites.

Materials:

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Deionized water

  • Elution solvent (e.g., Methanol or Dichloromethane)

  • Nitrogen evaporator or SpeedVac

  • Assay buffer

Procedure:

  • Sample Pre-treatment (Hydrolysis):

    • To 1 mL of urine, add a suitable volume of β-glucuronidase solution.

    • Incubate the sample at an appropriate temperature and duration (e.g., 55°C for 1-3 hours) to cleave conjugated steroids.[10]

    • After hydrolysis, cool the sample to room temperature and centrifuge to pellet any precipitates. The supernatant is used for SPE.

  • Cartridge Conditioning:

    • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to become dry.[11]

  • Sample Loading:

    • Load the pre-treated urine supernatant onto the conditioned cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).[11]

  • Washing:

    • Wash the cartridge with 3 mL of deionized water to remove polar interferences.

    • A subsequent wash with a stronger solvent, such as 3 mL of 40% methanol in water, can further remove less polar interferences.[11]

  • Analyte Elution:

    • Elute the steroids from the cartridge with an appropriate volume of elution solvent (e.g., 2-3 mL of methanol or dichloromethane).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen or using a SpeedVac.

    • Reconstitute the dried extract in a known volume of the immunoassay's assay buffer. The sample is now ready for analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Steroid Hormones from Serum/Plasma

This protocol provides a general method for extracting steroids from serum or plasma.

Materials:

  • Diethyl ether or Ethyl acetate (ACS Grade)

  • Dry ice/ethanol bath

  • Nitrogen evaporator or SpeedVac

  • Assay buffer

Procedure:

  • Solvent Addition:

    • Add diethyl ether or ethyl acetate to the serum/plasma sample at a 5:1 (v/v) solvent-to-sample ratio.[12][13]

  • Mixing:

    • Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

    • Allow the layers to separate for 5 minutes.[12][13]

  • Separation:

    • Freeze the aqueous (bottom) layer in a dry ice/ethanol bath.

    • Carefully pour off the organic solvent (top layer) containing the steroids into a clean tube.

    • Repeat the extraction (steps 1-3) for maximum recovery, pooling the organic layers.[12][13]

  • Evaporation and Reconstitution:

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen or using a SpeedVac.

    • Reconstitute the dried extract in a known volume of the immunoassay's assay buffer. The sample is now ready for analysis.

Visualizations

experimental_workflow cluster_pre_analysis Pre-Analysis cluster_troubleshooting Troubleshooting Sample_Collection Sample Collection (Urine/Serum) Immunoassay Direct Immunoassay Analysis Sample_Collection->Immunoassay Unexpected_Results Unexpectedly High Steroid Levels? Immunoassay->Unexpected_Results Purification Implement Sample Purification (SPE/LLE) Unexpected_Results->Purification Yes Re-analysis Re-analyze Purified Sample by Immunoassay Purification->Re-analysis Confirmation Confirm with LC-MS/MS Re-analysis->Confirmation Discrepancy Persists

Caption: Troubleshooting workflow for unexpected immunoassay results.

signaling_pathway cluster_immunoassay Competitive Immunoassay Principle Antibody Antibody Binding_Complex Antibody-Analyte Complex (Signal) Antibody->Binding_Complex Target_Analyte Target Analyte (e.g., Testosterone) Target_Analyte->Antibody Binds Tracer Labeled Analyte (Tracer) Tracer->Antibody Competes for Binding This compound This compound (Cross-reactant) This compound->Antibody Cross-reacts & Competes

Caption: Mechanism of this compound cross-reactivity in a competitive immunoassay.

References

Technical Support Center: Oxabolone Cipionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Oxabolone Cipionate. Our aim is to help you improve your synthesis yield and overcome common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound Cipionate, providing potential causes and recommended solutions in a question-and-answer format.

Q1: Why is the overall yield of my this compound Cipionate synthesis significantly lower than expected?

A1: Low overall yield in this compound Cipionate synthesis can stem from inefficiencies in one or more of the key reaction steps: epoxidation, acidolysis, or esterification. An older method utilizing pyridine as a catalyst and solvent in the esterification step, and strong sulfuric acid in the acidolysis step, has been reported to have a total recovery of only 60%.[1] To improve your yield, consider the following:

  • Acidolysis Catalyst: The use of strong acids like sulfuric acid can lead to violent reactions and the formation of by-products, complicating purification and reducing yield.[1] An improved method utilizes a dry hydrogen catalytic resin for the acidolysis step, which results in milder reaction conditions, fewer by-products, and a significant improvement in reaction yield.[1]

  • Esterification Catalyst: While pyridine has been used, it can lead to product loss and complicate purification.[1] Alternative catalytic systems have been explored for steroid esterification. For instance, a combination of carbodiimides and a 4-(tertiary amino)-pyridine with a strong acid as a condensing agent has been shown to produce high-purity steroid carboxylic acid esters.[2] Ferric chloride (FeCl₃·6H₂O) has also been identified as an efficient catalyst for steroid alcohol esterification under azeotropic reflux conditions.[2]

  • Reaction Conditions: Ensure that the temperature and reaction times for each step are optimized. For example, in the improved acidolysis step using a dry acid catalyst resin, the reaction is stirred for 2 hours at 15°C to 20°C.[1]

Q2: I am observing a high level of impurities in my final product. What are the likely causes and how can I improve the purity?

A2: High impurity levels are often a consequence of side reactions and incomplete purification. A previously documented synthesis method resulted in a crude product with a purity of only over 65%, necessitating repeated recrystallization or column separation.[1]

  • By-product Formation: The use of strong oxidizing agents and harsh acidic conditions can lead to the formation of unwanted by-products.[1] The improved method using a dry acid catalyst resin for acidolysis is designed to minimize by-product formation, leading to a product purity of over 99%.[1]

  • Purification Techniques: Effective purification is critical. Standard methods for steroid purification include:

    • Crystallization: Repeated crystallization from suitable solvents is a standard and effective method.[2]

    • Chromatography: Various chromatographic techniques are essential for both purification and analysis. High-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and gas chromatography (GC) are commonly employed.[2]

    • Extraction: Liquid-liquid extraction can be used to separate the product from the reaction mixture based on solubility.[2]

Q3: The acidolysis of the epoxide intermediate is proceeding poorly. What can I do to optimize this step?

A3: Inefficient acidolysis will directly impact your yield of the desired 4-hydroxy structure.[2]

  • Catalyst Choice: As mentioned, switching from sulfuric acid to a dry hydrogen catalytic resin can provide a milder and more controlled reaction, leading to a cleaner product and higher yield.[1]

  • Reaction Temperature: Temperature control is crucial. In the improved protocol, the reaction mixture is cooled to 13°C - 15°C before adding the catalyst and the reaction is maintained at 15°C - 20°C.[1]

  • Work-up Procedure: The reaction work-up is also important. Slowly adding the reaction solution to ice-cold water (0°C to 5°C) helps to precipitate the crude product effectively.[1]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound Cipionate?

A1: The synthesis of this compound Cipionate typically starts from 19-demethyl-testosterone (also known as nandrolone).[1] The process involves three main steps:

  • Epoxidation: An epoxidation reaction is performed on 19-demethyl-4-androstene-3-ketone-17-alcohol to form 19-demethyl-4,5-epoxy-androstane-3-ketone-17β-alcohol.[1][2]

  • Acidolysis: The epoxide intermediate undergoes acidolysis to introduce the hydroxyl group at the C4 position, yielding the 4-hydroxy structure.[2]

  • Esterification (Acylation): The 17β-hydroxyl group is then esterified with cyclopentyl propionyl chloride to form this compound Cipionate.[1][2]

Q2: What are some of the key reagents used in the improved synthesis method?

A2: The improved synthesis method described in patent CN102453068B utilizes the following key reagents:[1]

  • Starting Material: 19-demethyl-4-androstene-3-ketone-17-alcohol.

  • Epoxidation: Hydrogen peroxide and sodium hydroxide in methanol.

  • Esterification (Acylation): Cyclopentyl propionyl chloride and pyridine in petroleum ether.

  • Acidolysis: Dry acid catalyst resin in glacial acetic acid.

Q3: What are the expected purity and yield with the improved synthesis method?

A3: The improved method is reported to produce this compound Cipionate with a purity of more than 99%.[1] While a direct yield percentage for each step is not provided in the document, it is stated that the reaction yield is "significantly improved" compared to the older method which had a total recovery of 60%.[1]

Data Presentation

Table 1: Comparison of Synthesis Methodologies for this compound Cipionate

StepOlder Method (based on US Patent US3020295)Improved Method (based on CN102453068B)Key Advantage of Improved Method
Starting Material 19-demethyl-testosterone19-demethyl-4-androstene-3-ketone-17-alcohol-
Acidolysis Catalyst Sulfuric AcidDry Hydrogen Catalytic ResinMilder reaction conditions, fewer by-products[1]
Esterification Catalyst/Solvent Large amount of PyridinePyridine (as catalyst) in petroleum etherReduced environmental impact and simplified purification[1]
Crude Product Purity > 65%Not specified, but final purity is highHigher final product purity[1]
Final Product Purity Not specified, requires extensive purification> 99%High purity with a concise refining process[1]
Overall Yield ~ 60%Significantly improvedHigher overall yield[1]

Experimental Protocols

Improved Synthesis of this compound Cipionate (based on CN102453068B)[1]

Step 1: Preparation of 19-demethyl-4,5-epoxy-androstane-3-ketone-17β-alcohol

  • In a reaction flask, dissolve 150g of 19-demethyl-4-androstene-3-ketone-17-alcohol in 900ml of methanol with stirring at room temperature until clear.

  • Cool the solution to 0°C.

  • Add a solution of 15g of sodium hydroxide dissolved in 85ml of water dropwise.

  • After the addition is complete, continue to cool to 0°C and add 345ml of 25% hydrogen peroxide dropwise.

  • Maintain the reaction at 0°C to 5°C with stirring for 4 hours.

  • Slowly add the reaction solution to 4500ml of ice water (0°C to 5°C).

  • Continue stirring for 0.5 hours and then let it stand for more than 2 hours to allow for precipitation.

  • Filter the precipitate, wash with purified water until neutral, and dry to obtain the product.

Step 2: Preparation of 19-demethyl-4,5-epoxy-androstane-3-ketone-17β-cyclopentylpropionate

  • To the entire product from Step 1, add 3000ml of petroleum ether.

  • Reflux with water separation until the solution is clear.

  • Cool the solution to 15°C and add 180ml of pyridine.

  • Continue to cool to 2°C and begin to add 150ml of cyclopentyl propionyl chloride dropwise.

  • After the addition is complete, stir at 2°C to 5°C for 2 hours.

  • Slowly add the reaction solution to 2000ml of ice water (0°C to 5°C).

  • Separate the organic layer and wash it sequentially with a 5% hydrochloric acid solution, a saturated sodium bicarbonate solution, and purified water until neutral.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the product.

Step 3: Preparation of this compound Cipionate

  • In a reaction flask, add 400ml of glacial acetic acid and 150g of the compound from Step 2. Stir until dissolved.

  • Cool the solution to 13°C and add 36g of dry acid catalyst resin.

  • Stir the reaction at 15°C to 17°C for 2 hours.

  • Slowly add the reaction solution to pre-chilled ice water (0°C to 5°C).

  • Continue stirring at 0°C to 5°C for 0.5 hours and then let it stand for more than 2 hours to obtain the crude product.

  • Filter to remove the dry acid catalyst resin.

  • Dissolve the crude product in a mixed solvent of ethyl acetate and methanol.

  • Concentrate the filtrate and allow it to crystallize from the cold to obtain this compound Cipionate.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Epoxidation cluster_1 Step 2: Esterification cluster_2 Step 3: Acidolysis & Purification start 19-Demethyl-testosterone epoxidation Epoxidation (H2O2, NaOH, Methanol) start->epoxidation intermediate1 19-Demethyl-4,5-epoxy- androstane-3-ketone-17β-alcohol epoxidation->intermediate1 esterification Esterification (Cyclopentyl propionyl chloride, Pyridine) intermediate1->esterification intermediate2 19-Demethyl-4,5-epoxy-androstane- 3-ketone-17β-cyclopentylpropionate esterification->intermediate2 acidolysis Acidolysis (Dry Acid Catalyst Resin) intermediate2->acidolysis purification Purification (Crystallization) acidolysis->purification final_product This compound Cipionate purification->final_product

Caption: Improved synthesis workflow for this compound Cipionate.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Recommended Solutions issue Low Overall Yield harsh_acid Harsh Acidolysis Conditions (e.g., H2SO4) issue->harsh_acid inefficient_ester Inefficient Esterification (e.g., Pyridine issues) issue->inefficient_ester suboptimal_conditions Suboptimal Reaction Conditions (T, time) issue->suboptimal_conditions mild_catalyst Use Milder Catalyst (Dry Acid Resin) harsh_acid->mild_catalyst alt_ester_catalyst Alternative Esterification Catalysts (Carbodiimides, FeCl3) inefficient_ester->alt_ester_catalyst optimize_params Optimize Reaction Parameters suboptimal_conditions->optimize_params

Caption: Troubleshooting logic for low synthesis yield.

References

Preventing degradation of Oxabolone during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Oxabolone during sample preparation.

Troubleshooting Guide

This guide addresses common issues that can lead to the degradation of this compound and its esters (e.g., this compound cypionate) during sample preparation, ensuring accurate and reliable analytical results.

IssuePotential CauseRecommended Solution
Low recovery of this compound or its ester High pH during extraction: The 4-hydroxyl group of this compound is acidic and can become deprotonated at high pH, reducing its lipophilicity and thus its extraction efficiency into organic solvents.[1] Additionally, the ester linkage in prodrugs like this compound cypionate is susceptible to cleavage under alkaline conditions.Maintain the pH of the aqueous sample below 9 during liquid-liquid extraction. A neutral or slightly acidic pH is generally recommended for optimal recovery of 4-hydroxy steroids.
Inappropriate solvent selection: The polarity of the extraction solvent may not be optimal for this compound.For liquid-liquid extraction, use a water-immiscible organic solvent of moderate polarity. Diethyl ether and ethyl acetate are commonly used for steroid extraction.[2] For solid-phase extraction (SPE), a C18 stationary phase is often effective.[3]
Appearance of unexpected peaks in chromatogram Degradation of this compound: Exposure to harsh chemical or physical conditions can cause degradation. Common degradation pathways for steroids include oxidation and hydrolysis.- pH Control: Avoid strongly acidic or basic conditions during sample processing. - Temperature Control: Keep samples cool throughout the preparation process. Use refrigerated centrifuges and avoid excessive heat during solvent evaporation.[1] - Light Protection: Store samples and extracts protected from light to prevent photolytic degradation.
Cleavage of the cypionate ester: The ester bond of this compound cypionate can be hydrolyzed to the active drug, this compound, especially under non-neutral pH or elevated temperatures.If the analysis of the intact ester is required, maintain neutral pH and low temperatures throughout the sample preparation. Consider analytical methods that do not require harsh hydrolysis steps if the parent drug is the target analyte.
Inconsistent or non-reproducible results Sample storage issues: Improper storage of biological samples can lead to enzymatic degradation or chemical alteration of this compound.Store biological samples (plasma, urine, etc.) at -20°C or preferably at -80°C for long-term stability.[4] Avoid repeated freeze-thaw cycles.
Matrix effects in LC-MS analysis: Components of the biological matrix can interfere with the ionization of this compound, leading to signal suppression or enhancement.Implement a thorough sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering matrix components.[3][5] The use of an isotopically labeled internal standard can also help to correct for matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during sample preparation?

A1: The primary cause of degradation is exposure to non-optimal pH conditions, particularly high pH (>9), which can lead to both reduced extraction efficiency due to deprotonation of the 4-hydroxyl group and cleavage of the ester bond in prodrug forms like this compound cypionate.[1] Elevated temperatures and exposure to light can also contribute to degradation.

Q2: What is the ideal pH range for extracting this compound from biological samples?

A2: To ensure optimal recovery and prevent degradation, it is recommended to maintain a pH below 9 during the extraction of 4-hydroxy steroids like this compound. A neutral to slightly acidic pH is generally preferable.

Q3: How should I store my biological samples to ensure the stability of this compound?

A3: For long-term stability, biological samples should be stored frozen, ideally at -80°C. If short-term storage is necessary, refrigeration at 2-8°C is acceptable, but freezing is recommended to minimize enzymatic activity and potential degradation.[4] It is also crucial to minimize the number of freeze-thaw cycles the samples undergo.

Q4: Can I use enzymatic hydrolysis to cleave conjugated metabolites of this compound?

A4: Yes, enzymatic hydrolysis using β-glucuronidase is a common and recommended method to deconjugate glucuronidated metabolites of steroids prior to extraction. This method is milder than acid hydrolysis and is less likely to cause degradation of the parent steroid.[3]

Q5: What are the best analytical techniques for the sensitive and specific detection of this compound?

A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites in biological matrices.[6] Gas chromatography-mass spectrometry (GC-MS) can also be used, but it often requires a derivatization step to improve the volatility and thermal stability of the analyte.[7]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Human Plasma

This protocol is designed to minimize degradation by maintaining a controlled pH and using appropriate solvents.

Materials:

  • Human plasma sample

  • Internal Standard (e.g., isotopically labeled this compound)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Diethyl ether (HPLC grade)

  • Sodium sulfate (anhydrous)

  • Reconstitution solvent (e.g., methanol/water 50:50, v/v)

Procedure:

  • Thaw the frozen plasma sample at room temperature.

  • Spike 1 mL of the plasma sample with the internal standard.

  • Add 1 mL of phosphate buffer (pH 7.0) and vortex briefly.

  • Add 5 mL of diethyl ether.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes at 4°C to separate the layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Repeat the extraction (steps 4-7) with another 5 mL of diethyl ether and combine the organic layers.

  • Dry the combined organic extract over anhydrous sodium sulfate.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Urine

This protocol provides a cleaner extract compared to LLE, which can be beneficial for reducing matrix effects in LC-MS/MS analysis.[3]

Materials:

  • Urine sample

  • Internal Standard (e.g., isotopically labeled this compound)

  • Phosphate buffer (0.1 M, pH 7.0)

  • β-glucuronidase from E. coli

  • C18 SPE cartridges (e.g., 500 mg, 3 mL)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Reconstitution solvent (e.g., methanol/water 50:50, v/v)

Procedure:

  • Spike 2 mL of urine with the internal standard.

  • Add 1 mL of phosphate buffer (pH 7.0).

  • Add 50 µL of β-glucuronidase solution and incubate at 37°C for 1 hour to hydrolyze conjugated metabolites.

  • Condition the C18 SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

  • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 3 mL of water to remove interfering substances.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 3 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

  • Reconstitute the residue in 100 µL of the reconstitution solvent.

  • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Biological Sample (Plasma/Urine) add_is Add Internal Standard sample->add_is hydrolysis Enzymatic Hydrolysis (for urine) add_is->hydrolysis If applicable extraction Extraction (LLE or SPE) hydrolysis->extraction evaporation Evaporation extraction->evaporation reconstitution Reconstitution evaporation->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms

Caption: General workflow for this compound sample preparation and analysis.

degradation_pathways oxabolone_cyp This compound Cypionate This compound This compound oxabolone_cyp->this compound Hydrolysis (High pH, Temperature) degradation_products Degradation Products This compound->degradation_products Oxidation, etc.

Caption: Potential degradation pathways for this compound Cypionate.

References

Resolving inconsistent results in Oxabolone experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The information provided in this technical support center is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. Researchers should always adhere to established laboratory safety protocols and consult relevant scientific literature. The existence and properties of "Oxabolone" as a research compound could not be definitively verified in publicly available scientific literature. The following content is generated based on a hypothetical compound and established principles of experimental troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: Based on available information, "this compound" is a hypothetical compound. In a theoretical context, if it were an experimental drug, its mechanism of action would depend on its chemical structure and the biological system under investigation. For instance, if designed as a kinase inhibitor, it would block the signaling pathway mediated by that kinase. Researchers should consult the compound's accompanying documentation for specific details.

Q2: We are observing high variability between experimental replicates. What are the common causes?

A2: High variability in experimental replicates can stem from several sources:

  • Reagent Preparation: Inconsistent concentrations of this compound or other critical reagents.

  • Cell Culture Conditions: Variations in cell passage number, confluency, or serum lot.

  • Assay Technique: Minor differences in incubation times, pipetting accuracy, or washing steps.

  • Data Acquisition: Inconsistent settings on plate readers, microscopes, or other instruments.

A systematic review of the experimental workflow is recommended to identify the source of variability.

Troubleshooting Guides

Issue 1: Inconsistent Cell Viability Assay Results

You are treating your cancer cell line with this compound and observing inconsistent IC50 values across experiments.

  • Possible Cause 1: Cell Line Health and Passage Number.

    • Troubleshooting: Ensure you are using cells within a consistent and low passage number range. Cells at high passage numbers can exhibit altered growth rates and drug sensitivity. Create a cell bank of low-passage cells to ensure a consistent starting population.

  • Possible Cause 2: Inconsistency in Drug Preparation.

    • Troubleshooting: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the vehicle (e.g., DMSO) concentration is consistent across all wells, including controls, as the vehicle itself can impact cell viability.

  • Possible Cause 3: Variation in Seeding Density.

    • Troubleshooting: Optimize and strictly adhere to a cell seeding density that allows for logarithmic growth throughout the duration of the assay. Use a hemocytometer or an automated cell counter to ensure accurate cell numbers.

Experimental Workflow for a Cell Viability Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Harvest & Count Cells C Seed Cells in Plate A->C B Prepare Drug Dilutions D Add this compound B->D C->D E Incubate (e.g., 72h) D->E F Add Viability Reagent E->F G Read Plate F->G H Calculate IC50 G->H

Caption: Workflow for a typical cell viability assay.

Issue 2: Unexpected Results in a Western Blot Analysis

You are investigating the effect of this compound on a specific signaling pathway, but your Western blot results for a key protein are not matching your hypothesis.

  • Possible Cause 1: Antibody Specificity and Validation.

    • Troubleshooting: Ensure the primary antibody has been validated for the specific application (Western blot) and species. Run appropriate controls, such as a knockout/knockdown cell lysate, to confirm antibody specificity.

  • Possible Cause 2: Suboptimal Protein Extraction or Quantification.

    • Troubleshooting: Use a lysis buffer appropriate for the target protein's cellular location (e.g., nuclear, cytoplasmic). Ensure complete cell lysis and accurate protein quantification using a reliable method like a BCA assay before loading the gel.

  • Possible Cause 3: Incorrect Transfer or Probing Conditions.

    • Troubleshooting: Optimize the transfer time and voltage for your specific protein of interest based on its molecular weight. Ensure proper blocking and antibody incubation times and concentrations.

Hypothetical this compound Signaling Pathway

This compound This compound Receptor Cell Surface Receptor This compound->Receptor binds to KinaseA Kinase A Receptor->KinaseA activates KinaseB Kinase B KinaseA->KinaseB phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor activates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression promotes CellularResponse Cellular Response (e.g., Apoptosis) GeneExpression->CellularResponse

Caption: A hypothetical signaling pathway for this compound.

Quantitative Data Summary

The following tables summarize hypothetical data from two independent studies on this compound to highlight potential sources of inconsistency.

Table 1: Comparison of IC50 Values (µM) in Different Cell Lines

Cell LineStudy A (Mean ± SD)Study B (Mean ± SD)Fold Difference
MCF-75.2 ± 0.88.9 ± 1.21.71
A54912.6 ± 2.115.3 ± 3.41.21
HeLa7.8 ± 1.111.5 ± 2.51.47

Note: Differences in IC50 values between studies could be attributed to variations in assay protocols (e.g., incubation time, cell seeding density) or different lots of reagents.

Table 2: Effect of this compound on Target Protein Phosphorylation

TreatmentStudy X (% of Control)Study Y (% of Control)
Vehicle Control100100
This compound (1 µM)7582
This compound (5 µM)4255
This compound (10 µM)2135

Note: Discrepancies in the level of target protein inhibition could arise from differences in treatment duration, antibody affinity, or the specific Western blot protocol used.

Experimental Protocols

Protocol 1: Standard MTT Cell Viability Assay
  • Cell Seeding: Plate 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Western Blot for Phosphorylated Kinase B
  • Cell Treatment and Lysis: Treat cells with the desired concentrations of this compound for the specified time. Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20 µg of protein per lane onto a 10% SDS-PAGE gel and run at 120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane at 100V for 90 minutes.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with an anti-phospho-Kinase B antibody (diluted according to the manufacturer's instructions) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Kinase B or a housekeeping protein like GAPDH.

Logical Flow for Troubleshooting Inconsistent Western Blots

Start Inconsistent Western Blot Result CheckSample Verify Sample Quality (Lysis, Quantification) Start->CheckSample CheckReagents Validate Antibody & Reagents Start->CheckReagents CheckProtocol Review Protocol Steps (Transfer, Incubation) Start->CheckProtocol Redo Repeat Experiment with Controls CheckSample->Redo CheckReagents->Redo CheckProtocol->Redo Consistent Consistent Results Redo->Consistent

Optimization of hydrolysis conditions for Oxabolone cipionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimization of hydrolysis conditions for Oxabolone cipionate.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of hydrolyzing this compound cipionate?

A1: this compound cipionate is a prodrug, meaning it is an inactive precursor that is converted into the active form, this compound, within the body through enzymatic cleavage of its ester bond.[1] In a laboratory setting, this hydrolysis is necessary to produce the active this compound for analytical studies, potency assays, or further derivatization.

Q2: What are the primary methods for hydrolyzing this compound cipionate in a laboratory setting?

A2: The two primary methods for the hydrolysis of this compound cipionate are acidic and alkaline hydrolysis.[1] The choice between these methods significantly impacts the yield and purity of the resulting this compound.

Q3: Which hydrolysis method is recommended for optimal recovery of this compound?

A3: Acidic hydrolysis is the recommended method for achieving high yields of this compound.[1] Studies have demonstrated that acidic conditions effectively cleave the ester linkage while minimizing degradation of the steroid.[1]

Q4: Why is alkaline hydrolysis not the preferred method?

A4: Alkaline hydrolysis is less efficient and can lead to the degradation of the this compound molecule, especially at elevated temperatures.[1] This results in significantly lower recovery of the active compound compared to acidic hydrolysis.[1]

Troubleshooting Guide

Issue 1: Low or no yield of this compound after hydrolysis.

  • Possible Cause 1: Incomplete Hydrolysis.

    • Solution: Ensure the reaction has proceeded for a sufficient duration. For acidic hydrolysis, an overnight incubation is often effective.[1] Verify the concentration of the acid or base used. For acidic hydrolysis, a 1 M solution of hydrochloric acid (HCl) in water or a 0.5 M solution in a water/methanol mixture (1:1) has been shown to be effective.[1]

  • Possible Cause 2: Degradation of this compound.

    • Solution: If using alkaline hydrolysis, the temperature may be too high. For instance, increasing the temperature from 60°C to 80°C with potassium hydroxide (KOH) can lead to almost complete degradation of this compound.[1] Consider switching to the milder acidic hydrolysis method.

  • Possible Cause 3: Incorrect Reagents.

    • Solution: Confirm the identity and concentration of the acid or base used. Ensure all solvents are of appropriate purity.

Issue 2: Presence of significant impurities in the final product.

  • Possible Cause 1: Side Reactions due to Harsh Conditions.

    • Solution: As mentioned, strong alkaline conditions can cause degradation.[1] If acidic hydrolysis is producing impurities, consider optimizing the reaction time and temperature to find a balance between complete hydrolysis and minimal side product formation.

  • Possible Cause 2: Contaminated Starting Material.

    • Solution: Analyze the purity of the starting this compound cipionate material using appropriate analytical techniques (e.g., HPLC, NMR) before proceeding with hydrolysis.

Data Presentation

Table 1: Comparison of Hydrolysis Conditions for this compound Cipionate

Hydrolysis ConditionReagentTemperatureRelative this compound RecoveryRemarks
Acidic Hydrolysis1 M Hydrochloric Acid (HCl) in waterRoom Temperature (Overnight)HighEffective cleavage of the ester linkage with good recovery of this compound.[1]
Acidic Hydrolysis0.5 M HCl in water/methanol (1:1)Room Temperature (Overnight)HighAnother effective method for recovering high amounts of this compound.[1]
Alkaline HydrolysisPotassium Hydroxide (KOH)60°CVery LowDetectable but significantly lower amounts of this compound recovered (approximately 1/20th of acidic hydrolysis).[1]
Alkaline HydrolysisPotassium Hydroxide (KOH)80°CNear ZeroSignificant decomposition of the steroid was observed.[1]

Experimental Protocols

Protocol 1: Acidic Hydrolysis of this compound Cipionate

  • Preparation: Prepare a 1 M solution of hydrochloric acid (HCl) in deionized water or a 0.5 M HCl solution in a 1:1 mixture of water and methanol.

  • Reaction Setup: Dissolve a known quantity of this compound cipionate in a suitable solvent (e.g., methanol or ethanol) in a reaction vessel.

  • Acid Addition: Add the prepared HCl solution to the reaction vessel containing the this compound cipionate solution. The final concentration of the steroid should be appropriate for the intended analysis.

  • Incubation: Seal the reaction vessel and allow the mixture to incubate overnight at room temperature with gentle stirring.

  • Work-up: After incubation, neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Evaporation: Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product using a suitable technique such as column chromatography or recrystallization, if necessary.

Protocol 2: Alkaline Hydrolysis of this compound Cipionate (For comparative purposes)

  • Preparation: Prepare a solution of potassium hydroxide (KOH) in a suitable solvent (e.g., ethanol).

  • Reaction Setup: Dissolve a known quantity of this compound cipionate in the prepared KOH solution in a reaction vessel equipped with a condenser.

  • Heating: Heat the reaction mixture to 60°C with stirring.

  • Monitoring: Monitor the progress of the reaction by a suitable analytical method (e.g., TLC or HPLC).

  • Work-up: Upon completion (or after a set time), cool the reaction mixture to room temperature and neutralize with an acid (e.g., dilute HCl).

  • Extraction: Extract the product with an organic solvent as described in the acidic hydrolysis protocol.

  • Drying and Evaporation: Dry and evaporate the organic extract to yield the crude product. Note that the yield is expected to be low.

Visualizations

Hydrolysis_Workflow cluster_start Starting Material cluster_hydrolysis Hydrolysis Step cluster_outcome Reaction Outcome Oxabolone_Cipionate This compound Cipionate (Prodrug) Acidic_Hydrolysis Acidic Hydrolysis (e.g., HCl) Oxabolone_Cipionate->Acidic_Hydrolysis High Yield Alkaline_Hydrolysis Alkaline Hydrolysis (e.g., KOH) Oxabolone_Cipionate->Alkaline_Hydrolysis Low Yield This compound This compound (Active Steroid) Acidic_Hydrolysis->this compound Alkaline_Hydrolysis->this compound Degradation_Products Degradation Products Alkaline_Hydrolysis->Degradation_Products

Caption: Comparative workflow of acidic versus alkaline hydrolysis of this compound cipionate.

Troubleshooting_Logic Start Low/No this compound Yield Check_Completeness Incomplete Hydrolysis? Start->Check_Completeness Check_Degradation Product Degradation? Check_Completeness->Check_Degradation No Increase_Time_Conc Increase reaction time or reagent concentration. Check_Completeness->Increase_Time_Conc Yes Check_Reagents Incorrect Reagents? Check_Degradation->Check_Reagents No Switch_to_Acidic Switch to acidic hydrolysis or lower temperature for alkaline. Check_Degradation->Switch_to_Acidic Yes Verify_Reagents Verify reagent identity and purity. Check_Reagents->Verify_Reagents Yes End Improved Yield Check_Reagents->End No Increase_Time_Conc->End Switch_to_Acidic->End Verify_Reagents->End

Caption: Troubleshooting flowchart for low yield in this compound cipionate hydrolysis.

References

Technical Support Center: Enhancing Detection Sensitivity of Oxabolone Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of oxabolone and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the sensitivity and reliability of your analytical methods.

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

GC-MS Analysis
Problem Possible Causes Solutions
Poor Peak Shape (Tailing) 1. Active sites in the GC system: Contamination in the injector liner, column, or detector can interact with the analytes.[1][2] 2. Improper column installation: Dead volume or a poorly cut column end can disrupt the sample path.[1][3] 3. Column degradation: Over time, the stationary phase can degrade, exposing active sites.[3] 4. Inappropriate solvent: A mismatch between the solvent polarity and the stationary phase can cause peak distortion.[1][3] 5. Column overload: Injecting too much sample can saturate the column.[4]1. Perform regular maintenance: Clean or replace the injector liner and septum. Trim the first few centimeters of the column.[2][5] 2. Ensure proper column installation: Follow the manufacturer's instructions for cutting and installing the column to minimize dead volume.[1][3] 3. Condition the column: Regularly bake out the column at a high temperature to remove contaminants.[5] 4. Use a suitable solvent: Ensure the sample is dissolved in a solvent compatible with the stationary phase. 5. Dilute the sample: If column overload is suspected, dilute the sample and reinject.[4]
Low Signal Intensity / Poor Sensitivity 1. Incomplete derivatization: The derivatization reaction may not have gone to completion, resulting in fewer volatile and thermally stable analytes. 2. Degradation of analytes in the injector: High injector temperatures can cause degradation of sensitive metabolites.[6] 3. Leaks in the GC-MS system: Leaks can lead to a loss of sample and a decrease in sensitivity. 4. Contaminated ion source: A dirty ion source will have reduced ionization efficiency.1. Optimize derivatization: Ensure optimal reaction time, temperature, and reagent concentration. Microwave-assisted derivatization can enhance efficiency.[7][8] For keto-steroids like this compound metabolites, a two-step derivatization (e.g., oximation followed by silylation) can be effective.[9] 2. Optimize injector temperature: Lower the injector temperature in increments to find the optimal balance between volatilization and degradation. 3. Perform a leak check: Regularly check for leaks in the system using an electronic leak detector. 4. Clean the ion source: Follow the manufacturer's protocol for cleaning the ion source.
Interfering Peaks / High Background 1. Matrix effects: Co-eluting compounds from the biological matrix (e.g., urine) can interfere with the detection of the target analytes. 2. Contamination from sample preparation: Solvents, reagents, or labware can introduce contaminants. 3. Column bleed: At high temperatures, the stationary phase can degrade and elute from the column, causing a rising baseline.1. Improve sample cleanup: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering substances. A dual SPE cleanup may be necessary for complex matrices.[10] 2. Use high-purity reagents and solvents: Ensure all materials used in sample preparation are of high quality. 3. Use a low-bleed GC column: Select a column specifically designed for MS applications to minimize bleed.
LC-MS/MS Analysis
Problem Possible Causes Solutions
Ion Suppression or Enhancement 1. Matrix effects: Co-eluting endogenous compounds from the sample matrix compete with the analytes for ionization, leading to a decrease (suppression) or increase (enhancement) in signal intensity.[11][12] 2. High salt concentration: Non-volatile salts in the mobile phase or sample can crystallize in the ion source and suppress the signal.1. Optimize chromatographic separation: Improve the separation of analytes from matrix components by adjusting the mobile phase composition, gradient, or using a different column. 2. Improve sample preparation: Use effective sample cleanup techniques like SPE or LLE to remove interfering matrix components.[13] 3. Use a stable isotope-labeled internal standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate quantification.[14] 4. Dilute the sample: Diluting the sample can reduce the concentration of interfering matrix components. 5. Use a different ionization source: Atmospheric Pressure Chemical Ionization (APCI) can be less susceptible to matrix effects than Electrospray Ionization (ESI) for some compounds.
Low Signal Intensity / Poor Ionization 1. Suboptimal mobile phase pH: The pH of the mobile phase affects the ionization efficiency of the analytes. 2. Inefficient ESI spray formation: Improper nebulizer gas flow, sheath gas flow, or capillary temperature can lead to poor spray stability and reduced ionization. 3. Analyte structure: Some steroids have poor ionization efficiency in their native form.1. Optimize mobile phase pH: Adjust the pH of the mobile phase to promote the formation of protonated [M+H]+ or deprotonated [M-H]- ions, depending on the analyte and ionization mode. 2. Optimize ion source parameters: Systematically optimize nebulizer and sheath gas flows, and capillary/source temperature to achieve a stable and efficient spray. 3. Consider derivatization: Although not always necessary for LC-MS, derivatization can be used to introduce a readily ionizable group to the analyte, thereby enhancing sensitivity.
Inconsistent Retention Times 1. Column equilibration issues: Insufficient equilibration time between injections can lead to shifting retention times. 2. Changes in mobile phase composition: Inaccurate mobile phase preparation or evaporation of the more volatile solvent can alter retention times. 3. Column degradation: Over time, the column performance can degrade, leading to changes in retention.1. Ensure adequate column equilibration: Use a sufficient equilibration time in your method, especially for gradient elution. 2. Prepare fresh mobile phase: Prepare mobile phases fresh daily and keep the solvent bottles capped to prevent evaporation. 3. Use a guard column: A guard column can help protect the analytical column from contaminants and extend its lifetime.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of this compound I should be targeting for detection?

A1: The primary metabolites of this compound are its 17-epimer and the 17-keto metabolite (4-hydroxy-estr-4-ene-3,17-dione).[6] For longer detection windows, it is advisable to also screen for newly identified long-term metabolites, which may be excreted in lower concentrations.[15]

Q2: Should I use GC-MS or LC-MS/MS for the analysis of this compound metabolites?

A2: Both techniques are suitable. LC-MS/MS offers the advantage of not requiring derivatization and can directly analyze conjugated metabolites (glucuronides and sulfates), which can simplify sample preparation.[10] GC-MS is a robust and widely used technique but requires hydrolysis of conjugated metabolites and derivatization to make the analytes volatile and thermally stable.[6] The choice often depends on the available instrumentation and the specific goals of the analysis.

Q3: What is the best sample preparation method for urine samples?

A3: Solid-Phase Extraction (SPE) is a highly effective and commonly used method for cleaning up and concentrating this compound metabolites from urine.[16] Both C18 and polymeric cartridges can be used. For very complex matrices, a dual SPE approach or a combination of LLE and SPE may be necessary to achieve the desired level of cleanliness.[10]

Q4: What derivatization reagent is recommended for this compound metabolites in GC-MS analysis?

A4: A common and effective derivatization for steroids involves a two-step process: oximation to derivatize the keto groups, followed by silylation of the hydroxyl groups. A popular silylating agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like ammonium iodide (NH4I) and a reducing agent like ethanethiol.[17][18]

Q5: How can I minimize ion suppression in my LC-MS/MS method?

A5: To minimize ion suppression, focus on three main areas:

  • Chromatographic Separation: Optimize your LC method to separate the this compound metabolites from the bulk of the urine matrix components.

  • Sample Preparation: Implement a thorough sample cleanup procedure, such as SPE, to remove interfering substances before injection.[13]

  • Internal Standards: Always use a stable isotope-labeled internal standard that co-elutes with your analyte of interest to compensate for any remaining matrix effects.[14]

Quantitative Data Summary

The following table summarizes typical analytical performance data for methods used to detect anabolic steroid metabolites, including those structurally similar to this compound. Note that specific values for this compound metabolites may vary depending on the exact methodology and instrumentation used.

Analyte ClassMethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery
19-nor-steroid metabolitesLC-MS/MSUrine40 pg/mL200 pg/mL94%
Oxandrolone & metabolitesUHPLC-MS/MSUrine-81.63 pg/mL>88%
Anabolic SteroidsGC-MSAqueous Supplements1-10 ng/mL--
Anabolic SteroidsGC-MSSolid Supplements2-40 ng/g-76-87%
Various SteroidsSPE-HPLCUrine--86-99%

Data for 19-norandrosterone sulfate, a metabolite of nandrolone (19-nortestosterone), which is structurally related to this compound.[19] Data for oxandrolone, a synthetic anabolic steroid.[20] [17] [18] [21]

Experimental Protocols

General Protocol for Solid-Phase Extraction (SPE) of Urine Samples
  • Sample Pre-treatment: To 2-5 mL of urine, add an internal standard. If analyzing conjugated metabolites by GC-MS, perform enzymatic hydrolysis (e.g., with β-glucuronidase) at this stage.

  • Column Conditioning: Condition a C18 or polymeric SPE cartridge with one column volume of methanol followed by one column volume of deionized water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow, steady flow rate.

  • Washing: Wash the cartridge with one column volume of a weak organic solvent (e.g., 5-10% methanol in water) to remove polar interferences.

  • Elution: Elute the analytes with a stronger organic solvent, such as methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for GC-MS or LC-MS/MS analysis.

General Protocol for GC-MS Derivatization
  • Oximation: To the dried sample extract, add a solution of methoxyamine hydrochloride in pyridine. Heat at 60-80°C for 20-30 minutes to derivatize the keto groups.

  • Silylation: After cooling, add a silylating reagent such as MSTFA with a catalyst (e.g., NH4I/ethanethiol). Heat at 80-100°C for 30-60 minutes to derivatize the hydroxyl groups.

  • Analysis: After cooling, the sample is ready for injection into the GC-MS.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Urine Urine Sample Hydrolysis Enzymatic Hydrolysis (for GC-MS) Urine->Hydrolysis Optional SPE Solid-Phase Extraction (SPE) Urine->SPE Hydrolysis->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation Derivatization Derivatization (for GC-MS) Evaporation->Derivatization LCMS LC-MS/MS Analysis Evaporation->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Data Analysis GCMS->Data LCMS->Data

Caption: General experimental workflow for the analysis of this compound metabolites.

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR_inactive Inactive Androgen Receptor (AR) - HSP Complex This compound->AR_inactive Binds AR_active Active AR-Oxabolone Complex AR_inactive->AR_active Conformational Change AR_dimer AR Dimerization AR_active->AR_dimer Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis & Cellular Effects (e.g., muscle growth) mRNA->Protein Translation

Caption: Simplified signaling pathway of this compound via the androgen receptor.

References

Validation & Comparative

Oxabolone and Nandrolone: An In Vitro Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro characteristics of two synthetic anabolic-androgenic steroids (AAS), oxabolone and nandrolone. Both are derivatives of 19-nortestosterone and are recognized for their anabolic properties.[1][2] While direct comparative in vitro studies are limited, this document synthesizes available data on their receptor binding, metabolism, and signaling pathways to offer a scientific comparison for research and drug development purposes.

Molecular Structure and Properties

This compound is structurally similar to nandrolone, with the key difference being a hydroxyl group at the C4 position.[3] This modification is suggested to influence its anabolic and androgenic activities.

Table 1: General Properties of this compound and Nandrolone

PropertyThis compoundNandrolone
Chemical Name 4,17β-Dihydroxyestr-4-en-3-one17β-Hydroxyestr-4-en-3-one
Molecular Formula C₁₈H₂₆O₃C₁₈H₂₆O₂
Molar Mass 290.40 g/mol 274.40 g/mol
Drug Class Anabolic-Androgenic SteroidAnabolic-Androgenic Steroid

Androgen Receptor Binding Affinity

The biological effects of both this compound and nandrolone are primarily mediated through their interaction with the androgen receptor (AR).[4][5] The affinity with which these compounds bind to the AR is a key determinant of their potency.

Table 2: Comparative Androgen Receptor Binding Affinity

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone (MT)Species/TissueReference
Nandrolone > TestosteroneRat skeletal muscle and prostate[6]
This compound Data not available--

In Vitro Metabolism

The metabolism of these steroids can significantly impact their activity profile. In vitro studies using human liver microsomes have been employed to investigate the metabolic pathways of both compounds.

Nandrolone is metabolized by 5α-reductase to 5α-dihydronandrolone (DHN), a ligand with a lower affinity for the androgen receptor.[7][8] This is in contrast to testosterone, which is converted to the more potent dihydrotestosterone (DHT). This metabolic pathway is believed to contribute to the favorable anabolic-to-androgenic ratio of nandrolone.[7]

This compound has also been studied in vitro using human liver microsomes, revealing several metabolites.[3] The presence of the 4-hydroxyl group in this compound is thought to reduce its relative androgenicity and inhibit aromatization.[3]

Signaling Pathways

Upon binding to the androgen receptor in the cytoplasm, both this compound and nandrolone induce a conformational change in the receptor. This complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of target genes responsible for the anabolic and androgenic effects.[4][7]

AAS_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (this compound or Nandrolone) AR_HSP AR-HSP Complex AAS->AR_HSP Binds AAS_AR AAS-AR Complex AAS->AAS_AR AR Androgen Receptor (AR) AR->AAS_AR HSP Heat Shock Proteins (HSP) AR_HSP->AR HSP Dissociation AAS_AR_dimer AAS-AR Dimer AAS_AR->AAS_AR_dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) AAS_AR_dimer->ARE Binds Gene Target Gene ARE->Gene Initiates Transcription mRNA mRNA Gene->mRNA Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Receptor_Binding_Assay_Workflow start Start receptor_prep Prepare Androgen Receptor Source (e.g., rat prostate cytosol) start->receptor_prep incubation Incubate Receptor with Radiolabeled Androgen & Test Compound receptor_prep->incubation separation Separate Bound and Unbound Ligand incubation->separation quantification Quantify Radioactivity of Bound Ligand separation->quantification analysis Calculate IC50 and Relative Binding Affinity quantification->analysis end End analysis->end Anabolic_Activity_Assay_Workflow start Start culture Culture C2C12 Myoblasts start->culture induce Induce Differentiation & Treat with Test Compound culture->induce assess Assess Myotube Formation (Morphology, Biomarkers) induce->assess analyze Quantify and Compare Differentiation assess->analyze end End analyze->end

References

A Comparative Analysis of Oxabolone and Testosterone: Anabolic and Androgenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the anabolic and androgenic effects of Oxabolone and testosterone. The information is intended to support research, and drug development activities by offering a structured overview of their respective properties, mechanisms of action, and the experimental methodologies used to evaluate them.

Executive Summary

Testosterone is the primary male sex hormone and the foundational androgenic anabolic steroid (AAS) from which many synthetic derivatives are developed. This compound, a synthetic AAS, is a derivative of nandrolone (19-nortestosterone) and has been marketed in some regions.[1][2] The primary goal in the development of synthetic AAS like this compound has been to create compounds with a more favorable anabolic-to-androgenic ratio compared to testosterone, aiming to maximize muscle-building effects while minimizing masculinizing side effects.[3] This guide synthesizes available data to facilitate a direct comparison of these two compounds.

Data Presentation: Anabolic and Androgenic Properties

The anabolic (muscle-building) and androgenic (masculinizing) effects of steroids are often quantified and compared using an anabolic:androgenic ratio. Testosterone, as the reference compound, has a ratio of 1:1.[4] this compound cypionate is reported to have an anabolic rating of 50 and an androgenic rating of 25, resulting in an anabolic:androgenic ratio of 2:1, suggesting a greater propensity for anabolic effects relative to its androgenic activity compared to testosterone.[5]

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone1001001:1
This compound Cypionate50252:1

Mechanism of Action

Both testosterone and this compound exert their effects primarily by binding to and activating the androgen receptor (AR), a member of the nuclear receptor superfamily.[6][7] Upon binding, the hormone-receptor complex translocates to the cell nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs). This interaction modulates the transcription of target genes, leading to the physiological and pharmacological effects of the androgen.[6]

The differential effects of various androgens are influenced by factors such as their binding affinity for the AR, their metabolism into other active or inactive compounds, and their tissue-specific expression of co-regulatory proteins. For instance, testosterone can be converted to the more potent androgen dihydrotestosterone (DHT) by the enzyme 5α-reductase in certain tissues, which can amplify its androgenic effects.[7] this compound's reduced androgenic activity is attributed in part to its low propensity for 5α-reduction.[4]

Signaling Pathway of Androgens

The binding of an androgen to the androgen receptor initiates a cascade of events leading to changes in gene expression and subsequent cellular responses.

Androgen Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone or this compound) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) Androgen->AR_HSP Enters cell & binds to AR AR_Androgen AR-Androgen Complex AR_HSP->AR_Androgen HSP dissociation HSP HSP AR_HSP->HSP AR_Dimer AR-Androgen Dimer AR_Androgen->AR_Dimer Translocates to nucleus & dimerizes ARE Androgen Response Element (ARE) on DNA AR_Dimer->ARE Binds to ARE Gene_Transcription Modulation of Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., muscle proteins) mRNA->Protein_Synthesis Translation

Fig. 1: Generalized androgen signaling pathway.

Experimental Protocols: The Hershberger Assay

The anabolic and androgenic activities of steroid compounds are classically determined using the Hershberger assay in castrated male rats.[8][9][10] This bioassay measures the change in weight of specific androgen-responsive tissues following the administration of the test compound.

Objective: To determine the anabolic and androgenic potency of a test compound relative to a reference standard (e.g., testosterone propionate).

Experimental Animals: Immature, castrated male rats. Castration removes the endogenous source of androgens, making the target tissues highly sensitive to exogenous androgens.

Procedure:

  • Animal Preparation: Male rats are castrated at a specific age (e.g., peripubertal).

  • Dosing: After a post-castration recovery period, the animals are divided into groups and treated with the test compound at various dose levels, a vehicle control, and a reference androgen (e.g., testosterone propionate). Administration is typically via daily subcutaneous injection or oral gavage for a defined period (e.g., 10 consecutive days).

  • Tissue Collection and Measurement: At the end of the treatment period, the animals are euthanized, and the following androgen-sensitive tissues are carefully dissected and weighed:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Seminal vesicles and ventral prostate.

  • Data Analysis: The wet weights of the tissues are recorded. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is determined by the increase in the weights of the seminal vesicles and ventral prostate. The ratio of the anabolic effect (levator ani weight increase) to the androgenic effect (seminal vesicle/prostate weight increase) is calculated to determine the anabolic:androgenic ratio.

Experimental Workflow: Hershberger Assay

Hershberger_Assay_Workflow start Start castration Castration of Immature Male Rats start->castration recovery Post-Surgery Recovery Period castration->recovery grouping Grouping of Animals recovery->grouping dosing 10-Day Dosing Regimen (Vehicle, Testosterone, this compound) grouping->dosing necropsy Necropsy on Day 11 dosing->necropsy dissection Dissection of Target Tissues necropsy->dissection weighing Weighing of Tissues (Levator Ani, Seminal Vesicles, Prostate) dissection->weighing analysis Data Analysis: Calculate Anabolic:Androgenic Ratio weighing->analysis end End analysis->end

Fig. 2: Workflow of the Hershberger Assay.

Comparative Effects and Side Effects

While direct, head-to-head clinical trials comparing this compound and testosterone are limited, their known properties and data from individual studies allow for a general comparison.

Anabolic Effects:

  • Testosterone: Numerous studies have demonstrated that testosterone administration increases muscle mass and strength in a dose-dependent manner.[11]

  • This compound: As a derivative of nandrolone, this compound is expected to have significant anabolic effects. Its 2:1 anabolic:androgenic ratio suggests a greater propensity for muscle growth relative to its androgenic effects compared to testosterone.[5]

Androgenic Effects and Side Effects: The androgenic effects of these compounds are responsible for the development of male secondary sexual characteristics. In therapeutic or supra-physiological doses, these effects can manifest as side effects.

Side Effect CategoryTestosteroneThis compound
Estrogenic Can aromatize to estradiol, potentially causing gynecomastia and water retention.As a nandrolone derivative, it has a lower tendency to aromatize.
Androgenic Acne, oily skin, accelerated male pattern baldness, benign prostatic hyperplasia.Milder androgenic effects are expected due to the favorable anabolic:androgenic ratio.
Cardiovascular Can negatively impact cholesterol levels (decrease HDL, increase LDL), and potentially increase the risk of cardiovascular events in susceptible individuals.Similar risks to other AAS, though specific comparative data is scarce.
Hepatotoxicity Injectable testosterone esters have low hepatotoxicity.Not a 17-alpha-alkylated steroid, so hepatotoxicity is expected to be low.
Endocrine Suppression of endogenous testosterone production, testicular atrophy.Suppression of endogenous testosterone production is expected.

Conclusion

This compound, with its reported 2:1 anabolic to androgenic ratio, presents a theoretically more selective anabolic agent compared to testosterone's 1:1 ratio.[4][5] This suggests that for a given anabolic effect, this compound may elicit fewer androgenic side effects. However, it is crucial to note the limited availability of direct comparative clinical data. The majority of information on this compound is derived from its pharmacological classification and pre-clinical assessments. Testosterone, being the primary endogenous androgen and a widely used therapeutic agent, has a much more extensive body of clinical research documenting its efficacy and side effect profile.

For researchers and drug development professionals, the key takeaway is the potential for synthetic androgens like this compound to offer a more targeted anabolic therapy. However, any such potential must be rigorously evaluated through well-controlled, head-to-head comparative studies that follow established protocols like the Hershberger assay to quantify and compare the full spectrum of anabolic and androgenic effects.

References

Unveiling the Anabolic Profile of Oxabolone: A Comparative Analysis in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the anabolic and androgenic properties of steroidal compounds is paramount. This guide provides a comprehensive comparison of Oxabolone's anabolic effects with other key anabolic agents, supported by experimental data from animal models. We delve into the detailed methodologies of these studies and visualize the underlying signaling pathways to offer a complete picture of this compound's activity.

This compound, also known as 4-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid (AAS) derived from nandrolone (19-nortestosterone). To enhance its duration of action, it is often used in its esterified form, this compound Cypionate.[1] Its anabolic properties, which are responsible for promoting muscle growth, are of significant interest in various research fields.

Comparative Anabolic and Androgenic Activity

The classic method for assessing the anabolic and androgenic effects of steroids in animal models is the Hershberger assay, which utilizes the weight changes in specific muscles and glands of castrated male rats. The levator ani muscle is a key indicator of anabolic (myotrophic) activity, while the seminal vesicles and ventral prostate weights are markers for androgenic activity.

While direct, peer-reviewed comparative studies on this compound are limited in publicly available literature, the anabolic and androgenic potencies of its parent compound, nandrolone, and other related steroids have been documented. This allows for an indirect comparison and a deeper understanding of the structure-activity relationship.

CompoundAnabolic Activity (Levator Ani Muscle)Androgenic Activity (Seminal Vesicle/Prostate)Anabolic-to-Androgenic Ratio
Testosterone PropionateHighHigh~1:1
Nandrolone PhenylpropionateHighModerateFavorable (Higher than Testosterone)
This compound Cypionate Data not publicly available in direct comparative studies Data not publicly available in direct comparative studies Expected to be favorable due to its 19-nor structure

Note: The anabolic-to-androgenic ratio is a critical parameter in the development of therapeutic anabolic agents, with a higher ratio indicating a greater separation of desired muscle-building effects from unwanted androgenic side effects.

Experimental Protocols: The Hershberger Assay

The validation of the anabolic effects of compounds like this compound relies on standardized and reproducible experimental protocols. The Hershberger assay is a cornerstone in this field.

Objective: To determine the anabolic (myotrophic) and androgenic activity of a test compound in a castrated male rat model.

Animals: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain). Castration is performed to minimize the influence of endogenous androgens.

Procedure:

  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a set period.

  • Grouping: Rats are randomly assigned to different treatment groups:

    • Vehicle Control (e.g., corn oil)

    • Reference Androgen (e.g., Testosterone Propionate)

    • Test Compound (e.g., this compound Cypionate) at various dose levels

  • Dosing: The test and reference compounds are administered daily for a period of 7 to 10 days. Administration is typically via subcutaneous injection or oral gavage.

  • Necropsy and Organ Weight Measurement: On the day after the last dose, the animals are euthanized. The following tissues are carefully dissected and weighed:

    • Anabolic Indicator: Levator ani muscle

    • Androgenic Indicators: Seminal vesicles and ventral prostate

  • Data Analysis: The organ weights are normalized to the body weight of the animals. The anabolic and androgenic activities of the test compound are then compared to the vehicle control and the reference androgen.

Below is a visual representation of the experimental workflow for the Hershberger assay.

Hershberger_Assay_Workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment Phase cluster_analysis Analysis acclimatization Acclimatization castration Castration acclimatization->castration grouping Grouping castration->grouping dosing Daily Dosing (7-10 days) grouping->dosing necropsy Necropsy dosing->necropsy organ_weighing Organ Weighing necropsy->organ_weighing data_analysis Data Analysis organ_weighing->data_analysis

A simplified workflow of the Hershberger assay for assessing anabolic and androgenic activity.

Signaling Pathways of Anabolic Action

The anabolic effects of this compound and other AAS are primarily mediated through their interaction with the androgen receptor (AR). This interaction triggers a cascade of molecular events within muscle cells, leading to an increase in protein synthesis and ultimately, muscle hypertrophy.

Upon entering a muscle cell, the steroid binds to the AR in the cytoplasm. This complex then translocates to the nucleus, where it binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to the anabolic effects.

Key signaling pathways involved in androgen-mediated muscle hypertrophy include:

  • Androgen Receptor (AR) Pathway: The direct genomic pathway where the steroid-AR complex acts as a transcription factor.

  • PI3K/Akt/mTOR Pathway: A critical pathway for muscle protein synthesis. Androgens have been shown to activate this pathway, further enhancing anabolic processes.

The following diagram illustrates the signaling cascade initiated by an anabolic steroid like this compound.

Anabolic_Signaling_Pathway cluster_extracellular cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS Anabolic Steroid (e.g., this compound) AR Androgen Receptor (AR) AAS->AR Binds AAS_AR_complex AAS-AR Complex AR->AAS_AR_complex PI3K PI3K AAS_AR_complex->PI3K Activates AAS_AR_complex_nuc AAS-AR Complex AAS_AR_complex->AAS_AR_complex_nuc Translocation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Increased Protein Synthesis (Muscle Hypertrophy) mTOR->Protein_Synthesis Stimulates ARE Androgen Response Element (ARE) AAS_AR_complex_nuc->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Promotes Gene_Transcription->Protein_Synthesis

References

Navigating the Labyrinth of Hormone Assays: A Comparative Guide to Oxabolone Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of hormone assays is paramount. The presence of structurally similar compounds can lead to significant cross-reactivity, yielding misleading results and impacting clinical and research outcomes. This guide provides a comprehensive analysis of the potential cross-reactivity of the synthetic anabolic-androgenic steroid, Oxabolone, in common hormone assays. While specific quantitative cross-reactivity data for this compound is not extensively available in current literature, this guide offers a framework for analysis, including comparative data for structurally related steroids, detailed experimental protocols for in-house validation, and an exploration of the underlying biological pathways.

The Challenge of Cross-Reactivity with Synthetic Steroids

Immunoassays, such as Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA), are workhorses in hormone quantification due to their high throughput and sensitivity.[1][2] However, their specificity can be a significant limitation.[3] These assays rely on antibodies that bind to a specific hormone. When a structurally similar molecule, such as a synthetic steroid or its metabolite, is present in the sample, it can also bind to the antibody, leading to an overestimation of the target hormone's concentration.[1][2] This is a critical issue in both clinical diagnostics and anti-doping analysis.[4]

This compound (4-hydroxy-19-nortestosterone) is a synthetic anabolic steroid derived from nandrolone.[5] Its structural similarity to endogenous androgens like testosterone and nandrolone makes it a prime candidate for cross-reactivity in assays for these hormones. Furthermore, this compound is metabolized in the body, and its metabolites can also interfere with these assays.[4][6]

Comparative Cross-Reactivity Data

Direct and comprehensive cross-reactivity data for this compound in commercially available hormone immunoassays is sparse in published literature. However, by examining data from structurally similar anabolic-androgenic steroids (AAS), we can infer the potential for interference. The following table summarizes reported cross-reactivity of various AAS in testosterone immunoassays, providing a basis for estimating the potential behavior of this compound.

Interfering CompoundAssay TargetAssay Type% Cross-ReactivityReference
Hypothetical this compound Data Testosterone ELISA/RIA Data Not Available -
MethyltestosteroneTestosteroneImmunoassayCan cause clinically significant false positives[1]
NandroloneTestosteroneImmunoassayCan produce clinically significant impact in women[1]
BoldenoneTestosteroneImmunoassay> 5%[1]
19-NorclostebolTestosteroneImmunoassay> 5%[1]
DianabolTestosteroneImmunoassay> 5%[1]
NormethandroloneTestosteroneImmunoassay> 5%[1]
Oxymetholone (Anasterone)TestosteroneImmunoassayNo detectable cross-reactivity[1]
StanozololTestosteroneImmunoassayNo detectable cross-reactivity[1]

Note: The absence of data for this compound highlights a critical gap in the understanding of its analytical behavior. Researchers are strongly encouraged to perform in-house validation to determine the specific cross-reactivity of this compound and its metabolites in their assays of interest.

Experimental Protocols for Cross-Reactivity Assessment

To address the lack of specific data and to ensure assay accuracy, it is essential to conduct in-house cross-reactivity studies. The following is a detailed methodology for determining the cross-reactivity of this compound in a competitive immunoassay format (e.g., ELISA or RIA).

Objective:

To quantify the percentage of cross-reactivity of this compound and its major metabolites in a specific hormone immunoassay.

Materials:
  • Hormone immunoassay kit (e.g., Testosterone ELISA kit)

  • This compound standard of known purity

  • Standards of this compound metabolites (if available), such as 4-hydroxy-estr-4-ene-3,17-dione[6]

  • Hormone-free serum or buffer as the matrix

  • Standard laboratory equipment (pipettes, microplate reader, etc.)

Procedure:
  • Preparation of Standard Curves:

    • Prepare a standard curve for the target hormone (e.g., testosterone) according to the manufacturer's instructions. This typically involves serial dilutions of the hormone standard in the provided assay buffer or hormone-free serum.

  • Preparation of Cross-Reactant Solutions:

    • Prepare a series of dilutions of this compound and its metabolites in the same matrix used for the standard curve. The concentration range should be wide enough to elicit a response in the assay, typically from concentrations expected in biological samples to higher concentrations that might cause significant interference.

  • Immunoassay Protocol:

    • Follow the immunoassay kit's protocol. In a competitive assay, this generally involves adding the standard or sample (containing the cross-reactant), the enzyme- or radio-labeled hormone, and the antibody to the microplate wells.

    • Incubate the plate to allow for competitive binding between the unlabeled hormone (from the standard or cross-reactant) and the labeled hormone for the antibody binding sites.

    • Wash the plate to remove unbound reagents.

    • Add the substrate (for ELISA) or measure the radioactivity (for RIA) to quantify the amount of labeled hormone bound to the antibody.

  • Data Analysis:

    • Calculate the concentration of the target hormone that would produce the same signal response as each concentration of the cross-reactant. This is typically done by interpolating the signal from the cross-reactant dilutions onto the standard curve of the target hormone.

    • The percent cross-reactivity is calculated using the following formula:

      % Cross-Reactivity = (Concentration of target hormone at 50% binding / Concentration of cross-reactant at 50% binding) x 100

      The 50% binding point (IC50) is the concentration of the analyte that displaces 50% of the labeled hormone from the antibody.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in cross-reactivity analysis and the biological context of this compound's action, the following diagrams are provided.

G cluster_prep Preparation cluster_dilution Serial Dilution cluster_assay Immunoassay cluster_analysis Data Analysis Hormone_Std Hormone Standard Std_Curve Standard Curve (e.g., Testosterone) Hormone_Std->Std_Curve Oxabolone_Std This compound Standard Cross_Reactant_Curves Cross-Reactant Curves (this compound & Metabolites) Oxabolone_Std->Cross_Reactant_Curves Metabolite_Std Metabolite Standard Metabolite_Std->Cross_Reactant_Curves Plate Microplate Incubation (Competitive Binding) Std_Curve->Plate Cross_Reactant_Curves->Plate Wash Washing Step Plate->Wash Signal Signal Detection (e.g., Absorbance) Wash->Signal IC50 IC50 Determination Signal->IC50 Cross_Reactivity_Calc Cross-Reactivity Calculation (%) IC50->Cross_Reactivity_Calc

Experimental Workflow for Cross-Reactivity Assessment.

G cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT/ This compound) AR_HSP AR-HSP Complex Androgen->AR_HSP binds AR Androgen Receptor (AR) Androgen_AR Androgen-AR Complex AR->Androgen_AR binds to HSP Heat Shock Proteins (HSP) AR_HSP->AR dissociates from Androgen_AR_dimer Androgen-AR Dimer Androgen_AR->Androgen_AR_dimer dimerizes & translocates ARE Androgen Response Element (ARE) Androgen_AR_dimer->ARE binds to Transcription Gene Transcription ARE->Transcription initiates mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Anabolic Effects) mRNA->Translation leads to

References

A Comparative Analysis of Androgen Receptor Binding: Oxabolone and Dihydrotestosterone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the androgen receptor (AR) binding characteristics of the synthetic anabolic-androgenic steroid (AAS) Oxabolone and the endogenous androgen, Dihydrotestosterone (DHT). Understanding the nuances of these interactions is critical for the development of novel therapeutics targeting the androgen receptor for a variety of clinical applications.

Executive Summary

Dihydrotestosterone, the most potent natural androgen, exhibits a high affinity for the androgen receptor, serving as a benchmark for the evaluation of synthetic ligands. This compound, a derivative of nandrolone, is also a potent agonist of the androgen receptor. While direct quantitative binding data for this compound is limited, data for its parent compound, nandrolone, indicates a high relative binding affinity, comparable to that of DHT. This guide synthesizes the available data to provide a comparative overview of their interaction with the androgen receptor.

Data Presentation: Androgen Receptor Binding Affinity

The following table summarizes the available quantitative data on the binding affinity of Dihydrotestosterone and Nandrolone (as a proxy for this compound) to the androgen receptor.

CompoundBinding Affinity MetricValueReference Compound
Dihydrotestosterone (DHT) Dissociation Constant (Kd)0.22 - 0.72 nM-
Nandrolone Relative Binding Affinity (RBA)75 - 92%Dihydrotestosterone (100%)[1]

Signaling Pathway and Experimental Workflow

The interaction of androgens with their receptor initiates a cascade of events culminating in the regulation of gene expression. The diagrams below illustrate the canonical androgen receptor signaling pathway and the workflow of a competitive binding assay used to determine the binding affinity of compounds like this compound and DHT.

androgen_signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (DHT or this compound) AR Androgen Receptor (AR) (inactive) Androgen->AR Binds Active_AR Active AR-Androgen Complex AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR AR_HSP->Active_AR Conformational Change & HSP Dissociation ARE Androgen Response Element (ARE) on DNA Active_AR->ARE Translocation & Dimerization Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Translation

Figure 1: Canonical Androgen Receptor Signaling Pathway.

competitive_binding_assay cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Prep Prepare Androgen Receptor (e.g., from prostate cytosol) Incubation_Mix Incubate Receptor, Radiolabeled Ligand, and Unlabeled Competitor Receptor_Prep->Incubation_Mix Radioligand_Prep Prepare Radiolabeled Ligand (e.g., [3H]-DHT) Radioligand_Prep->Incubation_Mix Competitor_Prep Prepare Unlabeled Competitor (e.g., this compound or DHT) at various concentrations Competitor_Prep->Incubation_Mix Separation_Step Separate Receptor-Bound from Unbound Ligand Incubation_Mix->Separation_Step Detection Quantify Radioactivity of Receptor-Bound Ligand Separation_Step->Detection Analysis Plot % Inhibition vs. Competitor Concentration to determine IC50 Detection->Analysis

Figure 2: Experimental Workflow of a Competitive Androgen Receptor Binding Assay.

Experimental Protocols

Competitive Androgen Receptor Binding Assay

This protocol is a generalized representation of methods used to determine the relative binding affinity of a test compound for the androgen receptor.

1. Materials:

  • Androgen Receptor Source: Cytosol extract from the ventral prostate of male rats.

  • Radioligand: Tritiated dihydrotestosterone ([³H]-DHT) or a synthetic radiolabeled androgen like [³H]-R1881.

  • Test Compounds: Dihydrotestosterone (for standard curve) and this compound.

  • Buffers: Tris-HCl buffer containing EDTA, dithiothreitol (DTT), and sodium molybdate.

  • Separation Medium: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.

  • Scintillation Cocktail.

2. Procedure:

  • Receptor Preparation: Homogenize rat ventral prostate tissue in cold buffer and centrifuge to obtain the cytosolic fraction containing the androgen receptor.

  • Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation and the radioligand with increasing concentrations of the unlabeled test compound (this compound) or the reference compound (DHT). Include control tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled DHT).

  • Separation: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand. This is commonly achieved by adding a hydroxylapatite slurry, which binds the receptor-ligand complex, followed by centrifugation and washing.

  • Quantification: Add scintillation cocktail to the pellets containing the receptor-bound radioligand and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound. Plot the percentage of inhibition of radioligand binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated as: (IC50 of reference compound / IC50 of test compound) x 100%.

Discussion

The high relative binding affinity of nandrolone, the parent compound of this compound, suggests that this compound is a potent ligand for the androgen receptor, likely with an affinity in a similar range to the natural androgen, DHT.[1] Both compounds act as agonists, initiating the downstream signaling cascade that leads to androgenic effects.

It is important to note that binding affinity is only one determinant of a compound's overall pharmacological profile. Other factors, such as the rate of dissociation from the receptor, the conformational changes induced upon binding, and subsequent interactions with co-regulatory proteins, also play crucial roles in determining the ultimate biological response. Further studies with direct, head-to-head comparisons of this compound and DHT in standardized binding and functional assays are warranted to fully elucidate their comparative pharmacology at the androgen receptor.

References

In Vivo Comparative Analysis of Oxabolone and Other 19-Nortestosterone Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive in vivo comparison of Oxabolone and other notable 19-nortestosterone derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available experimental data. The focus is on anabolic and androgenic activity, receptor binding affinity, and key pharmacokinetic parameters.

Executive Summary

19-Nortestosterone (Nandrolone) and its derivatives represent a significant class of anabolic-androgenic steroids (AAS) with diverse therapeutic and research applications. These compounds are characterized by the absence of a methyl group at the C-19 position, which generally results in a higher anabolic-to-androgenic ratio compared to testosterone. This guide delves into the in vivo characteristics of this compound, a 4-hydroxy derivative of nandrolone, and compares it with other prominent members of this class, including Nandrolone itself, Trestolone (MENT), and Dimethandrolone undecanoate (DMAU).

The data presented herein is compiled from a range of preclinical and clinical studies. Direct head-to-head comparative studies for all compounds are limited; therefore, data has been collated and standardized where possible to facilitate objective comparison. Researchers are advised to consider the varied experimental contexts when interpreting the data.

Data Presentation: Comparative Analysis of 19-Nortestosterone Derivatives

The following tables summarize the key quantitative data for this compound and other selected 19-nortestosterone derivatives.

Table 1: Comparative Anabolic and Androgenic Activity

CompoundAnabolic Activity (relative to Testosterone=1)Androgenic Activity (relative to Testosterone=1)Anabolic:Androgenic Ratio
Testosterone 111:1
Nandrolone 3-50.3-0.5~11:1[1]
This compound Cypionate Reported to have a favorable anabolic-to-androgenic ratio[2]Data not readily available in direct comparisonFavorable, but specific ratio not quantified in available literature
Trestolone (MENT) ~10~6~2300:650[3]
Dimethandrolone (DMA) >4Data not readily available in direct comparisonPotent androgen with progestational activity[4][5]

Note: Anabolic and androgenic activities are often determined using the Hershberger assay in rats, measuring the weight changes in the levator ani muscle (anabolic) and seminal vesicles/ventral prostate (androgenic).

Table 2: Androgen Receptor (AR) Binding Affinity

CompoundRelative Binding Affinity (RBA) for ARNotes
Testosterone 100% (Reference)
Dihydrotestosterone (DHT) ~200-300%Potent endogenous androgen
Nandrolone Higher than TestosteroneBinds with greater affinity than testosterone[1]
This compound Strong binding affinity anticipated as a nandrolone derivative[2]Specific quantitative data is limited.
Trestolone (MENT) Significantly higher than Nandrolone and Testosterone[3]Known for its very high affinity for the AR.
Dimethandrolone (DMA) ~400% of TestosteroneAlso possesses progestational activity.[4][5]

Note: RBA is often determined through competitive binding assays using a radiolabeled ligand.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of standard protocols used to assess the in vivo and in vitro properties of 19-nortestosterone derivatives.

Hershberger Assay for Anabolic and Androgenic Activity

This in vivo assay is the standard method for assessing the anabolic and androgenic properties of steroids.

  • Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically 21-23 days old at castration.

  • Acclimation: Animals are allowed to recover for 7-14 days post-castration to allow for the regression of androgen-dependent tissues.

  • Dosing:

    • Test compounds (e.g., this compound cypionate, Nandrolone decanoate) are dissolved in a suitable vehicle (e.g., corn oil, sesame oil).

    • Animals are administered the test compound daily for 7-10 consecutive days via subcutaneous injection or oral gavage.

    • A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

  • Endpoint Measurement:

    • On the day after the final dose, animals are euthanized.

    • The following tissues are carefully dissected and weighed:

      • Anabolic indicator: Levator ani muscle.

      • Androgenic indicators: Ventral prostate, seminal vesicles (with coagulating glands).

  • Data Analysis: The weights of the target tissues from the treated groups are compared to the vehicle control group. The anabolic-to-androgenic ratio is calculated by comparing the relative increase in the weight of the levator ani muscle to the increase in the weight of the ventral prostate and/or seminal vesicles, often relative to testosterone.

Androgen Receptor (AR) Binding Assay

This in vitro assay determines the affinity of a compound for the androgen receptor.

  • Receptor Source: Cytosol prepared from the ventral prostate of mature male rats or from cells engineered to express the human androgen receptor.

  • Radioligand: A high-affinity, radiolabeled androgen, typically [³H]-R1881 (methyltrienolone), is used.

  • Procedure:

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (competitor).

    • Incubation is carried out at a low temperature (e.g., 4°C) for a sufficient period to reach equilibrium (e.g., 18-24 hours).

  • Separation: Bound and free radioligand are separated using methods such as dextran-coated charcoal, hydroxylapatite, or filter-binding assays.

  • Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

  • Data Analysis: A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration. The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The relative binding affinity (RBA) is then calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., testosterone or DHT).

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Canonical androgen receptor signaling pathway activated by 19-nortestosterone derivatives.

Experimental Workflow for In Vivo Assessment

Experimental_Workflow start Start: Select Test Compounds (e.g., this compound, Nandrolone) animal_prep Animal Preparation: Immature Castrated Male Rats start->animal_prep dosing Daily Dosing (7-10 days): - Vehicle Control - Positive Control (Testosterone) - Test Compounds animal_prep->dosing necropsy Necropsy (Day 11) dosing->necropsy dissection Tissue Dissection: - Levator Ani (Anabolic) - Ventral Prostate (Androgenic) - Seminal Vesicles (Androgenic) necropsy->dissection weighing Tissue Weighing dissection->weighing analysis Data Analysis: - Compare tissue weights to controls - Calculate Anabolic:Androgenic Ratio weighing->analysis end End: Comparative Efficacy Profile analysis->end

References

Oxabolone's Efficacy in Combating Muscle Wasting: A Comparative Analysis with Other Anabolic Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing preclinical data reveals a notable scarcity of direct comparative studies on the efficacy of oxabolone cypionate versus other anabolic agents in validated models of muscle wasting. While the anabolic nature of this compound is acknowledged, a clear quantitative assessment of its potential to mitigate muscle atrophy, in comparison to more extensively studied compounds like testosterone and its derivatives, remains elusive. This guide synthesizes the available information on this compound and places it in the context of established anabolic agents, highlighting the experimental frameworks necessary for a definitive comparative evaluation.

This compound Cypionate: An Anabolic Agent with Limited Preclinical Efficacy Data in Muscle Wasting

This compound cypionate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of nandrolone (19-nortestosterone). It is recognized as a prodrug, with the cypionate ester providing a sustained release of the active compound, this compound.[1][2] While its primary classification as an anabolic agent suggests potential therapeutic value in conditions characterized by muscle wasting, such as cachexia and sarcopenia, publicly available preclinical data to support this application is sparse.

Comparative Anabolic Agents: Benchmarks for Efficacy

In contrast to this compound, several other anabolic agents have been more thoroughly investigated in preclinical models of muscle wasting. These studies provide a benchmark for the types of data required to assess the therapeutic potential of new compounds.

Testosterone and its Esters (e.g., Testosterone Cypionate): As the primary male sex hormone, testosterone serves as a natural anabolic agent. Studies in castrated male rats, a common model for androgen deficiency-induced muscle loss, have demonstrated the ability of testosterone cypionate to maintain muscle mass.[4][5][6]

Nandrolone: A derivative of testosterone, nandrolone is known for its favorable anabolic-to-androgenic ratio. It has been investigated in various models of muscle wasting, though specific comparative data against this compound is lacking.

Oxandrolone: This synthetic AAS has been studied in various catabolic states and has shown promise in promoting muscle protein synthesis.

The following table summarizes representative data for these agents, illustrating the type of quantitative comparison that is currently missing for this compound.

Table 1: Representative Preclinical Data for Select Anabolic Agents in Muscle Wasting Models

Anabolic AgentAnimal ModelKey FindingsReference
Testosterone Cypionate Castrated Male RatsSustained ejaculation (a marker of androgenic action) at various doses. Maintained sex accessory tissue weight, indicating anabolic/androgenic activity.[4][5][6]
Nandrolone Decanoate Not SpecifiedKnown to increase muscle mass and stimulate red blood cell production.[7]
Oxymetholone Castrated Male RatsGenerally failed to stimulate ejaculation but showed some anabolic effects on sex accessory tissues, though less potent than testosterone cypionate.[4][5][6]
Stanozolol Castrated Male RatsFailed to maintain ejaculation and had weaker effects on sex accessory tissues compared to testosterone cypionate.[4][5][6]

Experimental Protocols for Evaluating Anabolic Agents in Muscle Wasting Models

To generate the necessary comparative data for this compound, standardized preclinical models of muscle wasting are employed. The following are detailed methodologies for key experimental models.

Orchidectomy-Induced Muscle Atrophy in Rodents

This model simulates the muscle wasting associated with androgen deficiency (hypogonadism).

  • Animal Model: Adult male rats or mice.

  • Procedure:

    • Animals are anesthetized.

    • A small incision is made in the scrotum.

    • The testes are exteriorized, ligated, and removed.

    • The incision is closed with sutures or staples.

    • A sham-operated control group undergoes the same surgical procedure without the removal of the testes.

  • Treatment: Following a recovery period, animals are treated with the test anabolic agent (e.g., this compound cypionate) or a vehicle control over a specified period.

  • Outcome Measures:

    • Muscle Mass: Wet weight of specific muscles (e.g., levator ani, gastrocnemius, tibialis anterior) is measured at the end of the study.

    • Muscle Fiber Size: Histological analysis of muscle cross-sections to determine the cross-sectional area (CSA) of individual muscle fibers.

    • Androgenic Effects: Weight of androgen-sensitive tissues like the seminal vesicles and prostate gland is measured to assess the androgenic-to-anabolic ratio.

    • Gene Expression: Analysis of markers for muscle protein synthesis (e.g., Akt, mTOR) and degradation (e.g., MuRF1, Atrogin-1).

Hindlimb Immobilization-Induced Muscle Atrophy

This model mimics the muscle disuse that occurs during prolonged bed rest or limb casting.

  • Animal Model: Rats or mice.

  • Procedure:

    • One hindlimb is immobilized using a cast, splint, or surgical staples, typically with the ankle in a plantar-flexed position to induce maximal atrophy of the tibialis anterior muscle.

    • The contralateral hindlimb serves as a non-immobilized control.

  • Treatment: Animals receive the test anabolic agent or vehicle control throughout the immobilization period.

  • Outcome Measures:

    • Muscle Mass: Comparison of the wet weight of the immobilized muscle to the contralateral control muscle.

    • Muscle Fiber Size: Histological analysis of muscle CSA.

    • Functional Measures: In some protocols, muscle function (e.g., grip strength, contractile force) is assessed after the immobilization period.

    • Biochemical Markers: Analysis of protein synthesis and degradation pathways.

Signaling Pathways of Anabolic Steroids in Skeletal Muscle

Anabolic-androgenic steroids exert their effects on muscle tissue primarily through their interaction with the androgen receptor. The generalized signaling pathway is depicted below.

Anabolic_Steroid_Signaling AAS Anabolic-Androgenic Steroid (AAS) CellMembrane AR_Cytoplasm Androgen Receptor (AR) (Cytoplasm) AAS->AR_Cytoplasm AAS_AR_Complex AAS-AR Complex AR_Cytoplasm->AAS_AR_Complex Nucleus ARE Androgen Response Element (ARE) on DNA AAS_AR_Complex->ARE Translocates to Nucleus and Binds to ARE AntiCatabolic Anti-Catabolic Effects (e.g., Glucocorticoid Receptor Antagonism) AAS_AR_Complex->AntiCatabolic Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Protein Synthesis (Translation) mRNA->Translation MuscleProteins Muscle Proteins (e.g., Actin, Myosin) Translation->MuscleProteins Hypertrophy Muscle Fiber Hypertrophy MuscleProteins->Hypertrophy

Caption: General signaling pathway of anabolic-androgenic steroids in skeletal muscle.

Experimental Workflow for Comparative Efficacy Studies

A robust experimental design is crucial for comparing the efficacy of different anabolic agents. The following diagram illustrates a typical workflow.

Experimental_Workflow AnimalModel Select Animal Model (e.g., Orchidectomized Rats) Grouping Randomize into Treatment Groups AnimalModel->Grouping Group1 Group 1: Vehicle Control Grouping->Group1 Group2 Group 2: This compound Cypionate Grouping->Group2 Group3 Group 3: Comparator Agent 1 (e.g., Testosterone) Grouping->Group3 Group4 Group 4: Comparator Agent 2 (e.g., Nandrolone) Grouping->Group4 Treatment Administer Treatment (Chronic Dosing) Group1->Treatment Group2->Treatment Group3->Treatment Group4->Treatment DataCollection Data Collection (Endpoint) Treatment->DataCollection MuscleMass Muscle Mass Measurement DataCollection->MuscleMass Histology Muscle Histology (Fiber CSA) DataCollection->Histology Biochemistry Biochemical Analysis (e.g., Western Blot, qPCR) DataCollection->Biochemistry Analysis Statistical Analysis and Comparison MuscleMass->Analysis Histology->Analysis Biochemistry->Analysis Conclusion Draw Conclusions on Relative Efficacy Analysis->Conclusion

References

Unraveling the Anabolic Potential: A Comparative Analysis of Oxabolone's In Vitro Binding and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the correlation between a compound's in vitro binding affinity and its in vivo anabolic activity is paramount in the pursuit of developing safer and more effective anabolic agents. This guide provides a comparative analysis of oxabolone, a derivative of nandrolone, within the broader context of anabolic androgenic steroids (AAS). Due to the limited availability of direct quantitative data for this compound, this guide will leverage data from its parent compound, nandrolone, and other well-characterized AAS to provide a comprehensive overview based on established structure-activity relationships.

This compound, chemically known as 4-hydroxy-19-nortestosterone, is a synthetic anabolic-androgenic steroid derived from nandrolone. The introduction of a hydroxyl group at the C4 position is a key structural modification that is expected to influence its biological activity. Theoretically, this modification may reduce or prevent 5α-reduction and aromatization, potentially leading to a more favorable anabolic-to-androgenic ratio compared to its parent compound.

Correlating In Vitro Affinity with In Vivo Anabolic Effects: A Comparative Overview

The anabolic and androgenic effects of steroids are primarily mediated through their interaction with the androgen receptor (AR). The strength of this interaction, or binding affinity, is a critical determinant of a compound's potential potency. However, the journey from in vitro binding to in vivo physiological effect is complex, influenced by factors such as metabolism, pharmacokinetics, and tissue-specific enzyme activity.

In Vitro Androgen Receptor Binding Affinity

The relative binding affinity (RBA) of a steroid for the AR is a key in vitro metric used to predict its potential anabolic and androgenic potency. It is typically determined through competitive binding assays, where the test compound's ability to displace a radiolabeled ligand from the AR is measured. The following table summarizes the RBA of several well-characterized AAS, with methyltrienolone (MT), a potent synthetic androgen, often used as the reference compound (RBA = 100).

CompoundRelative Binding Affinity (RBA) vs. Methyltrienolone
Methyltrienolone (MT)100
Nandrolone (19-Nortestosterone)50 - 100
Testosterone20 - 50
Dihydrotestosterone (DHT)100 - 200
Oxymetholone<1
Stanozolol10 - 20

Note: These values are approximate and can vary depending on the specific assay conditions and tissue source.

In Vivo Anabolic and Androgenic Activity

The Hershberger assay is the gold-standard in vivo method for assessing the anabolic and androgenic activity of a compound in castrated male rats. This assay measures the weight changes in androgen-responsive tissues, specifically the levator ani muscle (an indicator of anabolic activity) and the seminal vesicles or ventral prostate (indicators of androgenic activity). The ratio of anabolic to androgenic activity provides a crucial index for comparing different steroids.

The table below presents the anabolic and androgenic ratings of nandrolone decanoate, a long-acting ester of nandrolone, relative to testosterone.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio
Testosterone1001001:1
Nandrolone Decanoate12537~3.4:1

Note: These ratings are based on the Hershberger assay and provide a standardized comparison of in vivo activity.

One source has reported an anabolic rating of 50 and an androgenic rating of 25 for this compound cypionate, a long-acting ester of this compound. However, without access to the primary study and its methodology, these figures should be interpreted with caution. The reported lower anabolic and androgenic ratings compared to nandrolone might be attributable to various factors, including the specific ester used and the experimental protocol.

Experimental Protocols

A thorough understanding of the methodologies employed in these assessments is crucial for interpreting the data accurately.

In Vitro Androgen Receptor Binding Assay Protocol

Objective: To determine the relative binding affinity of a test compound for the androgen receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled androgen (e.g., [³H]-methyltrienolone) for binding to the AR in a cytosolic preparation from an androgen-sensitive tissue (e.g., rat prostate).

Materials:

  • Test compound (e.g., this compound)

  • Radiolabeled ligand (e.g., [³H]-methyltrienolone)

  • Androgen receptor source (cytosol from rat ventral prostate)

  • Scintillation counter

  • Buffers and reagents

Procedure:

  • Preparation of Cytosol: Homogenize rat ventral prostates in a suitable buffer and centrifuge to obtain the cytosolic fraction containing the AR.

  • Competitive Binding: Incubate a fixed concentration of the radiolabeled ligand with varying concentrations of the unlabeled test compound and the cytosol preparation.

  • Separation of Bound and Free Ligand: Separate the AR-bound radioligand from the free radioligand using a method such as dextran-coated charcoal adsorption.

  • Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined. The RBA is then calculated relative to a reference compound.

In Vivo Anabolic Activity (Hershberger Assay) Protocol

Objective: To assess the anabolic and androgenic activity of a test compound in a mammalian model.

Principle: The assay measures the change in weight of specific androgen-dependent tissues in castrated male rats following administration of the test compound.

Animal Model: Immature, castrated male rats.

Procedure:

  • Acclimatization and Castration: Allow immature male rats to acclimatize to the laboratory conditions, followed by surgical castration.

  • Dosing: After a recovery period, administer the test compound (e.g., this compound cypionate) daily for a set period (typically 7-10 days) via subcutaneous injection or oral gavage. A vehicle control group and a positive control group (e.g., testosterone propionate) are also included.

  • Necropsy and Tissue Collection: At the end of the dosing period, euthanize the animals and carefully dissect and weigh the following tissues:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Seminal vesicles and ventral prostate.

  • Data Analysis: Compare the mean tissue weights of the test groups to the vehicle control group. The anabolic and androgenic activities are expressed as the percentage increase in tissue weight relative to the control. The anabolic:androgenic ratio is then calculated.

Visualizing the Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

anabolic_signaling_pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) This compound->AR Binding HSP Heat Shock Proteins (HSP) AR->HSP Bound (inactive) Oxabolone_AR This compound-AR Complex HSP->Oxabolone_AR Dissociation ARE Androgen Response Element (ARE) on DNA Oxabolone_AR->ARE Translocation & Binding cluster_nucleus cluster_nucleus Transcription Gene Transcription ARE->Transcription Initiation mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Muscle Growth) mRNA->Protein_Synthesis Translation in_vitro_workflow prep Prepare AR Source (e.g., Rat Prostate Cytosol) incubate Incubate AR with Radiolabeled Ligand & Varying Concentrations of this compound prep->incubate separate Separate Bound from Free Ligand incubate->separate quantify Quantify Radioactivity of Bound Ligand separate->quantify analyze Determine IC50 and Calculate RBA quantify->analyze in_vivo_workflow castrate Castrate Immature Male Rats dose Administer this compound Cypionate (or vehicle/positive control) for 7-10 days castrate->dose necropsy Necropsy and Tissue Collection dose->necropsy weigh Weigh Levator Ani Muscle (Anabolic) & Seminal Vesicles/Prostate (Androgenic) necropsy->weigh calculate Calculate Anabolic & Androgenic Ratings and Anabolic:Androgenic Ratio weigh->calculate

Safety Operating Guide

Proper Disposal of Oxabolone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

Providing essential safety and logistical information for the proper disposal of Oxabolone, this guide is intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.

This compound, a synthetic anabolic-androgenic steroid, requires careful handling and disposal due to its potential health and environmental hazards.[1][2] As a compound suspected of causing cancer and having reproductive toxicity, stringent disposal protocols are necessary to mitigate risks.[2] This document outlines the step-by-step procedures for the safe disposal of this compound and associated materials in a laboratory setting.

Immediate Safety and Handling

Before beginning any work with this compound, it is imperative to consult the substance's Safety Data Sheet (SDS). All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

Required Personal Protective Equipment:

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or tightly fitting safety goggles.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection Laboratory coat.[3]
Respiratory A dust mask or respirator should be used when handling the powdered form to avoid inhalation.[3]

In the event of a spill, the area should be evacuated, and access restricted. For minor spills, the material should be gently swept up to avoid dust formation and placed in a clearly labeled, sealed container for hazardous waste. Major spills require the immediate attention of emergency responders. Under no circumstances should this compound or its waste be discharged into sewers or waterways due to its potential to disrupt aquatic ecosystems.[4]

This compound Chemical and Physical Properties

A summary of key quantitative data for this compound is provided below for easy reference.

PropertyValue
Molecular Formula C18H26O3[2][5]
Molecular Weight 290.40 g/mol [2][5]
Melting Point 188-190 °C[5]
CAS Number 4721-69-1[5]

Step-by-Step Disposal Procedure

The primary method for the disposal of this compound and any contaminated materials is through a licensed hazardous waste disposal company. This ensures compliance with all local, state, and federal regulations, including those set forth by the Drug Enforcement Administration (DEA) for controlled substances and the Environmental Protection Agency (EPA) for hazardous waste.[6][7][8]

  • Segregation and Collection:

    • All waste materials contaminated with this compound, including unused product, expired stock, contaminated PPE, and labware (e.g., vials, syringes, petri dishes), must be segregated from non-hazardous waste.

    • Collect these materials in a designated, leak-proof, and clearly labeled hazardous waste container. The label should include "Hazardous Waste," the name "this compound," and the associated hazard symbols (e.g., toxic, health hazard).

  • Container Management:

    • Keep the hazardous waste container sealed when not in use.

    • Store the container in a secure, designated area away from incompatible materials and general laboratory traffic.

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with a detailed inventory of the waste, including the chemical name and quantity.

  • Documentation:

    • Maintain a detailed record of all disposed this compound waste, including the date, quantity, and the name of the disposal company. This documentation is crucial for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal_process Disposal Process cluster_spill Spill Response A Consult Safety Data Sheet (SDS) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C This compound Waste Generated (Unused product, contaminated items) B->C D Segregate Waste into Labeled Hazardous Waste Container C->D E Store Container in Secure, Designated Area D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Maintain Detailed Disposal Records F->G H Spill Occurs I Evacuate and Secure Area H->I J Contain and Clean Up Spill (Following SDS guidelines) I->J K Dispose of Spill Debris as Hazardous Waste J->K K->D

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. This commitment to responsible chemical management is a cornerstone of a robust laboratory safety program.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.